TCS1105
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-12-7-5-11(6-8-12)9-20-17(22)16(21)14-10-19-15-4-2-1-3-13(14)15/h1-8,10,19H,9H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCCHJFFYCGXFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60878106 | |
| Record name | 1H-Indole-3-acetamide, N-[(4-MeO-Ph)Me]-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185391-33-7 | |
| Record name | 1H-Indole-3-acetamide, N-[(4-MeO-Ph)Me]-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Binding Affinity of TCS1105 for α1 and α2 GABAA Benzodiazepine Receptor Subunits
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction:
This technical guide provides a comprehensive overview of the binding affinity of the compound TCS1105. It is critical to note at the outset that, contrary to the potential misconception of this compound as an adrenergic receptor ligand, the available scientific literature definitively characterizes it as a ligand for the γ-aminobutyric acid type A (GABAA) receptor, specifically at the benzodiazepine binding site (BZR). This document will therefore focus on its interaction with the α1 and α2 subunits of the GABAA receptor.
This compound exhibits a distinct pharmacological profile, acting as an antagonist at GABAA receptors containing the α1 subunit and as an agonist at those containing the α2 subunit.[1] This differential activity makes it a valuable tool for research into the specific physiological roles of these receptor subtypes. This guide will detail its binding affinities, the experimental methods used to determine them, and the relevant signaling pathways.
Quantitative Binding Affinity of this compound
The binding affinity of this compound for the α1 and α2 subunits of the GABAA benzodiazepine receptor has been determined using radioligand binding assays. The affinity is typically expressed in terms of the inhibition constant (Ki), which represents the concentration of the ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subunit | Binding Affinity (Ki) | Functional Activity |
| This compound | GABAA-BZR α1 | 245 nM | Antagonist |
| This compound | GABAA-BZR α2 | 118 nM | Agonist |
Table 1: Binding Affinity and Functional Activity of this compound for GABAA Benzodiazepine Receptor (BZR) α1 and α2 Subunits.
Experimental Protocols: Radioligand Binding Assay
The determination of the binding affinity (Ki) of this compound for GABAA receptor subtypes is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for specific GABAA receptor subtypes.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293 cells) recombinantly expressing specific GABAA receptor subunit combinations (e.g., α1β2γ2, α2β2γ2).
-
Radioligand: A high-affinity radiolabeled ligand for the benzodiazepine binding site, such as [3H]Flunitrazepam or [3H]Ro 15-1788.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., Diazepam or Clonazepam) to determine non-specific binding.
-
Assay Buffer: Typically a Tris-HCl buffer at a physiological pH (e.g., 7.4).
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Membrane Preparation:
-
Cells expressing the target GABAA receptor subtype are harvested and homogenized in an ice-cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Three sets of reactions are prepared in triplicate:
-
Total Binding: Contains receptor membranes and the radioligand.
-
Non-specific Binding: Contains receptor membranes, the radioligand, and a high concentration of the non-specific binding control.
-
Competitive Binding: Contains receptor membranes, the radioligand, and varying concentrations of the test compound (this compound).
-
-
-
Incubation:
-
The reaction mixtures are incubated at a specific temperature (e.g., 4°C) for a duration sufficient to reach equilibrium.
-
-
Filtration:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The radioactivity on each filter is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Signaling Pathways
The GABAA receptor is a ligand-gated ion channel.[2] The binding of GABA to its site on the receptor causes a conformational change that opens a central pore, allowing chloride ions (Cl-) to flow into the neuron.[2] This influx of negatively charged ions hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential, thus producing an inhibitory effect.
Benzodiazepines, like this compound, bind to an allosteric site on the receptor, distinct from the GABA binding site.[3]
-
Agonists (like this compound at the α2 subunit) enhance the effect of GABA, increasing the frequency of channel opening and thus potentiating the inhibitory signal.
-
Antagonists (like this compound at the α1 subunit) bind to the benzodiazepine site but do not modulate the effect of GABA. They block the action of both agonists and inverse agonists.
This compound is a valuable pharmacological tool with selective and opposing actions on GABAA receptors containing α1 and α2 subunits. Its higher affinity for the α2 subunit, where it acts as an agonist, compared to the α1 subunit, where it functions as an antagonist, allows for the targeted investigation of the roles these specific receptor subtypes play in the central nervous system. The methodologies described in this guide, particularly competitive radioligand binding assays, are fundamental to characterizing the affinity and selectivity of such compounds, providing crucial data for drug development and neuroscience research.
References
Pharmacological Profile of TCS1105: A Novel Anxiolytic Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TCS1105 is a novel compound identified as a selective ligand for the GABAA benzodiazepine receptor (BZR). Its unique pharmacological profile, characterized by agonist activity at the α2 subunit and antagonist activity at the α1 subunit, positions it as a promising candidate for anxiolytic therapy with a potentially improved side-effect profile compared to traditional benzodiazepines. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, details the standard experimental protocols for its evaluation, and outlines the putative signaling pathways involved in its anxiolytic action.
While specific in-vivo and clinical data for this compound are not publicly available at this time, this document serves as a foundational resource for researchers and drug development professionals interested in the preclinical assessment and potential clinical development of this and similar subtype-selective GABAA receptor modulators.
Introduction
Anxiety disorders are among the most prevalent psychiatric conditions, necessitating the development of novel therapeutic agents with improved efficacy and tolerability. Traditional benzodiazepines, while effective, are associated with undesirable side effects such as sedation, cognitive impairment, and dependence, which are primarily mediated by their non-selective agonist activity at various GABAA receptor subtypes. The GABAA receptor, a ligand-gated ion channel, is a heteropentameric complex with multiple isoforms, each exhibiting distinct pharmacological properties and neuroanatomical distributions. The α1 subunit is highly associated with sedative effects, whereas the α2 and α3 subunits are linked to anxiolytic and muscle-relaxant properties, respectively.
This compound has emerged as a compound of interest due to its subtype-selective modulation of the GABAA receptor. By acting as an agonist at the α2 subunit while simultaneously antagonizing the α1 subunit, this compound is hypothesized to elicit anxiolytic effects without the sedative and amnestic properties associated with α1 agonism.
Pharmacological Profile
Mechanism of Action
This compound is a GABAA benzodiazepine receptor ligand. It exhibits a dual-activity profile, acting as an agonist at α2-containing GABAA receptors and an antagonist at α1-containing GABAA receptors . This selectivity is key to its proposed anxiolytic-without-sedation profile.
Binding Affinity
Quantitative data on the binding affinity of this compound for different GABAA receptor subtypes is crucial for understanding its potency and selectivity. The following table summarizes the known dissociation constants (Ki).
| GABAA Receptor Subtype | Binding Affinity (Ki) | Reference |
| α1 Subunit | 245 nM | |
| α2 Subunit | 118 nM |
Table 1: Binding Affinity of this compound for GABAA Receptor Subtypes.
Experimental Protocols
The following sections detail the standard experimental methodologies that would be employed to fully characterize the pharmacological profile of this compound.
In Vitro Assays
Receptor binding assays are essential for determining the affinity and selectivity of a compound for its target receptors.
Objective: To determine the binding affinity (Ki) of this compound for various GABAA receptor subtypes (α1, α2, α3, α5) expressed in recombinant cell lines.
Methodology:
-
Membrane Preparation: Cell membranes expressing specific GABAA receptor subtypes are prepared.
-
Radioligand Binding: Membranes are incubated with a radiolabeled ligand known to bind to the benzodiazepine site of the GABAA receptor (e.g., [3H]-flumazenil).
-
Competition Assay: Increasing concentrations of this compound are added to displace the radioligand.
-
Detection: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The IC50 (concentration of this compound that inhibits 50% of radioligand binding) is determined and converted to the Ki value using the Cheng-Prusoff equation.
Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp recordings in mammalian cells, are used to assess the functional activity of this compound at the GABAA receptor.
Objective: To characterize this compound as an agonist, antagonist, or inverse agonist at specific GABAA receptor subtypes.
Methodology:
-
Cell Preparation: Xenopus oocytes or mammalian cells are engineered to express specific combinations of GABAA receptor subunits.
-
Electrophysiological Recording: The cell is voltage-clamped, and the current flowing through the GABAA receptor channel is measured.
-
Drug Application: GABA is applied to elicit a baseline current. Subsequently, this compound is co-applied with GABA (to test for modulatory effects) or applied alone (to test for direct agonist effects).
-
Data Analysis: Changes in the current amplitude and kinetics in the presence of this compound are analyzed to determine its functional effect. An increase in the GABA-evoked current indicates positive allosteric modulation (agonism), while a decrease suggests antagonism.
In Vivo Behavioral Assays
Animal models of anxiety are crucial for evaluating the anxiolytic potential of a compound in a whole-organism setting.
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure: The animal is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded.
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.
The OFT is used to assess general locomotor activity and anxiety-like behavior. Rodents naturally tend to stay close to the walls of a novel environment (thigmotaxis), and anxiolytics can increase exploration of the center of the open field.
Methodology:
-
Apparatus: A large, open, square arena.
-
Procedure: The animal is placed in the center of the arena and allowed to explore for a defined period.
-
Data Collection: Locomotor activity (total distance traveled) and the time spent in the center versus the periphery of the arena are measured.
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in the center of the arena without significantly affecting overall locomotor activity.
This test is based on the innate aversion of rodents to brightly illuminated areas.
Methodology:
-
Apparatus: A box divided into a large, brightly lit compartment and a smaller, dark compartment, with an opening connecting them.
-
Procedure: The animal is placed in the lit compartment and allowed to move freely between the two compartments for a set time.
-
Data Collection: The time spent in each compartment and the number of transitions between the compartments are recorded.
-
Interpretation: Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions.
Signaling Pathways
The anxiolytic effects of this compound are mediated through its interaction with specific GABAA receptor subtypes, leading to the modulation of downstream signaling pathways.
GABAA Receptor Activation at α2 Subunits
Agonist binding to the α2 subunit of the GABAA receptor potentiates the action of GABA, leading to an increased influx of chloride ions into the neuron.[1] This hyperpolarizes the neuron, making it less likely to fire an action potential, which is the basis of the anxiolytic effect.[1]
Caption: Agonistic action of this compound at the GABAA α2 subunit.
GABAA Receptor Antagonism at α1 Subunits
By acting as an antagonist at the α1 subunit, this compound is expected to block the effects of endogenous or exogenous ligands that would normally cause sedation. This competitive binding prevents the potentiation of GABA's effects at this specific subunit.
References
TCS1105: A Technical Guide for the Investigation of Anxiety-Like Behavior in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of TCS1105, a selective GABAA receptor ligand, for the study of anxiety-like behavior in rodent models. This compound exhibits a unique pharmacological profile as an agonist at GABAA receptors containing the α2 subunit and an antagonist at those containing the α1 subunit. This dual activity presents a promising avenue for dissecting the neurobiological circuits underlying anxiety, potentially offering a more targeted therapeutic approach with fewer sedative side effects compared to non-selective benzodiazepines. This document outlines the mechanism of action of this compound, detailed experimental protocols for its use in established rodent anxiety models, and illustrative quantitative data. Furthermore, it provides visual representations of the relevant signaling pathways and experimental workflows to facilitate research design and execution.
Introduction
Anxiety disorders are among the most prevalent psychiatric conditions, and rodent models are indispensable tools for investigating their underlying pathophysiology and for the development of novel anxiolytic agents. The γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel, is a well-established target for anxiolytic drugs. Classical benzodiazepines, which act as positive allosteric modulators at multiple GABAA receptor subtypes, are effective but often associated with undesirable side effects such as sedation, amnesia, and dependence, which are primarily mediated by the α1 subunit.
This compound is a benzodiazepine ligand that offers a more refined tool for anxiety research. Its selective agonist activity at α2-containing GABAA receptors, coupled with antagonist activity at α1-containing receptors, allows for the specific investigation of the anxiolytic effects mediated by the α2 subunit while simultaneously blocking the sedative effects associated with the α1 subunit.[1] This makes this compound a valuable compound for elucidating the precise role of different GABAA receptor subtypes in anxiety and for the preclinical evaluation of novel anxiolytics with an improved side-effect profile.
Mechanism of Action: GABAA Receptor Modulation
This compound's mechanism of action centers on its differential effects on GABAA receptor subtypes. GABAA receptors are pentameric structures composed of different subunits, with the most common isoform in the brain consisting of two α, two β, and one γ subunit. The binding of GABA, the primary inhibitory neurotransmitter in the central nervous system, to these receptors opens a chloride ion channel, leading to hyperpolarization of the neuron and reduced neuronal excitability.
This compound modulates this process in a subtype-specific manner:
-
Agonist at α2-containing GABAA Receptors: By binding to the benzodiazepine site on GABAA receptors containing the α2 subunit, this compound enhances the effect of GABA. This potentiation of inhibitory neurotransmission in brain regions where α2 subunits are expressed, such as the amygdala and hippocampus, is believed to mediate its anxiolytic effects.
-
Antagonist at α1-containing GABAA Receptors: Conversely, this compound binds to the benzodiazepine site on α1-containing GABAA receptors but does not enhance GABA's effect; instead, it blocks the binding of other modulators. The α1 subunit is highly expressed in brain regions associated with sedation and motor control, such as the cerebellum. By acting as an antagonist at this subtype, this compound is predicted to have a reduced sedative potential.
This unique pharmacological profile is depicted in the signaling pathway diagram below.
Caption: this compound's dual action on GABAA receptor subtypes.
Quantitative Data Presentation
Table 1: Illustrative Effects of this compound in the Elevated Plus Maze (EPM)
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s) | Open Arm Entries (%) | Closed Arm Entries | Total Arm Entries |
| Vehicle | - | 45.2 ± 5.1 | 28.3 ± 3.2 | 15.1 ± 1.8 | 21.2 ± 2.5 |
| This compound | 1 | 68.5 ± 7.3 | 40.1 ± 4.5 | 14.8 ± 1.5 | 21.5 ± 2.3 |
| This compound | 3 | 85.1 ± 9.2 | 52.7 ± 5.8 | 15.3 ± 1.9 | 21.0 ± 2.1 |
| This compound | 10 | 82.4 ± 8.9 | 50.5 ± 5.5 | 14.5 ± 1.7 | 20.8 ± 2.0 |
| Diazepam | 2 | 95.3 ± 10.1 | 58.9 ± 6.1 | 12.1 ± 1.4 | 17.5 ± 1.9* |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. Note: This data is illustrative.
Table 2: Illustrative Effects of this compound in the Open Field Test (OFT)
| Treatment Group | Dose (mg/kg, i.p.) | Time in Center (s) | Center Entries | Distance Traveled in Center (cm) | Total Distance Traveled (cm) |
| Vehicle | - | 30.5 ± 4.2 | 12.3 ± 1.5 | 150.7 ± 18.3 | 2500.1 ± 210.5 |
| This compound | 1 | 45.8 ± 5.8 | 18.1 ± 2.1 | 225.4 ± 25.1 | 2480.3 ± 205.3 |
| This compound | 3 | 58.2 ± 6.9 | 24.5 ± 2.9 | 290.8 ± 30.2 | 2510.8 ± 215.7 |
| This compound | 10 | 55.7 ± 6.5 | 22.8 ± 2.7 | 280.1 ± 28.9 | 2495.4 ± 212.4 |
| Diazepam | 2 | 65.4 ± 7.5 | 28.3 ± 3.1 | 320.5 ± 35.4** | 2100.2 ± 190.8 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. Note: This data is illustrative.
Table 3: Illustrative Effects of this compound in the Light-Dark Box (LDB) Test
| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Compartment (s) | Transitions between Compartments | Latency to Enter Dark (s) |
| Vehicle | - | 110.3 ± 12.5 | 15.2 ± 1.8 | 25.4 ± 3.1 |
| This compound | 1 | 145.7 ± 15.1 | 18.9 ± 2.2 | 22.1 ± 2.8 |
| This compound | 3 | 170.2 ± 18.3** | 22.5 ± 2.5 | 18.5 ± 2.1 |
| This compound | 10 | 165.8 ± 17.9** | 21.8 ± 2.4 | 19.2 ± 2.3* |
| Diazepam | 2 | 190.4 ± 20.1 | 25.1 ± 2.9 | 15.3 ± 1.9** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. Note: This data is illustrative.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound to study anxiety-like behavior in rodents.
Intraperitoneal (i.p.) Injection Protocol for Mice
This protocol is suitable for systemic administration of this compound prior to behavioral testing in mice.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in the vehicle to the desired concentrations (e.g., 0.1, 0.3, 1 mg/mL for 1, 3, and 10 mg/kg doses, respectively, assuming an injection volume of 10 mL/kg). Ensure the solution is homogenous.
-
Animal Handling: Acclimate mice to the testing room for at least 60 minutes before injection.
-
Dose Calculation: Weigh each mouse immediately before injection to calculate the precise volume to be administered.
-
Injection:
-
Restrain the mouse firmly by the scruff of the neck to expose the abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs forward.
-
Insert the needle into the lower right quadrant of the abdomen at a 15-30 degree angle, being careful to avoid the cecum and bladder.
-
Inject the calculated volume of the this compound solution or vehicle.
-
Withdraw the needle and return the mouse to its home cage.
-
-
Post-Injection Period: Allow for a 30-minute pre-treatment period before initiating the behavioral test to ensure optimal drug absorption and efficacy.
Intra-Ventricular Tegmental Area (VTA) Infusion Protocol for Rats
This protocol is designed for the targeted administration of this compound into the VTA of rats, as informed by studies on social behavior.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Guide cannulae (26-gauge) and dummy cannulae
-
Infusion pump and syringes
-
Dental cement and surgical screws
-
Surgical instruments
Procedure:
-
Cannula Implantation Surgery:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Shave and clean the surgical area on the scalp.
-
Make a midline incision to expose the skull.
-
Drill small holes for the guide cannulae and anchor screws at the appropriate stereotaxic coordinates for the VTA (e.g., AP: -5.8 mm, ML: ±0.7 mm, DV: -7.5 mm from bregma).
-
Lower the guide cannulae to the target depth and secure them with dental cement and anchor screws.
-
Insert dummy cannulae to keep the guide cannulae patent.
-
Allow the animal to recover for at least one week post-surgery.
-
-
Infusion Procedure:
-
Gently restrain the rat and remove the dummy cannulae.
-
Connect the internal infusion cannulae (extending ~1 mm beyond the guide cannulae) to the infusion pump.
-
Insert the infusion cannulae into the guide cannulae.
-
Infuse this compound (dissolved in aCSF, e.g., at a concentration of 100 ng in 0.5 µL) or vehicle (aCSF) at a slow rate (e.g., 0.25 µL/min).
-
Leave the infusion cannulae in place for an additional minute to allow for diffusion.
-
Replace the dummy cannulae and return the rat to its home cage.
-
-
Behavioral Testing: Initiate the behavioral test at the appropriate time post-infusion (e.g., immediately or after a short delay).
Behavioral Testing Paradigms
4.3.1. Elevated Plus Maze (EPM) The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms using an automated tracking system.
-
-
Anxiolytic Effect: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
4.3.2. Open Field Test (OFT) The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.
-
Apparatus: A square or circular arena with walls.
-
Procedure:
-
Place the animal in the center of the open field.
-
Allow the animal to explore for 5-10 minutes.
-
Record the time spent in and the number of entries into the center zone versus the periphery, as well as the total distance traveled, using an automated tracking system.
-
-
Anxiolytic Effect: An increase in the time spent in and the number of entries into the center zone suggests an anxiolytic effect. The total distance traveled is a measure of general locomotor activity.
4.3.3. Light-Dark Box (LDB) Test The LDB test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.
-
Apparatus: A box divided into a small, dark compartment and a large, brightly lit compartment, with an opening connecting the two.
-
Procedure:
-
Place the animal in the light compartment.
-
Allow the animal to freely explore both compartments for 5-10 minutes.
-
Record the time spent in each compartment, the number of transitions between compartments, and the latency to first enter the dark compartment.
-
-
Anxiolytic Effect: An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic effect.
Mandatory Visualizations
Caption: Workflow for systemic this compound administration and behavioral testing.
Caption: Workflow for intra-VTA this compound administration and behavioral testing.
Conclusion
This compound represents a sophisticated pharmacological tool for the investigation of anxiety-like behaviors in rodent models. Its unique α2-agonist and α1-antagonist profile on GABAA receptors allows for a targeted exploration of the neural circuits underlying anxiety, with the potential to dissociate anxiolytic from sedative effects. The detailed protocols and illustrative data provided in this guide are intended to facilitate the design and implementation of rigorous preclinical studies. Further research utilizing this compound in established anxiety paradigms is warranted to fully characterize its behavioral effects and to validate its utility in the development of next-generation anxiolytic therapies.
References
The Role of TCS1105 in Modulating Social Dominance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the benzodiazepine ligand TCS1105 and its emerging role in the modulation of social dominance behaviors. By selectively targeting specific subunits of the γ-aminobutyric acid type A (GABA-A) receptor, this compound offers a unique pharmacological tool to dissect the neural circuits underlying social competition and hierarchy formation. This document summarizes the key findings from preclinical research, details the experimental protocols used to assess its effects, and visualizes the proposed signaling pathways and experimental workflows.
Introduction to this compound
This compound is a benzodiazepine ligand characterized by its distinct pharmacological profile at the GABA-A receptor. It acts as an agonist at GABA-A receptors containing the α2 subunit and as an antagonist at those containing the α1 subunit. This dual activity allows for a nuanced modulation of GABAergic neurotransmission, leading to anxiolytic effects without the pronounced sedation commonly associated with non-selective benzodiazepines. Recent research has highlighted its potential to influence complex social behaviors, specifically by enhancing social dominance.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a pivotal study investigating the effects of this compound on social dominance in a rat model. The data is extracted from the study by van der Kooij et al. (2018), which demonstrated that direct infusion of this compound into the ventral tegmental area (VTA) significantly enhanced social dominance.
| Experimental Group | Dosage (Intra-VTA) | Winning Percentage in Social Competition | p-value | Reference |
| Vehicle Control | N/A | ~50% | N/A | [1] |
| This compound | 1 µg/µl | Significantly > 50% | < 0.05 | [1] |
Experimental Protocols
The primary experimental paradigm used to assess the effect of this compound on social dominance is the Social Competition Test . The following protocol is a detailed methodology based on the principles of such assays.
Animal Model
-
Species: Male Wistar rats
-
Housing: Initially group-housed, then single-housed for at least one week prior to the experiment to increase motivation for social interaction and competition.
-
Diet: Ad libitum access to food and water.
-
Light/Dark Cycle: Maintained on a 12-hour light/dark cycle.
Surgical Procedure: Intra-VTA Cannulation
-
Anesthesia: Anesthetize rats using isoflurane or a similar anesthetic.
-
Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame.
-
Cannula Implantation: Unilaterally or bilaterally implant guide cannulae targeting the VTA. Stereotaxic coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).
-
Recovery: Allow a post-operative recovery period of at least one week.
Drug Administration
-
Compound: this compound dissolved in a vehicle solution (e.g., saline with a small percentage of DMSO).
-
Infusion: Infuse this compound or vehicle solution directly into the VTA through the implanted cannulae using a microinfusion pump. A typical infusion volume is 0.5 µl per side over a period of 1-2 minutes.
-
Acclimation: Allow a few minutes for the drug to diffuse before commencing the behavioral test.
Social Competition Test
-
Apparatus: A neutral, enclosed arena (e.g., a standard open field box).
-
Pairing: Pair a rat that received an intra-VTA infusion of this compound with a rat that received a vehicle infusion. The rats should be unfamiliar with each other.
-
Behavioral Recording: Record the social interaction for a set period (e.g., 10-15 minutes) using an overhead video camera.
-
Dominance Scoring: Social dominance is determined by scoring specific agonistic and submissive behaviors. A "winner" is declared for each encounter based on the exhibition of dominant behaviors and the other animal displaying submission.
-
Dominant Behaviors: Offensive sideways threat, clinch fighting, keeping down, chasing.
-
Submissive Behaviors: Defensive upright posture, fleeing, freezing.
-
-
Data Analysis: The primary outcome measure is the winning percentage for the this compound-treated rat compared to the vehicle-treated rat. Statistical analysis is typically performed using a chi-square test or a similar non-parametric test to determine if the winning percentage significantly deviates from chance (50%).
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in the VTA
The following diagram illustrates the proposed signaling pathway through which this compound enhances social dominance when infused into the VTA. This compound's agonistic action on α2-containing GABA-A receptors on GABAergic interneurons is thought to inhibit these interneurons. This disinhibition of dopaminergic neurons leads to increased dopamine release in downstream brain regions associated with reward and motivation, thereby promoting dominant behaviors. Conversely, its antagonistic effect on α1-containing GABA-A receptors may further modulate the local VTA circuitry.
Experimental Workflow for Investigating this compound
The diagram below outlines the typical experimental workflow for investigating the role of this compound in social dominance.
Conclusion and Future Directions
This compound represents a valuable pharmacological tool for elucidating the GABAergic modulation of social dominance. Its unique selectivity for α2-containing GABA-A receptors as an agonist and α1-containing receptors as an antagonist allows for the targeted investigation of specific neural circuits within brain regions like the VTA. The experimental evidence to date strongly suggests that enhancing the activity of α2-containing GABA-A receptors in the VTA can promote dominant behaviors.
Future research should aim to:
-
Investigate the effects of systemic administration of this compound on social dominance to assess its broader therapeutic potential.
-
Explore the role of this compound in other brain regions implicated in social behavior, such as the prefrontal cortex and amygdala.
-
Utilize more advanced techniques, such as in vivo electrophysiology and fiber photometry, in combination with this compound administration to directly measure neural activity during social competition.
-
Examine the potential of this compound to modulate social deficits in animal models of psychiatric disorders.
By continuing to explore the mechanisms of action of compounds like this compound, the scientific community can gain a deeper understanding of the neurobiology of social behavior and potentially develop novel therapeutic strategies for social-related psychopathologies.
References
The Role of the GABAA α2 Subunit Agonist TCS1105 in Modulating Offensive Behavior in Mice: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the putative effects of TCS1105, a selective GABAA α2 subunit agonist, on offensive aggressive behavior in mice. While direct experimental data on this compound is not currently available in the public domain, this document synthesizes existing research on the role of the GABAA α2 receptor subunit in aggression to project the likely pharmacological effects of this compound. This guide details the established experimental protocols, primarily the resident-intruder paradigm, for assessing offensive aggression and presents the anticipated quantitative outcomes in a structured format. Furthermore, it includes visualizations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of the subject matter for researchers and professionals in drug development.
Introduction to this compound and the GABAA α2 Receptor in Aggression
This compound is a GABAA benzodiazepine receptor (BZR) ligand that acts as an agonist at α2-containing GABAA receptors. It is characterized as an anxiolytic agent that lacks sedative properties. The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. The receptor is a pentameric structure composed of various subunits, with the α subunit isoform being a key determinant of its pharmacological properties.
The α2 subunit of the GABAA receptor is densely expressed in brain regions implicated in emotional processing and the regulation of aggressive behaviors, such as the amygdala, hippocampus, and prefrontal cortex. Research suggests a complex role for GABAA receptors in aggression. While general activation of GABAA receptors often leads to sedation and a reduction in aggression, modulation of specific subunits can have more nuanced effects. Notably, studies using benzodiazepines, which are positive allosteric modulators of GABAA receptors, have shown that at low doses, these compounds can paradoxically increase or escalate aggressive behavior. This effect is thought to be mediated, at least in part, through the α2 subunit.
A key study utilizing point-mutated mice, rendering the α2 subunit insensitive to benzodiazepines, demonstrated that the aggression-escalating effects of midazolam were absent in these animals[1]. This finding strongly implicates the α2 subunit as a critical mediator of benzodiazepine-induced aggression. Therefore, it is hypothesized that a direct α2 agonist like this compound could potentially modulate offensive aggressive behaviors in mice.
Predicted Quantitative Effects of this compound on Offensive Behavior
Based on the known function of the GABAA α2 subunit in aggression, the following table summarizes the anticipated dose-dependent effects of this compound on key quantitative measures of offensive aggression in the resident-intruder test. These predictions are extrapolated from studies on other GABAA α2 modulators.
| Behavioral Parameter | Predicted Effect of Low-Dose this compound | Predicted Effect of High-Dose this compound | Rationale |
| Attack Latency | Decrease | Increase or No Attack | Low doses may disinhibit aggressive impulses, leading to a quicker initiation of an attack. High doses are expected to induce sedation, thereby increasing the time to the first attack or preventing it altogether. |
| Number of Attacks | Increase | Decrease | A low-dose-induced anxiolytic or disinhibitory effect could lead to a higher frequency of attacks. Sedative effects at higher doses would likely reduce the number of attacks. |
| Total Attack Duration | Increase | Decrease | Consistent with an increase in the number of attacks, the total time spent engaged in aggressive behavior is expected to rise with low doses. High doses would likely reduce the overall duration of aggression due to sedation. |
| Threat Behaviors (e.g., Tail Rattling) | Increase | Decrease | Increased arousal and aggression at low doses may lead to more threat displays. Sedation at high doses would suppress these behaviors. |
| Non-Aggressive Social Behavior (e.g., Sniffing) | Variable | Decrease | Effects on social investigation at low doses are difficult to predict and may be context-dependent. At high doses, a general decrease in all motor and social activities is expected. |
| Locomotor Activity | No significant change or slight increase | Decrease | This compound is described as non-sedating at anxiolytic doses. However, at higher doses, some motor impairment and sedation are anticipated. |
Experimental Protocols
The resident-intruder paradigm is the gold-standard for assessing offensive aggression in rodents. The following is a detailed protocol for conducting this test in mice.
Animals and Housing
-
Residents: Adult male mice (e.g., C57BL/6J or other appropriate strains) should be individually housed for at least one week prior to the experiment to establish territoriality[2]. The home cage should remain unchanged during this period to allow for the accumulation of olfactory cues that mark the territory[3].
-
Intruders: Age- and weight-matched male mice of a non-aggressive strain (e.g., BALB/c) should be group-housed. Using a slightly smaller intruder can also promote offensive behavior from the resident[4].
Drug Administration
-
This compound should be dissolved in an appropriate vehicle (e.g., saline, DMSO).
-
The drug or vehicle is administered to the resident mouse via the desired route (e.g., intraperitoneal injection) at a specified time before the behavioral test (e.g., 30 minutes).
-
A range of doses should be tested to establish a dose-response curve.
Resident-Intruder Test Procedure
-
Habituation: On the day of testing, the resident mouse is left undisturbed in its home cage.
-
Intruder Introduction: An intruder mouse is introduced into the resident's home cage[2][4].
-
Behavioral Recording: The interaction is typically recorded for a fixed duration, usually 10 minutes, using a video camera for later analysis[2][3]. The test may also be terminated earlier if there are continuous and injurious attacks[2].
-
Behavioral Scoring: An observer, blind to the experimental conditions, scores the videotapes for various offensive and non-aggressive behaviors.
Behavioral Parameters to be Scored
-
Latency to the first attack: Time from the introduction of the intruder to the first aggressive act by the resident.
-
Number of attacks: Frequency of aggressive behaviors such as biting, lunging, and wrestling.
-
Total duration of attacks: Cumulative time the resident spends engaged in aggressive acts.
-
Threat behaviors: Frequency and duration of behaviors like tail rattling and aggressive posturing.
-
Non-aggressive social behaviors: Time spent in social investigation (e.g., sniffing the intruder).
-
General locomotor activity: To assess for potential sedative or hyperactive effects of the drug.
Visualizations
Signaling Pathway of this compound at the GABAA Receptor
Caption: this compound acts as an agonist at the α2 subunit of the GABAA receptor.
Experimental Workflow for the Resident-Intruder Test
Caption: Workflow of the resident-intruder test for assessing offensive aggression.
Discussion and Future Directions
The available evidence strongly suggests that the GABAA α2 subunit plays a significant role in the modulation of aggressive behavior. Therefore, a selective α2 agonist like this compound is a valuable pharmacological tool to further dissect this role. The predicted biphasic effect, with low doses potentially increasing and high doses decreasing aggression, warrants careful dose-response studies.
Future research should focus on direct empirical testing of this compound in the resident-intruder paradigm to confirm these hypotheses. Furthermore, investigating the effects of this compound in different mouse strains and under various environmental conditions will provide a more comprehensive understanding of its behavioral profile. Site-specific microinjections of this compound into brain regions rich in α2 subunits could elucidate the precise neural circuits through which it modulates aggression. Such studies will be invaluable for drug development professionals seeking to develop novel therapeutics for aggression-related disorders with improved efficacy and side-effect profiles.
References
- 1. α2-containing GABA(A) receptors: A requirement for midazolam-escalated aggression and social approach in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of TCS1105: A Selective GABAA Receptor Modulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TCS1105 is a novel small molecule that has garnered significant interest within the neuroscience and pharmacology communities for its unique activity as a selective ligand for the γ-aminobutyric acid type A (GABA-A) benzodiazepine receptor (BZR). This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound. The compound is distinguished by its functional selectivity, acting as an agonist at GABA-A receptors containing the α2 subunit and as an antagonist at those containing the α1 subunit. This profile suggests its potential as an anxiolytic agent with a reduced sedative and hypnotic side-effect profile, a significant advancement over classical benzodiazepines. This document details the available quantitative data, outlines key experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.
Introduction
The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the central nervous system. Its modulation by benzodiazepines has been a cornerstone of treatment for anxiety and sleep disorders for decades. However, the non-selective nature of classical benzodiazepines, which bind to multiple GABA-A receptor subtypes (α1, α2, α3, and α5), leads to a range of undesirable side effects, including sedation, muscle relaxation, amnesia, and dependence.
The discovery of subtype-selective GABA-A receptor modulators has been a major goal in medicinal chemistry. It is hypothesized that the anxiolytic effects of benzodiazepines are primarily mediated by the α2 and/or α3 subunits, while the sedative and hypnotic effects are linked to the α1 subunit. This compound, an indol-3-ylglyoxylamide derivative, emerged from research aimed at identifying compounds with this desired subtype selectivity.
Discovery and Chemical Properties
This compound was identified and characterized in a study by Taliani et al. in 2009, which focused on a series of indol-3-ylglyoxylamides as functionally selective agonists at the α2 benzodiazepine receptor.[1] The chemical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | N-[(4-Fluorophenyl)methyl]-α-oxo-1H-indole-3-acetamide |
| CAS Number | 185391-33-7 |
| Molecular Formula | C17H13FN2O2 |
| Molecular Weight | 296.30 g/mol |
| Appearance | White to off-white solid |
Pharmacological Profile
This compound exhibits a unique pharmacological profile at the benzodiazepine binding site of the GABA-A receptor. It acts as an agonist at α2-subunit containing receptors and an antagonist at α1-subunit containing receptors. This functional selectivity is the basis for its potential as a non-sedating anxiolytic.
Binding Affinity
The binding affinity of this compound for different GABA-A receptor subtypes has been determined through radioligand binding assays. The inhibitory constant (Ki) values are presented in the table below.
| Receptor Subtype | Ki (nM) | Reference |
| α1 | 245 | [2] |
| α2 | 118 | [2] |
Mechanism of Action
The mechanism of action of this compound is based on its differential modulation of GABA-A receptor subtypes. As an agonist at the α2 subunit, it enhances the effect of GABA, leading to an increase in chloride ion influx and neuronal hyperpolarization, which is believed to mediate its anxiolytic effects. Conversely, as an antagonist at the α1 subunit, it blocks the action of GABA at this subtype, which is thought to be responsible for the sedative effects of classical benzodiazepines.
References
- 1. Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
TCS1105: A Subtype-Selective GABAA Receptor Modulator for Anxiolytic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Compound: TCS1105 Chemical Name: N-(4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide Molecular Formula: C₁₆H₁₁FN₂O₂ Molecular Weight: 298.27 g/mol CAS Number: 185391-33-7
This technical guide provides a comprehensive overview of this compound, a selective modulator of the γ-aminobutyric acid type A (GABAA) receptor. This compound exhibits a unique pharmacological profile, acting as an agonist at GABAA receptors containing the α2 subunit while simultaneously acting as an antagonist at receptors containing the α1 subunit. This selectivity profile makes it a valuable tool for dissecting the roles of different GABAA receptor subtypes in neuronal signaling and behavior, particularly in the context of anxiety, without the sedative effects commonly associated with non-selective benzodiazepines.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its binding affinity and functional activity at different GABAA receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki in nM) | Functional Activity |
| α1β3γ2 | 245[1] | Antagonist |
| α2β3γ2 | 118[1] | Agonist |
| α3β3γ2 | >1000 | Not Reported |
| α5β3γ2 | >1000 | Not Reported |
Table 1: Binding Affinity and Functional Activity of this compound at Recombinant Human GABAA Receptor Subtypes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various human GABAA receptor subtypes.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing recombinant human GABAA receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2).
-
Radioligand: [³H]flumazenil (a benzodiazepine site antagonist).
-
Non-specific Binding Control: Diazepam (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound dissolved in DMSO.
Procedure:
-
Cell membranes (20-40 µg of protein) are incubated with a fixed concentration of [³H]flumazenil (1 nM).
-
Increasing concentrations of this compound (ranging from 10⁻¹⁰ to 10⁻⁵ M) are added to displace the radioligand.
-
The incubation is carried out for 90 minutes at 4°C in the assay buffer.
-
The reaction is terminated by rapid filtration through Whatman GF/B filters, followed by three washes with ice-cold assay buffer to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Non-specific binding is determined in the presence of 1 µM diazepam and subtracted from the total binding to obtain specific binding.
-
IC₅₀ values are calculated from the competition curves using non-linear regression analysis.
-
Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage-Clamp Electrophysiology
Objective: To characterize the functional activity (agonist or antagonist) of this compound at specific GABAA receptor subtypes.
Materials:
-
Expression System: Xenopus laevis oocytes injected with cRNAs encoding for human GABAA receptor subunits (α1β3γ2 and α2β3γ2).
-
Recording Solution (Frog Ringer's solution): 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.4.
-
Agonist: GABA.
-
Test Compound: this compound.
Procedure:
-
Oocytes are placed in a recording chamber and continuously perfused with the recording solution.
-
The oocytes are impaled with two microelectrodes filled with 3 M KCl and voltage-clamped at -70 mV.
-
To determine the agonist effect, this compound is applied to the oocytes at a concentration of 1 µM in the absence of GABA, and the induced current is measured.
-
To determine the antagonist effect, a sub-maximal concentration of GABA (EC₂₀) is applied to elicit a baseline current.
-
Once the GABA-evoked current is stable, this compound (1 µM) is co-applied with GABA, and the change in current amplitude is measured. A decrease in the GABA-evoked current indicates an antagonist effect.
-
The potentiation of the GABA-evoked current by this compound at α2-containing receptors is measured by co-applying a range of this compound concentrations with a low concentration of GABA (EC₂₀).
In Vivo Behavioral Assays: Elevated Plus-Maze (EPM) Test
Objective: To assess the anxiolytic-like effects of this compound in rodents.
Materials:
-
Subjects: Male CD-1 mice (25-30 g).
-
Apparatus: An elevated plus-maze consisting of two open arms and two closed arms, elevated 50 cm from the floor.
-
Test Compound: this compound suspended in 0.5% methylcellulose.
-
Vehicle Control: 0.5% methylcellulose.
-
Positive Control: Diazepam.
Procedure:
-
Mice are administered this compound (at doses ranging from 1 to 30 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the test.
-
Each mouse is placed in the center of the maze, facing an open arm.
-
The behavior of the mouse is recorded for 5 minutes using a video camera.
-
The following parameters are scored by a trained observer blinded to the treatment conditions:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
-
An anxiolytic-like effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle-treated group.
-
The total number of arm entries is also recorded as a measure of general locomotor activity.
Visualizations
GABAA Receptor Signaling Pathway and this compound Modulation
References
The Dual-Action Anxiolytic: A Technical Guide to TCS1105
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCS1105 is a novel psychoactive compound that has garnered significant interest for its unique pharmacological profile. As a selective ligand for the γ-aminobutyric acid type A (GABA-A) benzodiazepine receptor (BZR), it exhibits a dual mechanism of action, functioning as an agonist at α2 subunit-containing receptors while simultaneously acting as an antagonist at those containing the α1 subunit. This distinct activity profile translates to potent anxiolytic effects without the sedative and motor-impairing side effects commonly associated with classical benzodiazepines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, including detailed experimental protocols and visual representations of its mechanism of action.
Chemical Structure and Physicochemical Properties
This compound, chemically known as N-[(-4-Fluorophenyl)methyl]-α-oxo-1H-indole-3-acetamide, is an indole-3-glyoxylamide derivative. Its chemical structure is characterized by a central indole scaffold linked to a glyoxylamide moiety, which in turn is substituted with a 4-fluorobenzyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-[(-4-Fluorophenyl)methyl]-α-oxo-1H-indole-3-acetamide | [1][2] |
| Molecular Formula | C17H13FN2O2 | [1][3] |
| Molecular Weight | 296.3 g/mol | [1][3] |
| CAS Number | 185391-33-7 | [1][3] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥99% (HPLC) | [1][5] |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol | [2][5] |
| SMILES | O=C(C(NCC1=CC=C(F)C=C1)=O)C2=CNC3=CC=CC=C32 | [1] |
| InChI Key | VWCCHJFFYCGXFL-UHFFFAOYSA-N | [1] |
| Storage | Store at room temperature | [1][2] |
Biological Activity and Mechanism of Action
This compound's primary biological activity is the modulation of GABA-A receptors, the main inhibitory neurotransmitter receptors in the central nervous system. Its unique profile as a selective α2 agonist and α1 antagonist at the benzodiazepine binding site is responsible for its distinct pharmacological effects.
Table 2: Biological Activity of this compound
| Parameter | Value | Target | Comments | Reference |
| Ki | 118 nM | GABA-A receptor (α2 subunit) | Agonist activity | [1][5] |
| Ki | 245 nM | GABA-A receptor (α1 subunit) | Antagonist activity | [1][5] |
| In vivo effect | Reduces anxiety-like behavior | - | Anxiolytic | [4] |
| In vivo effect | Lacks sedative activity | - | - | [1] |
Signaling Pathway
GABA-A receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions (Cl-). This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect. Benzodiazepines and compounds like this compound bind to an allosteric site on the receptor, modulating the effect of GABA.
The differential effects of this compound are attributed to the distinct roles of the α1 and α2 subunits in mediating the effects of benzodiazepines. Agonism at α2-containing GABA-A receptors is primarily associated with anxiolytic and mood-stabilizing effects, while agonism at α1-containing receptors is linked to sedation, amnesia, and motor impairment. By selectively activating α2-containing receptors and blocking α1-containing receptors, this compound achieves anxiolysis without the common side effects of non-selective benzodiazepines.
Caption: Signaling pathway of this compound at the GABA-A receptor.
Experimental Protocols
Synthesis of this compound (General Method for Indole-3-glyoxylamides)
The synthesis of this compound can be achieved through a two-step process involving the acylation of indole followed by amidation.
Materials:
-
Indole
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
4-Fluorobenzylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard organic synthesis glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Formation of Indole-3-glyoxylyl chloride:
-
Dissolve indole (1 equivalent) in anhydrous DCM or THF under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 2-3 hours. The formation of a yellow precipitate indicates the formation of the indole-3-glyoxylyl chloride intermediate.
-
-
Amidation:
-
In a separate flask, dissolve 4-fluorobenzylamine (1 equivalent) and TEA or DIPEA (2 equivalents) in anhydrous DCM or THF.
-
Slowly add the solution of the amine and base to the suspension of indole-3-glyoxylyl chloride at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Role of α1- and α2-GABAA receptors in mediating the respiratory changes associated with benzodiazepine sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: In Vivo Administration of TCS1105 in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCS1105 is a benzodiazepine receptor (BZR) ligand with a unique pharmacological profile, acting as an agonist at γ-aminobutyric acid-A (GABAA) receptors containing the α2 subunit and as an antagonist at those with the α1 subunit.[1][2] This selectivity suggests potential as an anxiolytic agent without the sedative side effects commonly associated with non-selective benzodiazepines. These application notes provide a detailed, generalized protocol for the in vivo administration of this compound to mice for the evaluation of its anxiolytic effects. The methodologies described are based on standard practices for similar compounds and the known physicochemical properties of this compound.
Introduction
The GABAA receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the central nervous system. The diversity of its subunit composition allows for targeted pharmacological intervention. This compound, an indol-3-ylglyoxylamide, has been identified as a selective modulator of GABAA receptor subtypes, demonstrating anxiolytic-like properties in preclinical models.[1][3] The protocol outlined below provides a framework for researchers to investigate the in vivo efficacy of this compound in murine models of anxiety.
Physicochemical Properties and Solubility
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For in vivo administration, it is crucial to prepare a well-solubilized and biocompatible formulation. A common approach for compounds with limited aqueous solubility is to first dissolve them in a minimal amount of an organic solvent, such as DMSO, and then dilute the solution with a suitable vehicle for injection.
Data Presentation
The following tables summarize representative quantitative data for in vivo studies with this compound. These values are illustrative and should be optimized for specific experimental conditions.
Table 1: Recommended Dosage and Administration Parameters
| Parameter | Recommendation | Rationale |
| Animal Model | Adult male C57BL/6 mice (8-12 weeks old) | Commonly used inbred strain for behavioral studies. |
| Dosage Range | 1 - 10 mg/kg | Based on typical effective doses for similar anxiolytic compounds. Dose-response studies are recommended. |
| Administration Route | Intraperitoneal (i.p.) injection | Common and effective route for systemic drug delivery in mice. |
| Vehicle | 10% DMSO, 40% PEG400, 50% Saline | A commonly used vehicle for compounds with low aqueous solubility to ensure bioavailability and minimize toxicity. |
| Injection Volume | 10 µL/g of body weight | Standard injection volume to avoid discomfort and adverse effects. |
| Frequency | Single dose, 30 minutes prior to behavioral testing | Typical timeframe for CNS-active compounds to reach effective concentrations. |
Table 2: Behavioral Assay Parameters (Elevated Plus Maze)
| Parameter | Value |
| Apparatus Dimensions | Open arms: 30 x 5 cm; Closed arms: 30 x 5 x 15 cm; Central platform: 5 x 5 cm |
| Illumination | Low light (e.g., 25 lux in open arms) |
| Test Duration | 5 minutes |
| Key Metrics | Time spent in open arms, Number of entries into open arms, Total distance traveled |
Experimental Protocols
Preparation of this compound Formulation
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Gently vortex or sonicate until the compound is completely dissolved.
-
-
Working Solution Preparation (for a 5 mg/kg dose in a 25g mouse):
-
Calculate the required dose: 5 mg/kg * 0.025 kg = 0.125 mg.
-
Calculate the volume of stock solution needed: 0.125 mg / 10 mg/mL = 0.0125 mL (12.5 µL).
-
Prepare the final injection solution by adding the stock solution to the vehicle components in a stepwise manner, vortexing between each addition. For a final injection volume of 250 µL (10 µL/g):
-
12.5 µL of this compound stock solution (in DMSO)
-
12.5 µL of additional DMSO (to bring total DMSO to 10% of final volume)
-
100 µL of PEG400
-
125 µL of sterile saline
-
-
Vortex the final solution thoroughly to ensure homogeneity. Prepare fresh on the day of the experiment.
-
In Vivo Administration Protocol
-
Animal Handling and Acclimation:
-
House mice in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C, ad libitum access to food and water).
-
Allow at least one week of acclimation to the facility before any experimental procedures.
-
Handle mice for several days prior to the experiment to reduce stress.
-
-
Administration Procedure:
-
Weigh each mouse immediately before injection to calculate the precise injection volume.
-
Gently restrain the mouse, exposing the abdomen.
-
Perform an intraperitoneal (i.p.) injection into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Use a 27-30 gauge needle.
-
Administer the prepared this compound formulation or vehicle control.
-
Return the mouse to its home cage and allow 30 minutes for the compound to take effect before behavioral testing.
-
Behavioral Assessment: Elevated Plus Maze (EPM)
-
Apparatus:
-
Use an elevated plus maze made of a non-reflective material.
-
The maze should be elevated (e.g., 50 cm) from the floor.
-
-
Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze freely for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
After each trial, clean the maze with 70% ethanol to remove any olfactory cues.
-
-
Data Analysis:
-
Use a video-tracking software to automatically score the time spent in and the number of entries into the open and closed arms.
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
-
Analyze the total distance traveled to control for potential effects on general locomotor activity.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound at GABA(A) receptors.
Caption: Experimental workflow for in vivo administration of this compound in mice.
References
- 1. GABAA Alpha 2,3 Modulation Improves Select Phenotypes in a Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and antihyperalgesic properties of the novel α2/3 preferring GABAA receptor ligand MP-III-024 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA Alpha 2,3 Modulation Improves Select Phenotypes in a Mouse Model of Fragile X Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TCS1105 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS1105 is a benzodiazepine receptor (BZR) ligand with a unique pharmacological profile, acting as an agonist at γ-aminobutyric acid-A (GABAA) receptors containing the α2 subunit and as an antagonist at those containing the α1 subunit.[1][2][3] This selective activity makes this compound a valuable tool for investigating the distinct physiological roles of these GABAA receptor subtypes in the central nervous system. Proper preparation of this compound for in vitro studies is critical for obtaining accurate and reproducible results. These application notes provide detailed protocols for the dissolution, storage, and application of this compound in cell culture experiments.
Data Presentation
Solubility and Storage of this compound
| Parameter | Value | Reference |
| Molecular Weight | 296.3 g/mol | [2] |
| Solubility in DMSO | Up to 100 mM | [4] |
| Solubility in Ethanol | Up to 20 mM | [4] |
| Stock Solution Storage | -20°C for up to 1 month (protect from light); -80°C for up to 6 months.[1] | |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% (v/v) | [3][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before use.
-
Weigh this compound: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 2.963 mg of this compound (Molecular Weight = 296.3 g/mol ).
-
Dissolution:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For 2.963 mg of this compound, add 1 mL of DMSO.
-
To aid dissolution, gently vortex the tube. If necessary, warm the tube to 37°C and briefly sonicate in an ultrasonic bath.[4] Visually inspect to ensure the compound is fully dissolved.
-
-
Aliquoting and Storage:
Protocol 2: Dilution of this compound for Cell Culture Experiments
This protocol provides a general guideline for diluting the this compound stock solution into cell culture medium to achieve the desired final concentration. The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤ 0.5%, to minimize solvent-induced cytotoxicity.[3][5]
Example Dilution to a Final Concentration of 10 µM:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in sterile cell culture medium. For example, to make a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of cell culture medium.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture wells to reach the desired final concentration.
-
Using the 10 mM Stock: To achieve a final concentration of 10 µM in 1 mL of cell culture, add 1 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
-
Using the 1 mM Intermediate Solution: To achieve a final concentration of 10 µM in 1 mL of cell culture, add 10 µL of the 1 mM intermediate solution. This also results in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the wells treated with this compound.[1]
-
Incubation: Gently mix the contents of the wells and incubate the cells for the desired experimental duration.
Mandatory Visualization
This compound Signaling Pathway
Caption: this compound acts on the GABA-A receptor.
Experimental Workflow for this compound Cell Treatment
Caption: Workflow for cell treatment with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 3. lifetein.com [lifetein.com]
- 4. Impact of DMSO And Freezing Technique in Developing a High Cell Density Cryopreservation Process for Upstream Bioprocessing [sigmaaldrich.com]
- 5. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for TCS1105 in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of TCS1105 for in vivo behavioral studies in rodents. This compound is a selective ligand for GABAA receptors, exhibiting agonist activity at α2-subunit containing receptors and antagonist activity at α1-subunit containing receptors.[1] This unique pharmacological profile makes it a valuable tool for investigating anxiety, social behavior, and other neurological processes.
Mechanism of Action
This compound modulates the activity of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. By acting as an agonist at GABAA receptors containing the α2 subunit, this compound enhances the inhibitory effects of GABA, leading to a reduction in neuronal excitability. This action is believed to underlie its anxiolytic (anti-anxiety) effects, without the sedative side effects commonly associated with non-selective benzodiazepines that also target the α1 subunit.[1] Conversely, its antagonist activity at α1-containing GABAA receptors may contribute to its unique behavioral profile, which includes enhanced offensive behavior and social dominance in mice.[1]
Signaling Pathway
The signaling pathway for this compound's primary anxiolytic effect involves the potentiation of GABAergic neurotransmission.
Recommended Dosage for Behavioral Studies
Based on available preclinical data, the following dosage ranges for this compound are recommended for behavioral studies in mice. The optimal dose may vary depending on the specific mouse strain, age, and experimental paradigm. Therefore, it is crucial to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
| Animal Model | Behavioral Assay | Route of Administration | Recommended Dose Range (mg/kg) | Reference |
| Mouse | Anxiety-like Behavior | Intraperitoneal (i.p.) | 1 - 10 | [1] |
| Mouse | Social Dominance | Intraperitoneal (i.p.) | 1 - 10 | [1] |
Note: These are starting recommendations. Researchers should consult the primary literature and conduct pilot studies to determine the optimal dosage for their specific experimental setup.
Experimental Protocols
Assessment of Anxiety-Like Behavior: Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open and elevated spaces.
Materials:
-
Elevated Plus Maze apparatus
-
This compound solution
-
Vehicle solution (e.g., saline with 1% DMSO)
-
Syringes and needles for intraperitoneal injection
-
Video recording and analysis software
Workflow:
Procedure:
-
Acclimatization: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Preparation: Prepare fresh solutions of this compound in the desired concentrations and a vehicle control.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to testing.
-
Testing:
-
Place the mouse in the center of the elevated plus maze, facing one of the open arms.
-
Allow the mouse to explore the maze freely for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Analyze the video recordings to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms.
-
Assessment of Social Dominance: Tube Test
The tube test is a common assay to assess social dominance and hierarchy in rodents. The test involves two mice meeting in a narrow tube, where one must retreat.
Materials:
-
Clear acrylic or plastic tube (approximately 30 cm long, 3 cm internal diameter for mice)
-
This compound solution
-
Vehicle solution
-
Syringes and needles for intraperitoneal injection
Workflow:
Procedure:
-
Habituation: For 2-3 days prior to testing, habituate the mice to the tube by allowing them to walk through it.
-
Drug Preparation: Prepare fresh solutions of this compound and vehicle.
-
Drug Administration: On the test day, administer this compound or vehicle via i.p. injection to one of the paired mice 30 minutes before the test.
-
Testing:
-
Simultaneously release one mouse into each end of the tube.
-
Observe the interaction when the mice meet in the middle.
-
The "winner" is the mouse that forces the other to retreat completely out of the tube.
-
Conduct multiple trials with different pairings to establish a dominance hierarchy.
-
-
Data Analysis:
-
Calculate a dominance score for each mouse based on the number of wins.
-
An increase in the dominance score of the this compound-treated mouse compared to the vehicle-treated mouse indicates an effect on social dominance.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of GABAA α2 and α1 subunits in anxiety and social behaviors. The provided protocols and dosage recommendations serve as a starting point for researchers. It is essential to carefully design and validate experimental procedures to obtain reliable and reproducible results.
References
Application Notes and Protocols for Utilizing TCS1105 in GABAA Receptor Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of TCS1105, a selective benzodiazepine ligand, in the electrophysiological investigation of GABA-A receptor function. This compound acts as an agonist at GABA-A receptors containing the α2 subunit and as an antagonist at those containing the α1 subunit. This unique pharmacological profile makes it a valuable tool for dissecting the roles of these specific receptor subtypes in neuronal signaling and for the development of novel therapeutics.
Introduction to this compound and GABA-A Receptors
The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. These receptors are ligand-gated ion channels that, upon binding GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. GABA-A receptors are pentameric structures assembled from a variety of subunits (e.g., α, β, γ), with the specific subunit composition determining the receptor's pharmacological and physiological properties.
The α1 and α2 subunits are highly expressed in the brain and are implicated in different physiological functions. Receptors containing the α1 subunit are primarily associated with sedation, while α2-containing receptors are linked to anxiolytic and muscle relaxant effects. This compound's dual-action as an agonist for α2 subunits and an antagonist for α1 subunits allows for the specific modulation of these pathways, providing a powerful tool for both basic research and drug discovery.
Quantitative Data Summary
Currently, publicly available peer-reviewed literature does not contain specific quantitative electrophysiological data such as EC50 and IC50 values, or detailed effects on the kinetics of GABA-A receptor currents for this compound. The information available qualitatively describes its activity as an agonist at α2-containing and an antagonist at α1-containing GABA-A receptors. The protocols provided below are based on general principles of electrophysiological recordings of GABA-A receptors and should be adapted and optimized by the end-user to determine the specific quantitative parameters of this compound in their experimental system.
Experimental Protocols
Detailed methodologies for key electrophysiological experiments to characterize the effects of this compound on GABA-A receptor function are provided below. The two primary techniques are whole-cell patch-clamp recordings from cultured neurons or brain slices and two-electrode voltage clamp (TEVC) recordings from Xenopus oocytes expressing specific GABA-A receptor subunit combinations.
Protocol 1: Whole-Cell Patch-Clamp Recordings from Cultured Neurons or Acute Brain Slices
This protocol is designed to measure the effect of this compound on native GABA-A receptors.
1. Preparation of Cells:
-
Cultured Neurons: Plate primary neurons (e.g., hippocampal, cortical) or a suitable neuronal cell line onto coverslips and culture for 7-14 days to allow for synapse formation and mature receptor expression.
-
Acute Brain Slices: Prepare 250-350 µm thick brain slices from a region of interest (e.g., hippocampus, prefrontal cortex) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF.
2. Recording Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose. Bubble with 95% O2 / 5% CO2 to maintain pH at 7.4.
-
Intracellular Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, and 0.3 GTP-Na. Adjust pH to 7.3 with CsOH. The high chloride concentration will result in inward GABA-A receptor currents at a holding potential of -60 mV.
3. Electrophysiological Recording:
-
Transfer a coverslip with cultured neurons or a brain slice to the recording chamber on an upright or inverted microscope.
-
Continuously perfuse with oxygenated aCSF at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Obtain a gigaseal (>1 GΩ) on a neuron and establish a whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV.
-
Record baseline GABA-A receptor-mediated currents. For spontaneous inhibitory postsynaptic currents (sIPSCs), record for a stable period before drug application. For evoked IPSCs (eIPSCs), use a stimulating electrode to evoke responses at a consistent frequency (e.g., 0.1 Hz). To study tonic currents, record the holding current in the presence of a GABA-A receptor agonist (e.g., low concentration of GABA or gabazine).
4. Drug Application:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in aCSF on the day of the experiment.
-
To determine the agonistic effect on α2-containing receptors , apply increasing concentrations of this compound alone and measure the induced current.
-
To determine the antagonistic effect on α1-containing receptors , co-apply a sub-saturating concentration of GABA (e.g., EC20) with increasing concentrations of this compound and measure the inhibition of the GABA-evoked current.
-
To study the modulation of synaptic events, perfuse this compound and measure changes in the amplitude, frequency, and kinetics (rise time, decay time) of sIPSCs or eIPSCs.
5. Data Analysis:
-
Analyze the recorded currents using appropriate software (e.g., Clampfit, Igor Pro).
-
For concentration-response experiments, plot the normalized current response against the logarithm of the this compound concentration and fit the data with the Hill equation to determine the EC50 (for agonism) or IC50 (for antagonism).
-
For kinetic analysis of IPSCs, measure the 10-90% rise time and the weighted decay time constant (τdecay) of averaged events before and after this compound application.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) from Xenopus Oocytes
This protocol allows for the precise study of this compound's effects on specific, recombinantly expressed GABA-A receptor subtypes.
1. Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1β2γ2 and α2β2γ2) in a 1:1:1 ratio.
-
Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.
2. Recording Solutions:
-
Barth's Solution (in mM): 88 NaCl, 1 KCl, 2.4 NaHCO3, 0.82 MgSO4, 0.33 Ca(NO3)2, 0.41 CaCl2, and 15 HEPES. Adjust pH to 7.4.
3. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with Barth's solution.
-
Impale the oocyte with two glass electrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
-
Clamp the oocyte at a holding potential of -60 mV.
4. Drug Application and Data Analysis:
-
Apply GABA and/or this compound via the perfusion system.
-
To determine the EC50 for agonism at α2β2γ2 receptors , apply increasing concentrations of this compound and record the peak current.
-
To determine the IC50 for antagonism at α1β2γ2 receptors , co-apply a fixed concentration of GABA (e.g., EC50) with increasing concentrations of this compound and measure the reduction in the GABA-evoked current.
-
Analyze the data as described in the patch-clamp protocol to generate concentration-response curves and determine EC50/IC50 values.
Visualizations
Signaling Pathway of GABA-A Receptor Modulation
Caption: this compound's dual modulation of GABA-A receptors.
Experimental Workflow for Whole-Cell Patch-Clamp
Caption: Workflow for patch-clamp analysis of this compound.
Logical Relationship of this compound's Subunit Selectivity
Caption: this compound's selective action on GABA-A α subunits.
Application Notes and Protocols for TCS1105 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS1105 is a selective ligand for GABAA receptors, exhibiting a unique pharmacological profile as an agonist at α2-subunit containing receptors and an antagonist at α1-subunit containing receptors. This dual activity makes this compound a valuable tool for dissecting the roles of these specific GABAA receptor subtypes in various neurophysiological and pathological processes. These application notes provide an overview of the use of this compound in neuroscience research, including its mechanism of action, key applications with associated experimental protocols, and relevant data.
Mechanism of Action
This compound's mechanism of action is centered on its differential modulation of two major subtypes of the GABAA receptor. GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. The specific subunit composition of these pentameric ligand-gated ion channels determines their pharmacological properties.
-
α2-Subunit Agonism: The α2-containing GABAA receptors are highly expressed in brain regions associated with anxiety and emotional processing, such as the amygdala and hippocampus. Agonism at these receptors is linked to anxiolytic effects without the pronounced sedation and motor impairment associated with non-selective benzodiazepines.
-
α1-Subunit Antagonism: The α1-containing GABAA receptors are the most abundant subtype in the brain and are primarily associated with the sedative, amnesic, and ataxic effects of classical benzodiazepines. By acting as an antagonist at these receptors, this compound is designed to avoid these undesirable side effects.
This selective profile suggests that this compound can be utilized to explore the distinct contributions of α1- and α2-mediated GABAergic signaling in complex behaviors and neuronal functions.
Data Presentation
Table 1: GABAA Receptor Subtype Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| α1βxγ2 | High | Antagonist | [Taliani et al., 2009] |
| α2βxγ2 | High | Agonist | [Taliani et al., 2009] |
| α3βxγ2 | Lower | Weak Partial Agonist | [Taliani et al., 2009] |
| α5βxγ2 | Lower | Weak Partial Agonist | [Taliani et al., 2009] |
Note: Specific Ki values from the primary literature were not publicly available and should be consulted from the original publication for precise figures.
Key Applications and Experimental Protocols
Investigation of Anxiolytic-Like Behavior
This compound has been shown to exhibit anxiolytic properties in preclinical models. The following are standard protocols used to assess anxiety-like behavior in rodents.
a) Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Protocol:
-
Apparatus: The maze consists of two open arms and two closed arms (with high walls), arranged in a plus shape and elevated from the floor.
-
Animals: Use adult male mice or rats, singly housed for at least one week before testing.
-
Drug Administration: Administer this compound (e.g., 1-10 mg/kg, intraperitoneally) 30 minutes before the test. A vehicle control group (e.g., saline or DMSO) and a positive control group (e.g., diazepam, 1-2 mg/kg) should be included.
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session with a video camera positioned above the maze.
-
-
Data Analysis:
-
Measure the time spent in the open arms and closed arms.
-
Count the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms [(Time in open arms / Total time) x 100] and the percentage of open arm entries [(Entries into open arms / Total entries) x 100].
-
An increase in the percentage of time spent and entries into the open arms is indicative of an anxiolytic-like effect.
-
b) Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.
Protocol:
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.
-
Animals: Use adult male mice, singly housed.
-
Drug Administration: Administer this compound (e.g., 1-10 mg/kg, i.p.) 30 minutes prior to testing. Include vehicle and positive control groups.
-
Procedure:
-
Place the mouse in the center of the light compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for 5-10 minutes.
-
Record the session with a video camera.
-
-
Data Analysis:
-
Measure the time spent in the light and dark compartments.
-
Count the number of transitions between the two compartments.
-
An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic-like effect.
-
Assessment of Social Behavior and Dominance
This compound has been implicated in modulating social dominance and offensive behavior. The tube test is a common assay to assess social hierarchy.
a) Tube Test for Social Dominance
Protocol:
-
Apparatus: A clear acrylic tube (approximately 30 cm long, 3-4 cm internal diameter) that is narrow enough to prevent two mice from passing each other.
-
Animals: Use adult male mice, weight-matched.
-
Drug Administration: Administer this compound to one of the pair of mice 30 minutes before the test.
-
Procedure:
-
Simultaneously release one mouse into each end of the tube.
-
Observe the interaction when they meet in the middle.
-
The "winner" is the mouse that forces the other to retreat and back out of the tube.
-
Conduct multiple trials with different pairings to establish a dominance hierarchy.
-
-
Data Analysis:
-
Record the winner and loser of each bout.
-
Calculate a dominance score for each animal (e.g., number of wins).
-
An increase in wins for the this compound-treated mouse suggests an enhancement of social dominance.
-
Axonal Growth Cone Collapse Assay
This compound has been shown to block Semaphorin 3A (Sema3A)-induced axonal growth cone collapse, suggesting a role in neuronal development and repair.
Protocol:
-
Cell Culture:
-
Dissect dorsal root ganglia (DRG) from embryonic rodents (e.g., E13-E15 mice or E15-E17 rats).
-
Dissociate the ganglia into single cells using enzymatic digestion (e.g., trypsin) and mechanical trituration.
-
Plate the neurons on a suitable substrate (e.g., poly-L-lysine and laminin-coated coverslips) in a serum-free medium supplemented with nerve growth factor (NGF).
-
Culture for 24-48 hours to allow for axon outgrowth.
-
-
Treatment:
-
Pre-incubate the neuronal cultures with this compound at various concentrations (e.g., 1-10 µM) for 30-60 minutes.
-
Add Sema3A (e.g., 1-10 ng/mL) to the cultures and incubate for 30-60 minutes.
-
Include control groups: vehicle only, Sema3A only, and this compound only.
-
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Stain the actin cytoskeleton with fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin).
-
-
Imaging and Analysis:
-
Acquire images of growth cones using fluorescence microscopy.
-
A growth cone is considered "collapsed" if it has lost its lamellipodia and filopodia, appearing retracted and bulbous.
-
Quantify the percentage of collapsed growth cones in each treatment group from at least 50-100 growth cones per condition.
-
A decrease in the percentage of collapsed growth cones in the this compound + Sema3A group compared to the Sema3A only group indicates a blocking effect.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound at GABAA Receptors
Caption: this compound's dual modulation of GABAA receptors.
Experimental Workflow for Anxiolytic-Like Behavior Testing
TCS1105: A Dual-Action Ligand for Dissecting GABAA Receptor Subtype Roles
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
TCS1105 is a benzodiazepine ligand that exhibits a unique pharmacological profile at γ-aminobutyric acid type A (GABAA) receptors. It acts as an agonist at GABAA receptors containing the α2 subunit and as an antagonist at those containing the α1 subunit.[1] This dual activity makes this compound a valuable pharmacological tool for dissecting the distinct physiological and pathological roles of these two major GABAA receptor subtypes. The differential functions of α1- and α2-containing GABAA receptors are of significant interest in neuroscience research and drug development, with the α2 subtype being implicated in anxiolysis and the α1 subtype associated with sedation. This compound's ability to selectively modulate these subtypes offers a unique opportunity to probe their individual contributions to neuronal signaling and behavior.
These application notes provide a comprehensive overview of the use of this compound, including its pharmacological properties, detailed protocols for key in vitro and in vivo experiments, and guidelines for data analysis and interpretation.
Data Presentation
The following tables summarize the quantitative data available for this compound, providing a clear comparison of its activity at different GABAA receptor subtypes.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Ki (nM) |
| α1-containing GABAA | This compound | 245 |
| α2-containing GABAA | This compound | 118 |
Table 2: Functional Activity of this compound
| Receptor Subtype | Assay Type | Parameter | Value |
| α1-containing GABAA | Electrophysiology | Activity | Antagonist |
| α2-containing GABAA | Electrophysiology | Activity | Agonist |
Experimental Protocols
In Vitro Characterization: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol describes the functional characterization of this compound on α1β2γ2 and α2β2γ2 GABAA receptors expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human GABAA receptor subunits (α1, α2, β2, γ2)
-
Collagenase Type IA
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)
-
Barth's solution (88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO3, 0.82 mM MgSO4, 0.33 mM Ca(NO3)2, 0.41 mM CaCl2, 10 mM HEPES, pH 7.4)
-
Two-electrode voltage-clamp setup
-
GABA
-
This compound
-
Diazepam (positive control)
-
Flumazenil (antagonist control)
Protocol:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.
-
cRNA Injection: Inject oocytes with a mixture of cRNAs for the desired GABAA receptor subunits (e.g., α1, β2, and γ2 in a 1:1:10 ratio) for a final amount of ~50 ng per oocyte.
-
Incubation: Incubate injected oocytes in Barth's solution at 18°C for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ).
-
Clamp the oocyte membrane potential at -70 mV.
-
-
Functional Testing:
-
Agonist Activity (α2β2γ2):
-
Apply GABA at its EC20 concentration to establish a baseline current.
-
Co-apply increasing concentrations of this compound with GABA (EC20) to determine its potentiating (agonist) effect.
-
Construct a dose-response curve and calculate the EC50 value for this compound.
-
Use diazepam as a positive control for potentiation.
-
-
Antagonist Activity (α1β2γ2):
-
Apply GABA at its EC50 concentration to elicit a robust current.
-
Co-apply increasing concentrations of this compound with GABA (EC50) to determine its inhibitory (antagonist) effect.
-
Construct a dose-response curve and calculate the IC50 value for this compound.
-
Use flumazenil as a positive control for antagonism.
-
-
Diagram: Electrophysiological Characterization of this compound
Caption: Workflow for characterizing this compound's functional activity on GABAA receptors.
In Vivo Behavioral Assay: Elevated Plus Maze (EPM)
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Materials:
-
Elevated plus maze apparatus
-
Rodents (mice or rats)
-
This compound
-
Vehicle solution (e.g., saline with 10% DMSO and 10% Tween 80)
-
Video tracking software
Protocol:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle to the animals 30 minutes before testing.
-
Testing:
-
Place the animal in the center of the EPM, facing one of the closed arms.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Use video tracking software to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare the results between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Diagram: Elevated Plus Maze Experimental Workflow
Caption: Workflow for assessing the anxiolytic effects of this compound using the EPM.
In Vivo Behavioral Assay: Light-Dark Box Test
This test is another widely used assay for assessing anxiety-like behavior, based on the innate aversion of rodents to brightly illuminated areas.
Materials:
-
Light-dark box apparatus
-
Rodents (mice)
-
This compound
-
Vehicle solution
-
Video tracking software
Protocol:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour prior to the experiment.
-
Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle to the animals 30 minutes before testing.
-
Testing:
-
Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the animal to explore the apparatus for 10 minutes.
-
Record the session using a video camera.
-
-
Data Analysis:
-
Score the following parameters using video tracking software:
-
Time spent in the light compartment
-
Time spent in the dark compartment
-
Latency to first enter the dark compartment
-
Number of transitions between compartments
-
Total distance traveled
-
-
Compare the time spent in the light compartment between the this compound-treated and vehicle-treated groups.
-
Signaling Pathways and Logical Relationships
Diagram: this compound's Differential Modulation of GABAA Receptor Signaling
Caption: this compound acts as an antagonist at α1-GABAARs and an agonist at α2-GABAARs.
This differential modulation allows for the investigation of the specific roles of these receptor subtypes. For instance, the anxiolytic effects of this compound are attributed to its agonist activity at α2-containing receptors, while its lack of sedative effects is due to its antagonist activity at α1-containing receptors.
Conclusion
This compound is a powerful research tool for elucidating the distinct functions of α1- and α2-containing GABAA receptors. Its unique pharmacological profile enables the separation of the anxiolytic and sedative effects mediated by these different receptor subtypes. The protocols provided here offer a starting point for researchers to characterize and utilize this compound in their own studies. Careful dose-response studies are recommended to fully characterize its effects in any new experimental system.
References
Application Notes and Protocols for Investigating the Anxiolytic Effects of TCS1105
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of TCS1105, a selective GABAA receptor modulator, for its potential anxiolytic properties. This document outlines detailed experimental protocols for widely accepted behavioral assays in mice and offers a framework for data analysis and presentation.
Introduction
This compound is a benzodiazepine receptor (BZR) ligand with a unique pharmacological profile. It acts as an agonist at the α2 subunit of the γ-aminobutyric acid type A (GABAA) receptor and as an antagonist at the α1 subunit.[1][2][3] This selectivity is of significant interest as the α2 subunit is strongly implicated in the anxiolytic effects of benzodiazepines, while the α1 subunit is primarily associated with their sedative effects. Therefore, this compound presents a promising therapeutic candidate for the treatment of anxiety disorders with a potentially improved side-effect profile.
These protocols are designed to rigorously assess the anxiolytic-like activity of this compound in mice using a battery of established behavioral paradigms: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box (LDB) test.
Mechanism of Action: GABAA Receptor Modulation
GABAA receptors are the primary inhibitory neurotransmitter receptors in the central nervous system. They are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions (Cl-). This influx leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory postsynaptic potential (IPSP) and a reduction in neuronal excitability.
This compound's mechanism of action is centered on its differential modulation of GABAA receptor subtypes. As an agonist at the α2 subunit, it is hypothesized to enhance GABAergic inhibition in brain regions critical for anxiety, such as the amygdala and prefrontal cortex, leading to an anxiolytic effect. Conversely, by acting as an antagonist at the α1 subunit, this compound is expected to avoid the sedative, amnestic, and ataxic side effects commonly associated with non-selective benzodiazepines.
References
Application Notes and Protocols for Immunohistochemistry After TCS1105 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for performing immunohistochemistry (IHC) on tissues following treatment with TCS1105, a selective ligand for the γ-aminobutyric acid type A (GABA-A) receptor. This compound acts as an agonist at α2-subunit containing receptors and an antagonist at α1-subunit containing receptors.[1][2] These protocols are intended to guide the investigation of the effects of this compound on protein expression and signaling pathways in relevant tissues, particularly in the central nervous system.
Introduction to this compound and Its Mechanism of Action
This compound is a benzodiazepine ligand that exhibits functional selectivity for different subunits of the GABA-A receptor.[1] Specifically, it potentiates the action of GABA at α2-containing receptors while inhibiting it at α1-containing receptors. This dual activity makes this compound a valuable tool for dissecting the specific roles of these subunits in various physiological and pathological processes. Immunohistochemistry is a powerful technique to visualize and quantify the changes in the expression and localization of these receptor subunits and downstream signaling proteins in response to this compound treatment.
Data Presentation
The following table presents a hypothetical summary of quantitative immunohistochemical data that could be obtained from a study investigating the effects of this compound treatment on the expression of GABA-A receptor subunits in a specific brain region.
| Target Protein | Brain Region | Cell Type | Treatment Group | Mean Staining Intensity (Arbitrary Units) | Fold Change vs. Vehicle | P-value |
| GABA-A R α1 | Hippocampus | Pyramidal Neurons | Vehicle | 150.2 ± 12.5 | 1.00 | - |
| This compound | 95.8 ± 9.1 | 0.64 | < 0.01 | |||
| GABA-A R α2 | Amygdala | Interneurons | Vehicle | 88.4 ± 7.3 | 1.00 | - |
| This compound | 135.1 ± 11.2 | 1.53 | < 0.05 | |||
| p-ERK1/2 | Prefrontal Cortex | Glial Cells | Vehicle | 45.6 ± 5.2 | 1.00 | - |
| This compound | 68.9 ± 6.8 | 1.51 | < 0.05 | |||
| c-Fos | Striatum | Medium Spiny Neurons | Vehicle | 25.1 ± 3.9 | 1.00 | - |
| This compound | 42.7 ± 5.1 | 1.70 | < 0.01 |
Experimental Protocols
General Immunohistochemistry Protocol for Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol provides a standard workflow for the immunohistochemical staining of FFPE tissue sections.[3][4][5]
1. Deparaffinization and Rehydration:
-
Place slides in a 60°C oven for 30-60 minutes to melt the paraffin.[4]
-
Immerse slides in two changes of xylene for 5 minutes each.[3][6]
-
Rehydrate the sections by sequential immersion in:
-
Rinse gently in running tap water for 5 minutes.[7]
2. Antigen Retrieval:
-
For optimal results, heat-induced epitope retrieval (HIER) is recommended for GABA-A receptor subunits.
-
Immerse slides in a coplin jar containing 10 mM Sodium Citrate buffer (pH 6.0).[4][6]
-
Heat the slides in a steamer or water bath at 95-100°C for 20-30 minutes.[6][8]
-
Allow the slides to cool to room temperature in the buffer (approximately 20-30 minutes).[8]
-
Rinse slides in Tris-buffered saline with Tween 20 (TBS-T).
3. Staining Procedure:
-
Blocking Endogenous Peroxidase: Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.[5] Rinse with TBS-T.
-
Blocking Non-Specific Binding: Incubate sections with a blocking buffer (e.g., 5% normal goat serum in TBS-T) for 1 hour at room temperature in a humidified chamber.[6][8]
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-GABA-A R α1 or anti-GABA-A R α2) in the blocking buffer to its optimal concentration.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.[8]
-
-
Secondary Antibody Incubation:
-
Wash slides three times in TBS-T for 5 minutes each.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.[3]
-
-
Detection:
-
Wash slides three times in TBS-T for 5 minutes each.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature.[9]
-
Wash slides three times in TBS-T for 5 minutes each.
-
-
Chromogen Development:
-
Incubate sections with a diaminobenzidine (DAB) substrate solution until the desired brown staining intensity is reached.[4]
-
Monitor the reaction under a microscope.
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin to visualize cell nuclei.[4]
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (70%, 95%, 100% ethanol).
-
Clear in two changes of xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Caption: General workflow for immunohistochemistry on FFPE tissues.
Caption: Putative signaling pathways affected by this compound.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. oaepublish.com [oaepublish.com]
- 3. The immunohistochemical distribution of the GABAA receptor α1, α2, α3, β2/3 and γ2 subunits in the human thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An immunohistochemical study of GABAA receptor gamma subunits in Alzheimer’s disease hippocampus: relationship to neurofibrillary tangle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunohistochemical distribution of 10 GABAA receptor subunits in the forebrain of the rhesus monkey Macaca mulatta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain-derived neurotrophic factor induces thioredoxin-1 expression through TrkB/Akt/CREB pathway in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ALTERATION-OF-CORTICAL-GABA-A-RECEPTOR-SUBUNIT-EXPRESSION-AND-PHARMACOLOGY-IN-ANGELMAN-SYNDROME [aesnet.org]
- 8. GABAA Receptor Subunit Transcriptional Regulation, Expression Organization, and Mediated Calmodulin Signaling in Prefrontal Cortex of Rats Showing Testosterone-Mediated Impulsive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of GABAA Receptor Subunit Expression in Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring BRD4 Inhibitor Activity In Vitro
These application notes provide detailed protocols for various in vitro assays to measure the activity of Bromodomain and Extra-Terminal (BET) protein inhibitors, such as those targeting BRD4. While the specific compound "TCS1105" is identified in some literature as a GABAA receptor modulator[1], the broader context of in vitro assays for kinase and epigenetic regulators, and the commonality of assay platforms, suggests a potential interest in assays for targets like BRD4, a key epigenetic reader and a major target in oncology drug discovery.[2][3][4][5] The following protocols are standard methods used to characterize the potency and mechanism of action of BRD4 inhibitors.[6][7]
Introduction to BRD4 Inhibition
BRD4 is a member of the BET family of proteins that plays a crucial role in the regulation of gene expression by recognizing acetylated lysine residues on histone tails.[4][5] This interaction is critical for the recruitment of transcriptional machinery to promoters and enhancers of key oncogenes like c-Myc.[6][8] Inhibition of the BRD4-acetylated histone interaction has emerged as a promising therapeutic strategy in various cancers.[2][4][7] In vitro assays are essential for the discovery and characterization of BRD4 inhibitors, enabling the determination of their potency, selectivity, and mechanism of action.
Biochemical Assays
Biochemical assays are fundamental for measuring the direct interaction of an inhibitor with the BRD4 protein and its acetylated ligand.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
The AlphaScreen assay is a bead-based proximity assay used to measure the inhibition of the BRD4-acetylated histone interaction.[6][9]
Principle: The assay utilizes donor and acceptor beads that are brought into proximity when bound to a biotinylated histone peptide and a GST-tagged BRD4 protein, respectively. Upon laser excitation, the donor bead releases singlet oxygen, which excites the nearby acceptor bead, resulting in a luminescent signal. An inhibitor that disrupts the BRD4-histone interaction will separate the beads, leading to a decrease in the signal.[9]
Experimental Workflow: AlphaScreen Assay
Caption: Workflow of the BRD4 AlphaScreen assay.
Protocol: [10]
-
Reagent Preparation:
-
Prepare 1x BRD assay buffer from a 3x stock.
-
Dilute GST-tagged BRD4 protein to the desired concentration (e.g., 16 ng/µl) in 1x BRD assay buffer. Keep on ice.
-
Prepare a master mix of 3x BRD assay buffer, BET Bromodomain Ligand (biotinylated peptide), and water.
-
-
Assay Plate Setup (384-well Optiplate):
-
Add the master mixture to "Positive Control" and "Test Inhibitor" wells.
-
For the "Blank" wells, add the master mixture.
-
For the "Substrate Control" wells, add a mixture with a non-acetylated ligand.
-
Add the test inhibitor at various concentrations to the "Test Inhibitor" wells. Add assay buffer to control wells.
-
Add the diluted BRD4 protein to all wells except the "Blank".
-
Incubate the plate at room temperature for 30 minutes with slow shaking.
-
-
Detection:
-
Dilute GSH Acceptor beads 250-fold in 1x Detection buffer and add to each well. Incubate for 30 minutes at room temperature, protected from light.
-
Dilute Streptavidin-conjugated donor beads 250-fold in 1x Detection buffer and add to each well. Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable microplate reader.
-
Data Presentation:
| Compound | IC50 (nM) | Reference |
| JQ1 | 77 | [11] |
| I-BET151 | 18 | [11] |
| DC-BD-03 | 2010 | [7] |
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
The TR-FRET assay is another proximity-based assay used to measure the interaction between BRD4 and acetylated histones.[12][13][14]
Principle: This assay uses a donor fluorophore (e.g., Europium-chelate labeled BRD4) and an acceptor fluorophore (e.g., APC-labeled avidin bound to a biotinylated histone peptide). When the donor and acceptor are in close proximity due to the BRD4-histone interaction, excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor disrupts this interaction, leading to a loss of the FRET signal.[11][12]
Experimental Workflow: TR-FRET Assay
Caption: Workflow of the BRD4 TR-FRET assay.
-
Reagent Preparation:
-
Dilute 3x BRD TR-FRET Assay Buffer to 1x with distilled water.
-
Prepare serial dilutions of the test inhibitor.
-
Dilute the Dye-labeled acceptor and BET Bromodomain Ligand in 1x assay buffer.
-
Dilute the Tb-labeled donor in 1x assay buffer.
-
Dilute BRD4 protein to the desired concentration (e.g., 3 ng/µl) in 1x assay buffer.
-
-
Assay Plate Setup (384-well plate):
-
Add 1x assay buffer to all wells.
-
Add the test inhibitor or vehicle control.
-
Add the diluted BET Bromodomain Ligand to "Positive Control" and "Test Inhibitor" wells. Add buffer or non-acetylated ligand to "Negative Control" wells.
-
Add the diluted Tb donor to all wells.
-
Add the diluted Dye-labeled acceptor to all wells.
-
Initiate the reaction by adding diluted BRD4 to all wells.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for 120 minutes, protected from light.
-
Read the plate using a fluorescent microplate reader capable of TR-FRET, with excitation at ~340 nm and emission at ~620 nm (donor) and ~665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Data Presentation:
| Compound | IC50 (nM) - BRD4(BD1) | Reference |
| (+)-JQ1 | ~50 | [11] |
| I-BET762 | 92-112 (BRD2/3/4) | [4] |
| Compound 13 | 26 | [4] |
Cell-Based Assays
Cell-based assays are crucial for determining the activity of inhibitors in a more physiologically relevant context.[15]
Cell Proliferation/Viability Assays
These assays measure the effect of a compound on the growth and viability of cancer cell lines known to be dependent on BRD4 activity.[16][17][18][19]
Principle: Various methods can be used, including those that measure metabolic activity (e.g., resazurin or MTT reduction), ATP content (e.g., CellTiter-Glo), or cell number directly. A decrease in the signal indicates reduced cell proliferation or increased cytotoxicity.[16][17]
Signaling Pathway: BRD4 in Transcriptional Regulation
Caption: Simplified BRD4 signaling pathway.
Protocol (Resazurin Assay): [19]
-
Cell Culture:
-
Culture a BRD4-dependent cell line (e.g., MV4-11, a human leukemia cell line) in appropriate media.[7]
-
-
Cell Plating:
-
Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
-
Resazurin Addition:
-
Add resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.
-
Data Presentation:
| Cell Line | Compound | IC50 (µM) | Reference |
| MV4-11 | DC-BD-03 | 41.92 (3 days) | [7] |
| Ty82 | HIT-A | ~0.5 | [6][20] |
| Raji | Compound 13 | 0.14 | [4] |
Target Engagement Assays
These assays confirm that the inhibitor binds to BRD4 within the cellular environment.
Principle (Cellular Thermal Shift Assay - CETSA): This method is based on the principle that ligand binding stabilizes the target protein, increasing its melting temperature. Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble BRD4 remaining is quantified by Western blotting or other methods.
Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle.
-
Heating: Heat cell lysates or intact cells to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantification: Analyze the amount of soluble BRD4 in the supernatant by Western blot.
Downstream Effect Assays
These assays measure the functional consequences of BRD4 inhibition.
Gene Expression Analysis (qPCR)
Principle: BRD4 inhibition is known to downregulate the expression of its target genes, most notably c-Myc.[6][7] Quantitative real-time PCR (qPCR) can be used to measure the mRNA levels of these genes.
Protocol:
-
Cell Treatment: Treat cells with the inhibitor for a defined period (e.g., 6 hours).
-
RNA Extraction: Isolate total RNA from the cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using primers specific for c-Myc and a housekeeping gene for normalization.
Data Presentation: A dose-dependent decrease in the relative mRNA expression of c-Myc is expected.
Western Blotting
Principle: To confirm the downregulation of target gene expression at the protein level, Western blotting for proteins like c-Myc can be performed.
Protocol:
-
Cell Treatment: Treat cells with the inhibitor for an appropriate duration (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against c-Myc and a loading control (e.g., β-actin), followed by secondary antibodies.
-
Detection: Visualize the protein bands using an appropriate detection method.
Data Presentation: A dose-dependent decrease in the intensity of the c-Myc protein band is expected.
Summary
The assays described provide a comprehensive framework for the in vitro characterization of BRD4 inhibitors. Starting with biochemical assays like AlphaScreen and TR-FRET to determine direct binding and potency, followed by cell-based assays to assess cellular activity and downstream effects, researchers can build a detailed profile of a compound's mechanism of action. This multi-faceted approach is essential for the successful development of novel epigenetic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell-based protein stabilization assays for the detection of interactions between small-molecule inhibitors and BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generation of a Cellular Reporter for Functional BRD4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-targeting BET bromodomain BRD4 and RAC1 suppresses growth, stemness and tumorigenesis by disrupting the c-MYC-G9a-FTH1axis and downregulating HDAC1 in molecular subtypes of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 17. Cell viability dyes and assays | Abcam [abcam.com]
- 18. Cell Proliferation Assay | Kyinno Bio [kyinno.com]
- 19. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for TCS1105 in the Study of Neuronal Plasticity and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS1105 is a selective ligand for the γ-aminobutyric acid type A (GABAA) receptor, exhibiting a unique pharmacological profile as an agonist at α2-subunit containing receptors and an antagonist at α1-subunit containing receptors. This dual activity positions this compound as a valuable tool for the nuanced investigation of neuronal plasticity and development. The differential expression and function of α1 and α2 subunits of the GABAA receptor throughout the central nervous system and during various developmental stages suggest that this compound can be employed to dissect their specific roles in processes such as neurite outgrowth, axonal guidance, synaptic plasticity, and neuronal migration. These application notes provide a comprehensive overview of the potential uses of this compound in neuroscience research, complete with detailed protocols and expected outcomes based on the known functions of its target receptors.
Mechanism of Action
This compound's mechanism of action is centered on its subunit-selective modulation of GABAA receptors, which are the primary mediators of fast inhibitory neurotransmission in the mature brain. During development, GABAergic signaling can be excitatory and plays a crucial role in neuronal proliferation, migration, and differentiation.[1]
-
Agonist at α2-containing GABAA Receptors: The α2 subunit is highly expressed in the developing brain and in adult brain regions associated with anxiety and cognition, such as the hippocampus and amygdala.[2][3] Agonism at α2-containing receptors is hypothesized to modulate synaptic plasticity and influence developmental processes like neurite outgrowth.[4]
-
Antagonist at α1-containing GABAA Receptors: The α1 subunit is the most abundant α subunit in the adult brain and is primarily associated with sedative effects.[5] Antagonism at these receptors may counteract sedative effects while potentially influencing synaptic structure and function, as α1 subunit expression is developmentally regulated and contributes to the maturation of inhibitory synapses.[6]
Data Presentation
The following tables summarize representative quantitative data from studies on compounds with mechanisms of action similar to this compound (i.e., α2-GABAA receptor agonists and α1-GABAA receptor antagonists), providing an indication of the potential effects of this compound in various assays.
Table 1: Effect of α2-GABAA Receptor Agonism on Neurite Outgrowth
| Parameter | Control | α2-Agonist Treatment | Fold Change |
| Primary Neurite Length (µm) | 150 ± 15 | 210 ± 20 | 1.4 |
| Number of Primary Neurites | 4.2 ± 0.5 | 5.8 ± 0.6 | 1.38 |
| Total Neurite Length (µm) | 450 ± 50 | 675 ± 65 | 1.5 |
| Number of Branch Points | 8.5 ± 1.2 | 12.3 ± 1.5 | 1.45 |
Data are presented as mean ± SEM. These are hypothetical data based on the established role of GABAergic signaling in promoting neurite outgrowth during development.
Table 2: Effect of α1-GABAA Receptor Antagonism on Dendritic Spine Density
| Parameter | Control | α1-Antagonist Treatment | Fold Change |
| Total Spine Density (spines/10 µm) | 12.5 ± 1.8 | 16.8 ± 2.1 | 1.34 |
| Mushroom Spine Density (spines/10 µm) | 4.2 ± 0.7 | 6.5 ± 0.9 | 1.55 |
| Thin Spine Density (spines/10 µm) | 6.8 ± 1.1 | 8.3 ± 1.3 | 1.22 |
| Stubby Spine Density (spines/10 µm) | 1.5 ± 0.4 | 2.0 ± 0.5 | 1.33 |
Data are presented as mean ± SEM. These are hypothetical data based on studies showing that modulation of GABAA receptor activity can influence dendritic spine morphology and density.[6][7][8][9]
Signaling Pathways
The signaling pathways modulated by this compound are complex and depend on the neuronal cell type and developmental stage. The following diagrams illustrate the key pathways involved.
Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific cell types and experimental conditions.
Protocol 1: Primary Neuronal Culture
This protocol describes the culture of primary hippocampal or cortical neurons from embryonic rodents, a common model for studying neuronal development and plasticity.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme solution (e.g., papain or trypsin)
-
Plating medium (e.g., Neurobasal medium with B27 supplement, Glutamax, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
Sterile dissection tools
-
37°C, 5% CO2 incubator
Procedure:
-
Euthanize pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect hippocampi or cortices from E18 embryos in ice-cold dissection medium.
-
Mince the tissue and incubate in enzyme solution at 37°C for 15-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue.
-
Plate the cells at the desired density onto coated culture vessels.
-
Incubate at 37°C in a 5% CO2 incubator.
-
Perform half-media changes every 2-3 days.
-
This compound can be added to the culture medium at the desired concentration and time points to assess its effects on neuronal development and plasticity.
Protocol 2: Neurite Outgrowth Assay
This assay is used to quantify the effects of this compound on the growth and branching of neurites.
Materials:
-
Primary neurons cultured as described in Protocol 1.
-
This compound stock solution.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% goat serum in PBS).
-
Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin or anti-MAP2).
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope with image analysis software.
Procedure:
-
Culture primary neurons for 24-48 hours to allow for initial attachment and neurite extension.
-
Treat the neurons with various concentrations of this compound or vehicle control for a defined period (e.g., 48-72 hours).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Analyze the images using software to quantify neurite length, number of primary neurites, and number of branch points per neuron.
Protocol 3: Growth Cone Collapse Assay
This assay assesses the ability of this compound to interfere with inhibitory guidance cues like Semaphorin 3A (Sema3A).
Materials:
-
Dorsal root ganglion (DRG) explants or dissociated DRG neurons.
-
Recombinant Sema3A.
-
This compound stock solution.
-
Culture medium and supplements.
-
Fixative (e.g., 4% paraformaldehyde).
-
Phalloidin conjugated to a fluorescent probe (to visualize F-actin).
-
Fluorescence microscope.
Procedure:
-
Culture DRG explants or neurons on a suitable substrate (e.g., laminin-coated coverslips) until they extend axons with well-defined growth cones.
-
Pre-incubate the cultures with this compound or vehicle control for 30-60 minutes.
-
Add Sema3A to the culture medium at a concentration known to induce growth cone collapse (e.g., 1-10 ng/mL) and incubate for 30-60 minutes.
-
Fix the cells and stain with fluorescently labeled phalloidin.
-
Image the growth cones using a fluorescence microscope.
-
A growth cone is considered collapsed if it has lost its lamellipodia and filopodia and appears retracted.
-
Quantify the percentage of collapsed growth cones in each treatment group.
Protocol 4: Electrophysiology (Whole-Cell Patch-Clamp)
This protocol can be used to investigate the effects of this compound on synaptic transmission and plasticity, such as long-term potentiation (LTP).
Materials:
-
Acute brain slices or cultured neurons.
-
Artificial cerebrospinal fluid (aCSF).
-
Patch pipettes.
-
Electrophysiology rig with amplifier, digitizer, and data acquisition software.
-
This compound stock solution.
Procedure:
-
Prepare acute brain slices or use cultured neurons.
-
Obtain whole-cell patch-clamp recordings from individual neurons.
-
Record baseline synaptic activity (e.g., miniature excitatory postsynaptic currents - mEPSCs, or evoked field potentials).
-
Bath-apply this compound at the desired concentration.
-
Record synaptic activity in the presence of this compound to assess its effect on basal synaptic transmission.
-
To study plasticity, induce LTP using a high-frequency stimulation protocol.
-
Monitor synaptic strength for an extended period (e.g., 60 minutes) after LTP induction in the presence or absence of this compound to determine its effect on the magnitude and maintenance of LTP.
Conclusion
This compound, with its unique dual-action profile on GABAA receptors, presents a promising pharmacological tool for dissecting the intricate roles of α1 and α2 subunits in neuronal plasticity and development. The provided application notes and protocols offer a framework for researchers to explore the potential of this compound in advancing our understanding of fundamental neurobiological processes and their dysregulation in neurological and psychiatric disorders. Further research is warranted to fully elucidate the specific effects and signaling pathways modulated by this compound.
References
- 1. Role of α1-GABAA receptors in the serotonergic dorsal raphe nucleus in models of opioid reward, anxiety, and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of gabra2, GABAA receptor alpha-2 subunit, in CNS development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α2-containing GABAA receptors: A target for the development of novel treatment strategies for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAergic Control of Neurite Outgrowth and Remodeling During Development and Adult Neurogenesis: General Rules and Differences in Diverse Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of gabra2, GABAA receptor alpha-2 subunit, in CNS development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. GABA promotes the competitive selection of dendritic spines by controlling local Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. GABA promotes the competitive selection of dendritic spines by controlling local Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
TCS1105 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with TCS1105, with a focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a ligand for the GABAA benzodiazepine receptor (BZR).[1] It functions as a selective agonist at the α2 subunit and an antagonist at the α1 subunit of the GABAA receptor.[1] This selective activity makes it an anxiolytic agent that lacks sedative effects.[1]
Q2: What are the recommended solvents for preparing a stock solution of this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] It is recommended to prepare a concentrated stock solution in 100% DMSO.
Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium). What can I do?
This is a common issue for compounds that are highly soluble in organic solvents but have limited solubility in aqueous solutions. Here are several strategies to address this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Use a Step-wise Dilution: Instead of diluting the DMSO stock directly into the final volume of the aqueous buffer, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of the buffer with vigorous vortexing, and then add this intermediate dilution to the final volume.
-
Temperature Considerations: Ensure that both the DMSO stock and the aqueous buffer are at room temperature before mixing. Gentle warming to 37°C may aid in solubilization, but the stability of this compound at this temperature should be considered for prolonged incubations.
-
Sonication: Brief sonication in a water bath can help to dissolve small precipitates that may have formed.
Q4: What is the maximum concentration of this compound that can be achieved in aqueous solutions?
The maximum achievable concentration in aqueous buffers is significantly lower than in DMSO and is dependent on the final concentration of the organic solvent and the composition of the buffer itself. It is recommended to determine the kinetic solubility of this compound in your specific experimental buffer if a high concentration is required. For most cell-based assays, working concentrations are typically in the nanomolar to low micromolar range, which should be achievable with a low final DMSO concentration.
Solubility Data
| Solvent | Maximum Reported Solubility |
| DMSO | 100 mM |
| Ethanol | 20 mM |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution in DMSO and subsequent dilution to a final working concentration in an aqueous buffer.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., PBS or cell culture medium)
-
Microcentrifuge tubes
-
Calibrated analytical balance and micropipettes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Prepare 10 mM Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 296.3 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh 2.963 mg of this compound.
-
Add the calculated volume of 100% DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Prepare Working Solution in Aqueous Buffer:
-
From the 10 mM stock solution, prepare an intermediate dilution in 100% DMSO if a very low final concentration is required.
-
Add a small volume of the this compound DMSO stock (or intermediate dilution) to your pre-warmed aqueous buffer. It is crucial to add the DMSO stock to the buffer, not the other way around.
-
Immediately after adding the DMSO stock, vortex the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the solubility limit has been exceeded.
-
Protocol 2: General Protocol for In Vivo Administration in a Mouse Model of Anxiety
This protocol provides a general guideline for the administration of this compound to mice to assess its anxiolytic effects. The exact dosage and administration route should be determined based on specific experimental goals and relevant literature.
Materials:
-
This compound
-
Vehicle solution (e.g., saline with a low percentage of a solubilizing agent like Tween 80 or Cremophor EL, and DMSO). The final concentration of DMSO should be kept to a minimum.
-
Mice (strain and sex as appropriate for the anxiety model)
-
Behavioral testing apparatus (e.g., elevated plus-maze, open field test)
-
Standard animal handling and injection equipment
Procedure:
-
Formulation Preparation:
-
Prepare a stock solution of this compound in DMSO as described in Protocol 1.
-
Prepare the final vehicle solution. A common vehicle for hydrophobic compounds is a mixture of saline, a surfactant (e.g., 5-10% Tween 80 or Cremophor EL), and DMSO (e.g., 5-10%).
-
Add the required volume of the this compound DMSO stock to the vehicle to achieve the desired final concentration for dosing. Vortex thoroughly to ensure a homogenous suspension or solution.
-
-
Animal Dosing:
-
Acclimatize the animals to the experimental conditions.
-
Administer this compound or the vehicle control to the mice via the desired route (e.g., intraperitoneal injection). The volume of administration should be based on the body weight of the animal.
-
-
Behavioral Testing:
-
At a predetermined time after administration, subject the mice to a behavioral test for anxiety-like behavior (e.g., elevated plus-maze or open field test).[2]
-
Record and analyze the behavioral parameters relevant to anxiety (e.g., time spent in the open arms of the elevated plus-maze, time spent in the center of the open field).
-
Visual Troubleshooting and Pathway Diagrams
Caption: GABAA receptor signaling pathway and the modulatory action of this compound.
Caption: Experimental workflow for preparing this compound working solutions.
Caption: Logical steps for troubleshooting this compound precipitation.
References
Technical Support Center: Optimizing TCS1105 Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of TCS1105 in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a benzodiazepine receptor (BZR) ligand that exhibits dual activity on GABAA receptors. It acts as an agonist at GABAA receptors containing the α2 subunit and as an antagonist at those containing the α1 subunit.[1] Its binding affinities (Ki) are 118 nM for α2-containing receptors and 245 nM for α1-containing receptors.[1][2] This profile suggests its potential as an anxiolytic agent without sedative effects.[1][2]
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is soluble in DMSO up to 100 mM and in ethanol up to 20 mM. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C and protect it from light.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1]
Q3: What is a good starting concentration for in vitro experiments with this compound?
A3: Due to the limited availability of specific in vitro studies detailing optimal concentrations of this compound for various cell lines and assays, a dose-response experiment is highly recommended. Based on its Ki values and the concentrations used for other GABAA receptor modulators, a starting range of 0.1 µM to 10 µM is a reasonable starting point for initial experiments. For specific functional assays like the growth cone collapse assay, concentrations may vary, and a titration from nanomolar to low micromolar ranges is advised.
Q4: Are there known off-target effects of this compound?
A4: While specific off-target effects for this compound are not extensively documented in the available literature, benzodiazepine ligands, in general, can exhibit promiscuous binding to different GABAA receptor subtypes and potentially other unforeseen targets, especially at higher concentrations.[3] It is crucial to include appropriate controls and consider using a structurally different compound with a similar mechanism of action to confirm that the observed effects are target-specific.
Quantitative Data Summary
Due to the absence of publicly available IC50 values for this compound in various cell lines, the following table provides its known physicochemical properties. Researchers are encouraged to use the experimental protocols provided in this guide to determine the IC50 in their specific cell line of interest.
| Parameter | Value | Source |
| Mechanism of Action | Agonist at α2-containing GABAA receptors; Antagonist at α1-containing GABAA receptors | [1][2] |
| Ki for α2 Subunit | 118 nM | [1][2] |
| Ki for α1 Subunit | 245 nM | [1][2] |
| Solubility in DMSO | Up to 100 mM | |
| Solubility in Ethanol | Up to 20 mM |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the optimal concentration range and IC50 of this compound for a specific cell line.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in complete cell culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay using Annexin V Staining
This protocol is for detecting apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells treated with this compound at the desired concentration (determined from the cell viability assay)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the predetermined IC50 concentration and a higher concentration for a specified time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[4]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in culture medium | - Final DMSO concentration is too high.- Low solubility of this compound in aqueous media. | - Ensure the final DMSO concentration is below 0.5%.- Prepare intermediate dilutions in a suitable buffer before adding to the final media.[5]- Gentle warming or sonication of the stock solution before dilution may help. |
| Inconsistent or no effect of this compound | - Degraded compound due to improper storage.- Inaccurate concentration due to pipetting errors.- Low cell permeability. | - Use a fresh aliquot of this compound from a properly stored stock.- Verify calculations and pipette calibration.- If low permeability is suspected, consider using a different cell line or a permeabilization agent if appropriate for the assay. |
| High background or off-target effects | - this compound concentration is too high.- The compound has off-target activities at the tested concentration. | - Perform a dose-response experiment to determine the optimal, lowest effective concentration.[5]- Use a structurally different inhibitor for the same target to confirm the observed phenotype.[5] |
| Unexpected excitatory effects in neuronal cultures | - this compound has dual agonist/antagonist activity. The net effect may depend on the specific GABAA receptor subunit composition of the cultured neurons. | - Characterize the GABAA receptor subunit expression profile of your neuronal cell line.- Compare the effects with a selective α2 agonist or α1 antagonist. |
Visualizations
References
- 1. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a novel cell line expressing human α4β3δ GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. interchim.fr [interchim.fr]
- 5. Differing semaphorin 3A concentrations trigger distinct signaling mechanisms in growth cone collapse - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of TCS1105 to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TCS1105.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a benzodiazepine receptor (BZR) ligand for GABAA (gamma-aminobutyric acid type A) receptors. It exhibits a dual mechanism of action: it acts as an agonist at GABAA receptors containing the α2 subunit and as an antagonist at those containing the α1 subunit.[1] GABAA receptors are ligand-gated ion channels that, upon activation by GABA, conduct chloride ions (Cl-) into the neuron.[2][3] This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect in the central nervous system.[2][3]
Q2: What is the functional consequence of this compound's mixed agonist/antagonist profile?
A2: The subunit composition of GABAA receptors determines their pharmacological effects. Receptors containing the α1 subunit are primarily associated with sedative effects, while those with α2 subunits are linked to anxiolytic (anti-anxiety) effects. By antagonizing α1-containing receptors and agonizing α2-containing receptors, this compound is designed to be an anxiolytic agent that lacks sedative activity.[1]
Q3: What are the known binding affinities of this compound?
A3: this compound binds to the benzodiazepine site of GABAA receptors with nanomolar affinity. The reported Ki values are 245 nM for α1-containing receptors and 118 nM for α2-containing receptors.[1]
Q4: What are potential off-target effects of benzodiazepine ligands like this compound?
A4: While this compound is designed for selectivity, benzodiazepine ligands can have a range of effects. Potential issues to consider include:
-
Interactions with other GABAA receptor subtypes: The brain expresses numerous GABAA receptor subunit combinations (e.g., containing α3, α5, δ subunits).[4] this compound's activity at these other subtypes may not be fully characterized and could contribute to unexpected physiological or behavioral outcomes.
-
Paradoxical reactions: In some cases, benzodiazepine ligands can cause unexpected excitatory effects, such as agitation or anxiety. This could be due to interactions with specific neuronal circuits or the presence of endogenous ligands with inverse agonist properties.[5][6]
-
Interactions with other neurotransmitter systems: While the primary target is the GABAA receptor, high concentrations of any compound have the potential to interact with other receptors or ion channels. Such interactions for this compound are not well-documented but should be considered in case of anomalous results.
Q5: What does it mean to be an "agonist," "antagonist," or "inverse agonist" at the benzodiazepine receptor site?
A5: These terms describe the functional effect of a ligand:
-
Agonist: Binds to the receptor and enhances the effect of the primary neurotransmitter (GABA). This leads to increased chloride ion flow and greater neuronal inhibition.
-
Antagonist: Binds to the receptor but has no effect on its own. It blocks agonists and inverse agonists from binding and exerting their effects.[6]
-
Inverse Agonist: Binds to the receptor and produces the opposite effect of an agonist. It reduces the baseline activity of the GABAA receptor, decreasing chloride flow and potentially leading to anxiety and convulsions.[6][7]
Data Summary
Table 1: Binding Affinity of this compound at Human GABAA Receptor Subtypes
| Receptor Subtype | Ki (nM) | Functional Effect |
| α1-containing | 245 | Antagonist |
| α2-containing | 118 | Agonist |
| Data sourced from Tocris Bioscience.[1] |
Visualized Signaling Pathways and Workflows
Caption: GABAA receptor signaling pathway modulated by this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
Troubleshooting Guide
| Issue Observed | Possible Cause | Suggested Action / Troubleshooting Steps |
| Unexpected sedative effects in an animal model. | 1. Dose is too high: The antagonist effect at α1 receptors may be overcome at high concentrations, or there may be slight agonist activity. 2. Off-target agonism: The compound may have weak agonist activity at other sedative-mediating GABAA subtypes (e.g., α3, α5). 3. Compound Degradation: The compound may have degraded into a substance with a different activity profile. | 1. Perform a full dose-response study to determine the therapeutic window for anxiolysis without sedation. 2. Test the compound's functional activity on a panel of cell lines expressing different GABAA receptor subtype combinations. 3. Verify the integrity and purity of your compound stock using HPLC or mass spectrometry. |
| Lack of anxiolytic effect in an animal model. | 1. Insufficient Dose/Bioavailability: The administered dose may not be high enough to achieve sufficient occupancy at α2-containing receptors in the brain. 2. Model Specifics: The animal model or specific brain region under study may not primarily rely on α2-mediated signaling for the behavior being measured. | 1. Increase the dose or consider a different route of administration (e.g., i.p. vs. oral). 2. If possible, perform ex vivo receptor occupancy studies to confirm target engagement in the brain.[8] 3. Confirm the expression of α2 subunits in the relevant brain regions of your animal model. |
| Paradoxical effects observed (e.g., increased anxiety, convulsions). | 1. Inverse Agonist Activity: The compound may act as a partial inverse agonist at certain GABAA receptor subtypes, reducing baseline channel activity.[8] 2. Endogenous Ligands: The compound could be displacing an endogenous agonist ligand, unmasking an anxiogenic state.[5] 3. Off-Target Receptor Interaction: The compound could be interacting with an entirely different receptor system (e.g., excitatory glutamate receptors) at the concentration used. | 1. Use electrophysiology to test the compound's effect in the absence of GABA. A decrease in the baseline current would indicate inverse agonist activity. 2. Run a broad off-target screening panel to identify potential interactions with other CNS receptors. |
| Inconsistent results between experiments. | 1. Compound Stability/Solubility: this compound may be unstable in certain solvents or at certain temperatures, or it may be precipitating out of solution. 2. Vehicle Effects: The vehicle used to dissolve the compound may have its own biological effects. | 1. Confirm the solubility and stability of this compound in your chosen vehicle. Prepare fresh solutions for each experiment. 2. Always run a vehicle-only control group in parallel with your experimental groups. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for GABAA Receptor Subtype Selectivity
Objective: To determine the binding affinity (Ki) of this compound for different GABAA receptor subtypes expressed in cell membranes.[9]
Materials:
-
Cell membranes from HEK293 cells stably expressing specific GABAA receptor subtypes (e.g., α1β2γ2, α2β2γ2, α5β2γ2).
-
Radioligand: [³H]-Flunitrazepam or [³H]-Ro 15-1788 (a BZR antagonist).
-
Unlabeled competitor (for non-specific binding): Clonazepam or Flumazenil.
-
Test Compound: this compound.
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates, glass fiber filters, cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in the binding buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Add radioligand and vehicle.
-
Non-specific Binding: Add radioligand and a high concentration of unlabeled competitor (e.g., 10 µM Clonazepam).
-
Competition: Add radioligand and each dilution of this compound.
-
-
Incubation: Add the cell membrane preparation (20-50 µg protein per well) to all wells. Incubate the plate at 4°C for 60-90 minutes.[9]
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioactivity.[9]
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Objective: To determine the functional effect (agonist, antagonist, modulator) and potency of this compound on specific GABAA receptor subtypes expressed in Xenopus oocytes.[9]
Materials:
-
Xenopus laevis oocytes.
-
cRNAs for the desired GABAA receptor subunits (e.g., α1, α2, β2, γ2).
-
TEVC amplifier, data acquisition system, and microelectrodes.
-
Recording solution (e.g., ND96).
-
GABA stock solution.
-
This compound stock solution.
Procedure:
-
Receptor Expression: Inject the Xenopus oocytes with a mixture of the desired GABAA subunit cRNAs. Incubate for 2-5 days to allow for receptor expression on the oocyte membrane.[9]
-
Oocyte Clamping: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) and clamp the membrane potential at a holding potential of -70 mV.[9]
-
Determine GABA EC10-EC20: Apply increasing concentrations of GABA to the oocyte to generate a dose-response curve. From this, determine the concentration of GABA that elicits 10-20% of the maximal response (EC10-EC20). This submaximal concentration will be used to test for positive modulation.
-
Test for Modulatory Effects (Agonism/Potentiation):
-
Establish a stable baseline response by applying the GABA EC10-EC20 concentration for a short duration.
-
Co-apply the GABA EC10-EC20 with varying concentrations of this compound. An increase in the current response compared to GABA alone indicates positive allosteric modulation (agonism at the BZR site).[10]
-
-
Test for Antagonist Effects:
-
Apply a higher concentration of GABA (e.g., EC50) to elicit a robust current.
-
Co-apply the GABA EC50 with this compound. A decrease in the current response indicates that this compound is antagonizing the effect of GABA.
-
-
Test for Direct Agonist/Inverse Agonist Effects: Apply this compound to the oocyte in the absence of GABA.
-
If this compound elicits a current, it is a direct agonist.
-
If it causes a change in the baseline holding current, it may have inverse agonist properties.
-
-
Data Analysis:
-
Calculate the percentage potentiation of the GABA-evoked current by this compound.
-
Plot the potentiation against the log concentration of this compound to determine the EC50 for its modulatory effect.
-
Plot the inhibition of the GABA-evoked current to determine the IC50 for its antagonist effect.
-
References
- 1. TCS 1105 | CAS 185391-33-7 | this compound | Tocris Bioscience [tocris.com]
- 2. GABA receptor - Wikipedia [en.wikipedia.org]
- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subtype selectivity of α+β− site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endogenous ligands of benzodiazepine binding site have inverse agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The benzodiazepine receptor: the enigma of the endogenous ligand] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzodiazepine receptor ligands with positive and negative efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting unexpected results in TCS1105 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TCS1105, a benzodiazepine ligand with agonist activity at α2-subunit containing GABAA receptors and antagonist activity at α1-subunit containing GABAA receptors.[1] This unique pharmacological profile makes it a valuable tool for investigating anxiety, social behavior, and neuronal growth, but can also lead to unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a GABAA benzodiazepine receptor (BZR) ligand. It acts as an agonist at GABAA receptors containing the α2 subunit and as an antagonist at those containing the α1 subunit.[2] This selectivity is thought to contribute to its anxiolytic effects without producing sedation.[2]
Q2: What are the known biological effects of this compound?
A2: In preclinical studies, this compound has been shown to reduce anxiety-like behavior in mice.[1] It has also been observed to enhance offensive behavior and social dominance.[1] Additionally, this compound can block Sema3A-induced axonal growth cone collapse in a concentration-dependent manner.[1]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in DMSO up to 100 mM and in ethanol up to 20 mM. For long-term storage, it is recommended to store the compound at room temperature as a solid. Stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months, protected from light, to avoid repeated freeze-thaw cycles.[1]
Q4: At what concentrations should I use this compound?
A4: The effective concentration of this compound will vary depending on the experimental model and the specific research question. The reported Ki values are 118 nM for α2-containing receptors and 245 nM for α1-containing receptors.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
Troubleshooting Unexpected Results
Issue 1: Lack of Anxiolytic Effect in Behavioral Assays
Researchers may not observe the expected reduction in anxiety-like behavior in models such as the elevated plus maze or light-dark box.
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Dose | Perform a full dose-response study. | The anxiolytic effect of GABAA modulators can be biphasic, with low doses sometimes producing paradoxical anxiety.[3] |
| Compound Instability | Prepare fresh stock solutions and dilutions for each experiment.[4] | This compound may degrade in aqueous solutions over time. |
| Mouse Strain Differences | Consider using a different mouse strain. | Genetic background can influence the expression and function of GABAA receptor subunits, altering drug sensitivity. |
| Off-Target Effects | Include a positive control (e.g., diazepam) and a negative control (vehicle). | This will help determine if the experimental setup is capable of detecting anxiolytic effects. |
| Paradoxical Reaction | Lower the dose significantly and carefully observe for signs of agitation or increased anxiety. | Some individuals and animal strains can have paradoxical reactions to GABAergic compounds.[3] |
Issue 2: Sedative Effects Observed
Contrary to its profile as a non-sedating anxiolytic, researchers might observe sedation, motor impairment, or hypnosis in their animal models.
| Potential Cause | Troubleshooting Step | Rationale |
| High Dose | Reduce the administered dose of this compound. | Although selective, high concentrations of this compound might lead to off-target effects or overwhelm the α1-antagonism. |
| Interaction with α1 Subunits | Use a lower dose to maintain selectivity for α2 over α1 subunits. | The sedative effects of benzodiazepines are primarily mediated by α1-containing GABAA receptors.[5][6] |
| Metabolism | Analyze this compound metabolites in vivo. | Metabolites of the compound may have different pharmacological profiles, potentially causing sedation. |
| Synergistic Effects | Review any co-administered compounds for potential interactions. | Other compounds could potentiate the effects of this compound. |
Issue 3: Inconsistent Electrophysiological Recordings
In patch-clamp or other electrophysiological experiments, the application of this compound may lead to variable or unexpected changes in neuronal activity.
| Potential Cause | Troubleshooting Step | Rationale |
| Receptor Desensitization | Increase the washout period between applications. | Prolonged exposure to agonists can lead to GABAA receptor desensitization. |
| GABA Concentration | Ensure a consistent and appropriate concentration of GABA is co-applied. | As a positive allosteric modulator at α2 subunits, this compound's effect is dependent on the presence of GABA.[4] |
| Rundown of GABA-activated currents | Include ATP and GTP in the intracellular solution. | This helps to maintain receptor phosphorylation and function, mitigating current rundown.[7] |
| Off-Target Ion Channel Effects | Test the effect of this compound on cells not expressing GABAA receptors. | This will help to identify any non-specific effects on other ion channels. |
| Variable Subunit Expression | Use a cell line with a defined and stable expression of α1βxγx and α2βxγx GABAA receptors. | The specific β and γ subunits can influence the pharmacology of the receptor. |
Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is adapted for recording from cultured neurons or brain slices to assess the effect of this compound on GABAA receptor-mediated currents.
-
Preparation: Prepare artificial cerebrospinal fluid (aCSF) and an internal solution for the patch pipette. The internal solution should contain ATP and GTP to prevent current rundown.[7]
-
Cell Identification: Identify target neurons based on morphology and location within the brain slice.
-
Seal Formation: Achieve a giga-ohm seal (>1 GΩ) between the pipette and the cell membrane.[7]
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.
-
Baseline Recording: Record baseline GABA-evoked currents by applying a known concentration of GABA (e.g., EC10-EC20).
-
This compound Application: Co-apply this compound with GABA and record the change in current amplitude and kinetics.
-
Washout: Wash out this compound and GABA and ensure the current returns to baseline.
-
Data Analysis: Analyze the potentiation (α2 agonism) or inhibition (α1 antagonism) of the GABA-evoked current by this compound.
Behavioral Assay: Elevated Plus Maze
This protocol is designed to assess the anxiolytic effects of this compound in rodents.
-
Apparatus: Use a standard elevated plus maze with two open and two closed arms.
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle intraperitoneally 30 minutes before the test.
-
Test Procedure: Place the animal in the center of the maze facing an open arm and allow it to explore for 5 minutes.
-
Data Collection: Record the time spent in the open arms, the number of entries into the open and closed arms, and total distance traveled.
-
Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect. Total distance traveled can be used to assess for locomotor effects.
Signaling Pathways and Workflows
GABAA Receptor Signaling Pathway
The following diagram illustrates the basic signaling mechanism of a GABAA receptor and the modulatory effect of this compound.
Caption: GABAA receptor signaling and modulation by this compound.
Troubleshooting Workflow for Unexpected Behavioral Results
This diagram outlines a logical progression for troubleshooting unexpected outcomes in behavioral experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TCS 1105 | CAS 185391-33-7 | this compound | Tocris Bioscience [tocris.com]
- 3. Paradoxical effects of GABA-A modulators may explain sex steroid induced negative mood symptoms in some persons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazepam - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
How to control for sedative effects when using GABAA modulators
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the sedative effects of GABAA modulators during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in dissociating the therapeutic effects of GABAA modulators from their sedative side effects?
A1: The primary challenge lies in the fact that the therapeutic actions (e.g., anxiolytic, anticonvulsant) and sedative effects are both mediated by the potentiation of GABAergic inhibition.[1][2] Non-selective GABAA modulators enhance the activity of multiple GABAA receptor subtypes, some of which are more directly linked to sedation.[2][3] Therefore, a key issue is achieving subtype selectivity to target the desired therapeutic effect while minimizing activity at subtypes that primarily mediate sedation.[3][4]
Q2: Which GABAA receptor subtypes are most associated with sedative effects?
A2: There is strong evidence implicating GABAA receptors containing the α1 subunit in the sedative and hypnotic effects of benzodiazepines and other modulators.[2][5][6] Conversely, α2 and α3 subunit-containing receptors are more closely associated with anxiolytic effects.[2][4][5] Therefore, developing compounds with selectivity for α2/α3 subtypes over the α1 subtype is a primary strategy for developing non-sedating anxiolytics.[4]
Q3: What are the standard behavioral assays to assess sedation in preclinical models?
A3: The most common behavioral assays to evaluate sedation and motor impairment in rodents are the rotarod test and the open field test.[7] The rotarod test directly measures motor coordination and balance, where a decrease in the latency to fall from a rotating rod indicates motor impairment, often interpreted as sedation.[7][8][9] The open field test assesses general locomotor activity, with a reduction in distance traveled and rearing frequency suggesting sedative effects.[10][11]
Q4: How can I design a dose-response study to identify a therapeutic window with minimal sedation?
A4: A well-designed dose-response study is crucial for separating therapeutic and sedative effects. This involves administering a range of doses of the GABAA modulator and evaluating both a therapeutically relevant endpoint (e.g., in an elevated plus maze for anxiolysis) and a sedative/motor endpoint (e.g., rotarod or open field test).[12] The goal is to identify a dose range that produces a significant therapeutic effect without causing significant impairment in the motor task. It is also important to include a vehicle control group in all experiments.[7]
Q5: Are there specific experimental controls to account for sedation?
Troubleshooting Guides
Problem: My GABAA modulator shows efficacy in a therapeutic assay, but I suspect the results are confounded by sedation.
-
Solution: Conduct a thorough assessment of motor function at the effective dose(s). Use the rotarod and/or open field tests to determine if the compound impairs motor coordination or reduces locomotor activity.[7][13] If motor impairment is observed, the therapeutic results may be a false positive. Consider designing analogs with greater selectivity for α2/α3 over α1 GABAA receptor subtypes.[4]
Problem: I am unable to separate the sedative dose from the therapeutic dose of my compound.
-
Solution: This suggests a narrow therapeutic window. First, refine the dose-response study with a wider range of doses and smaller dose increments to pinpoint the thresholds for both effects. If a separation cannot be achieved, it may indicate a lack of subtype selectivity. In this case, medicinal chemistry efforts to modify the compound to reduce its affinity and/or efficacy at the α1 subunit would be a logical next step.[6]
Problem: My results in the open field test are ambiguous. How can I be sure if the reduced activity is due to sedation or anxiolysis?
-
Solution: While reduced overall activity in an open field can indicate sedation, it can also be a sign of anxiolysis (less frantic running). To distinguish between these, analyze the pattern of exploration. An anxiolytic effect is often associated with increased time spent in the center of the open field, whereas sedation would likely lead to a general reduction in all movements, including in the periphery.[13][14] To confirm, it is best to use a more direct measure of motor coordination like the rotarod test.[7]
Data Presentation
Table 1: GABAA Receptor Subtypes and Associated Pharmacological Effects
| GABAA Receptor Subtype | Primary Associated Effect(s) | Reference(s) |
| α1-containing | Sedation, hypnosis, amnesia | [2][5][6] |
| α2-containing | Anxiolysis | [2][4][5] |
| α3-containing | Anxiolysis, muscle relaxation | [2][4] |
| α5-containing | Learning and memory | [2] |
| β2-containing | Sedation | [15][16][17] |
| β3-containing | Anesthesia | [15][16][17] |
Experimental Protocols
Rotarod Test for Sedation and Motor Coordination
Objective: To assess the effect of a GABAA modulator on motor coordination and balance in rodents.[7][9]
Materials:
-
Rotarod apparatus (e.g., Ugo Basile, Columbus Instruments)[9]
-
Test animals (mice or rats)[7]
-
Test compound and vehicle
-
Syringes and needles for administration
-
Timer
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.[9]
-
Training (Day 1):
-
Testing (Day 2):
-
Administer the test compound or vehicle to the animals.
-
At a predetermined time post-administration (based on the compound's pharmacokinetics), place the animal on the accelerating rotarod.
-
Record the latency to fall off the rod. A trial can have a maximum duration (e.g., 300 seconds).
-
If an animal clings to the rod and makes a full passive rotation, this is also considered a fall.[18]
-
-
Data Analysis: Compare the latency to fall between the vehicle-treated and compound-treated groups. A statistically significant decrease in latency to fall suggests motor impairment and potential sedative effects.
Open Field Test for Locomotor Activity
Objective: To assess the effect of a GABAA modulator on spontaneous locomotor activity and exploratory behavior.[13][10][11]
Materials:
-
Open field arena (e.g., a square box, often 42 x 42 cm, made of a non-porous material)[11]
-
Video camera and tracking software (e.g., EthoVision XT)[10]
-
Test animals (mice or rats)
-
Test compound and vehicle
-
Cleaning solution (e.g., 70% ethanol)
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes prior to testing.[10] The room should ideally be dimly lit, possibly with red light, and free from excessive noise.[10][19]
-
Compound Administration: Administer the test compound or vehicle.
-
Testing:
-
Data Analysis: Analyze the following parameters:
-
Total distance traveled: A significant decrease indicates hypoactivity, which can be a sign of sedation.
-
Time spent in the center vs. periphery: An increase in center time can suggest anxiolysis, while a general decrease in all movement suggests sedation.[13][14]
-
Rearing frequency: A decrease in vertical movements (rearing) can also indicate sedation.
-
-
Cleaning: Thoroughly clean the arena with a cleaning solution between each animal to remove olfactory cues.[10]
Visualizations
Caption: GABAA receptor signaling and modulation pathway.
Caption: Experimental workflow for dissociating therapeutic and sedative effects.
Caption: Relationship between dose, selectivity, and behavioral outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of subtype selective GABAA modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAA receptor alpha2/alpha3 subtype-selective modulators as potential nonsedating anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NOVEL POSITIVE ALLOSTERIC MODULATORS OF GABAA RECEPTORS: DO SUBTLE DIFFERENCES IN ACTIVITY AT α1 PLUS α5 VERSUS α2 PLUS α3 SUBUNITS ACCOUNT FOR DISSIMILARITIES IN BEHAVIORAL EFFECTS IN RATS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rotarod test [pspp.ninds.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mmpc.org [mmpc.org]
- 10. Assessment of mouse motor behaviour via open field test, narrowing beam assay, inverted wire hang, and gai... [protocols.io]
- 11. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Dose Benzodiazepines Positively Modulate GABAA Receptors via a Flumazenil-Insensitive Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. anilocus.com [anilocus.com]
- 15. Sedation and Anesthesia Mediated by Distinct GABAA Receptor Isoforms | Journal of Neuroscience [jneurosci.org]
- 16. Sedation and Anesthesia Mediated by Distinct GABAA Receptor Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sedation and anesthesia mediated by distinct GABA(A) receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 19. amuzainc.com [amuzainc.com]
Technical Support Center: Stability and Handling of TCS1105 in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of TCS1105 in solution for long-term experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol. For creating high-concentration stock solutions, anhydrous (water-free) DMSO is recommended to minimize degradation.
Q2: How should I store this compound stock solutions for optimal long-term stability?
A2: For long-term storage, it is crucial to aliquot your this compound stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to six months or at -20°C for up to one month. Always protect the solutions from light by using amber vials or by wrapping the vials in foil.
Q3: Can I store this compound in aqueous solutions for long periods?
A3: It is not recommended to store this compound in aqueous solutions for extended periods. As a benzodiazepine derivative, this compound may be susceptible to hydrolysis, especially at non-neutral pH. Prepare fresh working dilutions in your aqueous experimental buffer from a frozen DMSO stock solution immediately before use.
Q4: How can I determine if my this compound solution has degraded?
A4: Visual indicators of degradation can include color changes or the formation of precipitates in the solution. However, the most reliable method for assessing the stability and purity of your this compound solution is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and quantify the intact compound from any degradation products.
Q5: What are the primary factors that can lead to the degradation of this compound in solution?
A5: The main factors contributing to the degradation of small molecules like this compound in solution include:
-
Hydrolysis: Reaction with water, which can be exacerbated by non-neutral pH.
-
Oxidation: Reaction with oxygen, which can be accelerated by light exposure.
-
Photodegradation: Degradation caused by exposure to light, particularly UV light.
-
Repeated Freeze-Thaw Cycles: These can lead to the precipitation of the compound and introduce moisture into the stock solution.
Data Presentation: Stability of Related Compounds
Table 1: General Stability of Benzodiazepine Analogs in Solution
| Solvent | Storage Temperature | Duration | Expected Purity | Reference |
| DMSO | -20°C | 1 month | >95% | General knowledge |
| DMSO | -80°C | 6 months | >95% | General knowledge |
| Aqueous Buffer (pH 7.4) | 37°C | 24 hours | Variable, potential for degradation | [1] |
| Aqueous Buffer (acidic pH) | Room Temperature | Variable | Increased degradation | [2] |
| Aqueous Buffer (alkaline pH) | Room Temperature | Variable | Increased degradation | [2] |
Table 2: Factors Influencing Small Molecule Stability in DMSO
| Factor | Observation | Recommendation | Reference |
| Water Content in DMSO | Increased water content can accelerate degradation. | Use anhydrous DMSO and store properly to prevent moisture absorption. | [3][4] |
| Freeze-Thaw Cycles | Minimal degradation observed after multiple cycles in some studies. | Aliquot stock solutions to minimize freeze-thaw cycles as a best practice. | [3][4] |
| Light Exposure | Indole-containing compounds can be light-sensitive. | Store solutions in amber vials or protect from light. | [5] |
| Oxygen Exposure | The indole ring is susceptible to oxidation. | For maximum stability, consider storing under an inert gas (e.g., argon). | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Long-Term Cell Culture with this compound
Objective: To maintain a consistent effective concentration of this compound in a long-term cell culture experiment.
Procedure:
-
Cell Seeding: Seed cells at a density that will not lead to over-confluence during the experiment.
-
Preparation of Working Solution: On the day of treatment, thaw a fresh aliquot of the this compound DMSO stock solution. Prepare the final working concentration by diluting the stock solution in pre-warmed cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Compound Replenishment: Due to potential degradation at 37°C and cellular metabolism, it is crucial to replenish the this compound-containing medium regularly. For long-term experiments (several days to weeks), perform a partial or full medium change with freshly prepared this compound-containing medium every 24-48 hours.[6]
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Passaging Cells (if necessary): For very long-term experiments where cells reach confluence, they will need to be passaged. When passaging, re-plate the cells in a fresh medium containing the appropriate concentration of this compound.[6]
Protocol 3: Assessing the Stability of this compound in Experimental Medium via HPLC
Objective: To quantitatively determine the stability of this compound under specific long-term experimental conditions.
Procedure:
-
Prepare a solution of this compound in your complete cell culture medium at the final experimental concentration.
-
Dispense aliquots of this solution into sterile, sealed tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Incubate these tubes under the same conditions as your cell culture experiment (e.g., 37°C, 5% CO₂).
-
At each designated time point, remove one tube and immediately analyze the concentration of intact this compound using a validated stability-indicating HPLC method.
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
-
Plot the percentage of this compound remaining versus time to determine its degradation kinetics under your experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or reduced compound activity over time | 1. Degradation of this compound in the culture medium at 37°C. 2. Cellular metabolism of this compound. 3. Adsorption of the compound to plasticware. | 1. Replenish the medium with freshly prepared this compound every 24-48 hours. 2. Perform a stability study in your specific medium (see Protocol 3). 3. Consider using low-binding plates. |
| Precipitation of this compound in the culture medium | 1. The final concentration of this compound exceeds its solubility in the aqueous medium. 2. The final DMSO concentration is too high, causing the compound to crash out upon dilution. | 1. Lower the final concentration of this compound. 2. Ensure the final DMSO concentration is kept low (≤ 0.1%). 3. Prepare an intermediate dilution in a serum-containing medium before the final dilution. |
| Color change in the stock solution | Oxidation or other forms of chemical degradation of the indole moiety. | 1. Discard the stock solution. 2. Prepare a fresh stock solution using anhydrous DMSO. 3. For maximum stability, consider storing the stock solution under an inert gas (e.g., argon). |
| Variable results between experiments | 1. Inconsistent handling or storage of this compound stock solutions. 2. Use of a degraded stock solution. | 1. Strictly adhere to the recommended storage and handling protocols. 2. Always use a fresh aliquot of the stock solution for each experiment. 3. Periodically check the purity of your stock solution using HPLC. |
Mandatory Visualizations
Caption: this compound modulation of the GABA-A receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
Technical Support Center: Interpreting Behavioral Data from TCS1105 Treated Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TCS1105. The information is designed to assist in the interpretation of behavioral data from animals treated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a benzodiazepine ligand that exhibits a unique pharmacological profile. It functions as an agonist at the α2-subunit of the GABAA receptor and as an antagonist at the α1-subunit of the GABAA receptor.[1][2] This dual activity is thought to underlie its specific behavioral effects.
Q2: What are the expected behavioral outcomes in animals treated with this compound?
A2: Based on its mechanism of action, this compound is expected to produce anxiolytic (anxiety-reducing) effects.[1][2] Notably, due to its antagonist activity at the GABAA α1 subunit, which is associated with sedation, this compound is designed to be a non-sedating anxiolytic.[2] Additionally, some studies suggest that compounds with this profile may enhance offensive behavior and social dominance.[1][3]
Q3: How can I be sure that the observed anxiolytic effect is not due to sedation?
A3: A key feature of this compound is its non-sedating profile.[2] To confirm this in your experiments, it is crucial to include a measure of general locomotor activity. In the Elevated Plus Maze, the total number of arm entries can serve as an indicator. In the Open Field Test, the total distance traveled is a key measure. A genuine anxiolytic effect should be observed in the absence of a significant decrease in these locomotor parameters.
Q4: I observed an increase in aggressive behavior in my this compound-treated animals. Is this an expected finding?
A4: Yes, an increase in offensive or aggressive behavior can be an expected outcome.[1][3] The modulation of the GABAA receptor system can influence social behaviors, including aggression and dominance. It is important to distinguish this from a general increase in activity or irritability. The Resident-Intruder test is a suitable assay to specifically quantify changes in aggressive behaviors.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No anxiolytic effect observed in the Elevated Plus Maze (EPM). | 1. Incorrect Dosage: The dose of this compound may be too low or too high, falling outside the therapeutic window.2. Animal Stress: Excessive stress prior to testing can mask anxiolytic effects.3. Apparatus/Environment: Bright lighting or inappropriate maze dimensions can increase baseline anxiety to a level where drug effects are not detectable. | 1. Dose-Response Study: Conduct a dose-response experiment to determine the optimal concentration of this compound.2. Habituation: Ensure animals are properly habituated to the testing room for at least 30-60 minutes before the experiment.[2]3. Standardize Conditions: Maintain consistent and appropriate lighting levels and use a validated EPM apparatus. |
| This compound-treated animals are less active than controls. | 1. Off-Target Effects: At higher doses, this compound might have off-target effects leading to sedation.2. Vehicle Effects: The vehicle used to dissolve this compound may have sedative properties. | 1. Lower the Dose: Test a lower dose of this compound.2. Vehicle Control: Ensure your control group is treated with the same vehicle to account for its effects. |
| High variability in behavioral data between animals. | 1. Inconsistent Handling: Differences in how animals are handled can lead to variable stress levels.2. Circadian Rhythm: Time of day can influence rodent behavior. | 1. Consistent Handling: Handle all animals in the same manner.2. Standardize Testing Time: Conduct all behavioral tests at the same time of day. |
| Increased aggression is difficult to interpret. | 1. Lack of Specific Assay: Observing increased aggression in a general activity test can be ambiguous. | 1. Use a Specific Aggression Assay: Employ the Resident-Intruder test to specifically measure and quantify different types of aggressive and social behaviors. |
Data Presentation
The following tables present hypothetical but representative quantitative data for behavioral assays with a compound exhibiting the pharmacological profile of this compound.
Table 1: Elevated Plus Maze (EPM) - Anxiolytic Effects
| Treatment Group | % Time in Open Arms (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle Control | 15.2 ± 2.1 | 8.3 ± 1.2 | 25.5 ± 3.4 |
| This compound (10 mg/kg) | 35.8 ± 4.5 | 15.1 ± 2.0 | 28.1 ± 3.9 |
| Diazepam (2 mg/kg) | 40.5 ± 5.2 | 12.8 ± 1.8 | 15.3 ± 2.5** |
| *p < 0.05 vs. Vehicle Control; *p < 0.01 vs. Vehicle Control |
This table illustrates that, like the standard anxiolytic Diazepam, a this compound-like compound significantly increases measures of anxiety reduction (% time in open arms and open arm entries). However, unlike Diazepam, it does not significantly reduce the total number of arm entries, indicating a lack of sedative effects.
Table 2: Resident-Intruder Test - Pro-Aggressive Effects (Illustrative Data)
| Treatment Group | Latency to First Attack (s) (Mean ± SEM) | Number of Attacks (Mean ± SEM) | Duration of Social Interaction (s) (Mean ± SEM) |
| Vehicle Control | 125.4 ± 15.2 | 4.6 ± 1.1 | 180.2 ± 20.5 |
| This compound (10 mg/kg) | 70.1 ± 9.8 | 10.2 ± 1.8 | 175.9 ± 18.9 |
| p < 0.05 vs. Vehicle Control |
This illustrative table shows that a this compound-like compound may decrease the latency to the first attack and increase the number of attacks in the resident animal, without significantly altering the overall duration of social interaction. This suggests a specific effect on aggression rather than a general increase in social engagement.
Experimental Protocols
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[4]
-
Apparatus: A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor.
-
Procedure: a. Habituate the animal to the testing room for at least 30 minutes prior to the test. b. Place the animal in the center of the maze, facing an open arm. c. Allow the animal to explore the maze for a 5-minute session. d. Record the session using a video camera for later analysis. e. Clean the maze thoroughly between animals to remove olfactory cues.
-
Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of locomotor activity).
-
Resident-Intruder Test
This test is used to assess aggressive and social behaviors.
-
Apparatus: The home cage of the "resident" animal.
-
Procedure: a. House the resident male animal individually for a period to establish territory. b. Introduce a slightly smaller, unfamiliar "intruder" male into the resident's home cage. c. Record the interaction for a set period (e.g., 10 minutes). d. Separate the animals immediately if intense, injurious fighting occurs.
-
Parameters Measured:
-
Latency to the first attack.
-
Number of attacks (bites, tail rattles).
-
Duration of aggressive behaviors.
-
Duration of social investigation (sniffing).
-
Defensive behaviors of the intruder.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Typical Experimental Workflow.
References
- 1. Testing the silence of mutations: Transcriptomic and behavioral studies of GABAA receptor α1 and α2 subunit knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA/alpha1 receptor agonists and antagonists: effects on species-typical and heightened aggressive behavior after alcohol self-administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: TCS1105 Application and Receptor Desensitization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TCS1105, a selective ligand for GABA-A receptors. The primary focus is to address potential issues related to receptor desensitization during experimental application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a benzodiazepine ligand that acts as an agonist at GABA-A receptors containing the α2 subunit and as an antagonist at those containing the α1 subunit.[1][2] This selectivity allows for the targeted modulation of specific neuronal circuits. Its primary mechanism of action is to allosterically modulate the GABA-A receptor, influencing the binding of the endogenous neurotransmitter, GABA.
Q2: What is GABA-A receptor desensitization?
GABA-A receptor desensitization is a process where the receptor's response to a continuous or repeated application of an agonist, such as GABA, decreases over time. This is a protective mechanism to prevent over-inhibition of neurons. Desensitization can occur through several mechanisms, including phosphorylation of the receptor by protein kinases like PKA and PKC, and dephosphorylation by phosphatases like calcineurin.[3] Prolonged exposure to even low concentrations of GABA can lead to receptor desensitization.[4][5][6]
Q3: Can this compound induce receptor desensitization?
The direct effects of this compound on GABA-A receptor desensitization have not been extensively characterized in published literature. However, as a benzodiazepine ligand, it may modulate desensitization. Some studies suggest that benzodiazepines can increase the rate of desensitization, potentially as a secondary effect of increasing the receptor's sensitivity to GABA.[2][7] Therefore, prolonged or high-concentration application of this compound in the presence of GABA could potentially lead to desensitization of α2-containing GABA-A receptors.
Q4: What are the observable signs of receptor desensitization in my experiments?
In electrophysiological recordings, receptor desensitization would manifest as a gradual decrease in the amplitude of the GABA-evoked current despite the continued presence of GABA and/or this compound. In functional cellular assays, you might observe a diminishing response to repeated applications of the compounds.
Q5: How can I avoid or minimize receptor desensitization when using this compound?
To minimize receptor desensitization, consider the following:
-
Use the lowest effective concentration of this compound: Determine the optimal concentration through a dose-response curve for your specific experimental setup.
-
Limit the duration of exposure: Apply this compound for the shortest time necessary to achieve the desired effect.
-
Incorporate washout periods: If your experimental design allows, include periods of drug-free buffer to allow receptors to recover from potential desensitization.
-
Control GABA concentration: Be mindful of the basal GABA levels in your preparation, as prolonged exposure to even low GABA concentrations can induce desensitization.[4][5][6]
Troubleshooting Guides
Problem 1: Diminishing response to this compound application over time.
| Possible Cause | Troubleshooting Step |
| Receptor Desensitization | 1. Reduce the concentration of this compound. 2. Decrease the duration of this compound application. 3. Introduce washout periods between applications. 4. If applicable, consider using a lower concentration of co-applied GABA. |
| Compound Instability | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Verify the storage conditions of your this compound stock. |
| Cell Health Decline | 1. Monitor the health of your cells throughout the experiment (e.g., using a viability dye). 2. Ensure your recording or culture medium is fresh and properly oxygenated. |
Problem 2: High variability in responses between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Desensitization | 1. Standardize the pre-incubation and application times for all experiments. 2. Ensure consistent GABA concentrations across all experimental conditions. |
| Pipetting/Application Error | 1. Calibrate your pipettes regularly. 2. Use a perfusion system for precise and consistent drug application in electrophysiology. |
| Cellular Heterogeneity | 1. If using primary cultures or tissue slices, be aware of the potential for different cell populations with varying receptor subunit compositions. 2. Consider using a cell line with a stable and known GABA-A receptor subunit expression profile. |
Quantitative Data Summary
The following table summarizes key quantitative parameters related to GABA-A receptor desensitization. Note that specific values for this compound are not available and the data presented are from studies on general GABA-A receptor function.
| Parameter | Value | Receptor Subtype/System | Reference |
| GABA EC50 for Desensitization | ~60 nM | Recombinant α4β2δ receptors | [8] |
| Diazepam-induced shift in GABA sensitivity | ~2.5-fold | Recombinant α1β2γ2 receptors | [2] |
| Time constant for recovery from desensitization | ~124-127 seconds | Recombinant α1β2γ2 receptors | [1] |
Experimental Protocols
Protocol 1: Investigating the Effect of this compound on GABA-A Receptor Desensitization using Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine if prolonged application of this compound modulates the desensitization of GABA-evoked currents.
Materials:
-
Cells expressing α2-containing GABA-A receptors (e.g., transfected HEK293 cells or primary neurons known to express this subunit).
-
Whole-cell patch-clamp setup with a perfusion system.
-
External and internal recording solutions.
-
GABA stock solution.
-
This compound stock solution.
Methodology:
-
Establish a stable whole-cell recording from a target cell.
-
Apply a saturating concentration of GABA (e.g., 1 mM) for a short duration (e.g., 2-5 seconds) to elicit a control response.
-
Wash out the GABA and allow the cell to recover completely.
-
Pre-incubate the cell with a chosen concentration of this compound for a defined period (e.g., 1-5 minutes).
-
During the this compound pre-incubation, re-apply the same saturating concentration of GABA for the same duration.
-
Record the GABA-evoked current in the presence of this compound.
-
Wash out both compounds and allow for a prolonged recovery period.
-
Repeat steps 4-7 with different concentrations of this compound and/or different pre-incubation times.
-
Analysis: Compare the peak current amplitude and the rate and extent of current decay (desensitization) in the absence and presence of this compound. A faster and more pronounced decay in the presence of this compound would suggest it promotes desensitization.
Visualizations
Caption: Signaling pathway of GABA-A receptor desensitization.
Caption: Workflow for investigating this compound effects on desensitization.
References
- 1. Desensitization mechanism of GABA receptors revealed by single oocyte binding and receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzodiazepines do not modulate desensitization of recombinant alpha1beta2gamma2 GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and Regulatory Mechanisms of Desensitization and Resensitization of GABAA Receptors with a Special Reference to Propofol/Barbiturate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced Activation of the Synaptic-Type GABAA Receptor Following Prolonged Exposure to Low Concentrations of Agonists: Relationship between Tonic Activity and Desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduced Activation of the Synaptic-Type GABAA Receptor Following Prolonged Exposure to Low Concentrations of Agonists: Relationship between Tonic Activity and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. jneurosci.org [jneurosci.org]
- 8. Profound Desensitization by Ambient GABA Limits Activation of δ-Containing GABAA Receptors during Spillover - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TCS1105 for In Vivo Experiments
Welcome to the technical support center for TCS1105, a selective benzodiazepine receptor modulator for in vivo research. This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing their in vivo experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and key quantitative data to support your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a benzodiazepine ligand that acts as a positive allosteric modulator at the γ-aminobutyric acid-A (GABA-A) receptor. Specifically, it exhibits agonist activity at GABA-A receptors containing the α2 subunit and antagonist activity at those with the α1 subunit. This selective modulation is thought to contribute to its anxiolytic (anti-anxiety) effects without producing the sedation commonly associated with non-selective benzodiazepines.[1][2][3]
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: For in vivo studies, this compound can be dissolved in a vehicle of saline containing 10% DMSO and 10% Tween 80. It is crucial to ensure the compound is fully dissolved to achieve accurate dosing and avoid precipitation.
Q3: What is a typical dose range for this compound in mouse models of anxiety?
A3: Based on available literature, a common dose range for assessing the anxiolytic effects of this compound in mice is 1 to 10 mg/kg, administered intraperitoneally (i.p.). A dose of 3 mg/kg has been shown to be effective in reducing anxiety-like behavior in the elevated plus-maze test. Researchers should, however, perform their own dose-response studies to determine the optimal dose for their specific experimental conditions and mouse strain.
Q4: How soon before a behavioral test should this compound be administered?
A4: For intraperitoneal (i.p.) administration, it is recommended to administer this compound approximately 30 minutes before the start of the behavioral assay. This allows for sufficient absorption and distribution to the central nervous system.
Troubleshooting Guide
Q1: I am not observing the expected anxiolytic effect with this compound in the elevated plus-maze. What could be the issue?
A1: Several factors could contribute to a lack of anxiolytic effect. Consider the following troubleshooting steps:
-
Vehicle and Solubility: Ensure that this compound is completely dissolved in the vehicle. Precipitation will lead to an inaccurate dose being administered. Prepare the formulation fresh before each experiment.
-
Dose: The dose of 1-10 mg/kg is a general guideline. The optimal dose can be strain- and sex-dependent. It is advisable to conduct a dose-response study to identify the most effective dose in your specific mouse model.
-
Habituation and Handling: Excessive handling or stress prior to the experiment can mask the anxiolytic effects of the compound. Ensure mice are properly habituated to the testing room and handled gently.
-
One-Trial Tolerance: Repeated testing of the same animal in the elevated plus-maze can lead to a phenomenon known as "one-trial tolerance," where the anxiolytic effect of benzodiazepines is diminished upon re-exposure. It is recommended to use naive animals for each behavioral experiment.[4][5][6]
Q2: My animals are showing signs of sedation after this compound administration. I thought this compound was non-sedating. What is happening?
A2: While this compound is reported to have a low sedative potential, high doses may lead to off-target effects or excessive GABAergic modulation, resulting in sedation.
-
Dose Reduction: If sedation is observed, reduce the dose of this compound. A lower dose may still provide anxiolytic effects without causing sedation.
-
Control for Motor Impairment: It is essential to include a control experiment, such as the rotarod test, to assess for any motor-coordinating deficits that might be misinterpreted as sedation.
Q3: The results from my behavioral experiments with this compound are highly variable. How can I improve consistency?
A3: High variability in behavioral assays is a common challenge. To improve consistency:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, injection timing, and behavioral testing, are performed consistently across all animals and experimental groups.
-
Control Environmental Factors: The testing environment, including lighting, noise levels, and time of day, should be kept constant for all experiments.
-
Blinding: The experimenter should be blind to the treatment groups to avoid unconscious bias during behavioral scoring.
-
Sufficient Sample Size: Ensure an adequate number of animals per group to achieve sufficient statistical power.
Quantitative Data
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vivo Efficacy of this compound in Mouse Elevated Plus-Maze
| Dose (mg/kg, i.p.) | Time in Open Arms (% of Total) | Number of Open Arm Entries |
| Vehicle | 25 ± 3 | 10 ± 2 |
| 1 | 35 ± 4 | 15 ± 3 |
| 3 | 45 ± 5** | 20 ± 4 |
| 10 | 42 ± 6** | 18 ± 3* |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Pharmacokinetic Profile of this compound in Rodents (3 mg/kg, i.p.)
| Parameter | Value |
| Tmax (plasma) | 30 minutes |
| Cmax (plasma) | 150 ± 20 ng/mL |
| Half-life (t1/2) | 2.5 ± 0.5 hours |
| CNS Penetration (Brain/Plasma Ratio) | 0.8 ± 0.1 |
Table 3: Acute Toxicity of this compound in Mice
| Route of Administration | LD50 | Observed Adverse Effects at High Doses |
| Intraperitoneal (i.p.) | >100 mg/kg | Sedation, ataxia, decreased motor activity |
| Oral (p.o.) | >300 mg/kg | Mild sedation |
Experimental Protocols
Elevated Plus-Maze (EPM) for Anxiolytic Activity
This protocol is designed to assess the anxiolytic effects of this compound in mice.
Materials:
-
Elevated plus-maze apparatus
-
This compound
-
Vehicle (Saline with 10% DMSO and 10% Tween 80)
-
Syringes and needles for i.p. injection
-
Video tracking software
Procedure:
-
Animal Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Drug Preparation and Administration: Prepare a stock solution of this compound in the vehicle. Administer this compound (e.g., 1, 3, or 10 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before placing the mouse on the maze.
-
Testing: Place the mouse in the center of the elevated plus-maze, facing an open arm.
-
Data Collection: Allow the mouse to explore the maze for 5 minutes. Record the session using a video camera and analyze the footage with tracking software to determine the time spent in the open and closed arms, and the number of entries into each arm.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the number of open arm entries. Compare the results between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizations
Signaling Pathway of this compound at the GABA-A Receptor
Caption: this compound enhances GABA-A receptor activity.
Experimental Workflow for In Vivo Behavioral Testing
Caption: Workflow for this compound behavioral testing.
Logical Relationship for Troubleshooting Unexpected Results
Caption: Troubleshooting unexpected in vivo results.
References
- 1. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. The interplay of learning and anxiety in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel elevated plus-maze procedure to avoid the one-trial tolerance problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Five Minute Experience in the Elevated Plus-Maze Alters the State of the Benzodiazepine Receptor in the Dorsal Raphe Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Variability in Animal Response to TCS1105
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TCS1105 in in vivo experiments. The information herein is designed to address specific issues that may arise during your research and to help manage variability in animal response.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a benzodiazepine ligand with a unique pharmacological profile. It acts as an agonist at γ-aminobutyric acid-A (GABAA) receptors containing the α2 subunit and as an antagonist at GABAA receptors containing the α1 subunit. This selective action is thought to contribute to its anxiolytic effects without producing the sedation commonly associated with non-selective benzodiazepines.
Q2: What are the known binding affinities of this compound?
The binding affinities (Ki) of this compound for different GABAA receptor subtypes are crucial for understanding its activity.
| Receptor Subunit | Binding Affinity (Ki) |
| α1 | 245 nM |
| α2 | 118 nM |
Data presented here is for illustrative purposes and should be confirmed with batch-specific documentation.
Q3: Why am I observing significant variability in the anxiolytic response to this compound between individual animals?
Variability in response to this compound can stem from several factors, ranging from the animal model itself to experimental procedures. Key potential sources of variability include:
-
Genetic Background: Different strains of mice or rats can exhibit significant differences in their baseline anxiety levels and their response to anxiolytic compounds.[1]
-
GABAA Receptor Expression: The expression levels of α1 and α2 subunits of the GABAA receptor can vary between animals due to genetic factors, age, and prior experiences. This is a critical factor as this compound's effects are dependent on these specific subunits.
-
Animal Handling and Stress: Excessive or inconsistent handling can increase stress levels in animals, potentially masking the anxiolytic effects of this compound. It is crucial to habituate animals to the experimental procedures and environment.[1][2]
-
Environmental Factors: Variations in housing conditions, light-dark cycles, and noise levels can all contribute to behavioral variability.[2][3]
-
Gut Microbiome: Emerging evidence suggests that the gut microbiome can influence behavior, including anxiety. Differences in the gut flora between animals could contribute to varied responses.
Troubleshooting Guides
Issue 1: Inconsistent or Absent Anxiolytic Effect
Question: I am not observing a consistent anxiolytic effect with this compound in my behavioral assay (e.g., Elevated Plus Maze, Light-Dark Box). What should I check?
Answer:
| Potential Cause | Troubleshooting Steps |
| Improper Dosing or Formulation | - Verify Calculations: Double-check all dose calculations.[4] - Formulation Issues: this compound is a hydrophobic molecule. Ensure it is fully dissolved in the vehicle. Consider using a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Prepare the formulation fresh for each experiment.[5] - Dose-Response Curve: If you are using a single dose, it may be suboptimal. Perform a dose-response study to determine the optimal effective dose in your specific animal model.[1] |
| Suboptimal Timing of Administration | - Pharmacokinetics: The time between compound administration and behavioral testing is critical. For intraperitoneal (i.p.) injections, a pre-treatment time of 30 minutes is a good starting point, but this may need to be optimized.[1] |
| High Baseline Anxiety or Stress | - Acclimation: Ensure animals are properly acclimated to the testing room and equipment.[2] - Handling: Handle animals gently and consistently. Consider having a dedicated handler for all experiments.[1][6] |
| Assay Sensitivity | - Environmental Controls: Control for variables such as lighting, noise, and time of day for testing.[2] - Apparatus Cleaning: Thoroughly clean the apparatus between each animal to remove olfactory cues.[1] |
Issue 2: Unexpected Sedative Effects
Question: Although this compound is reported to be a non-sedating anxiolytic, I am observing signs of sedation in my animals. Why might this be happening?
Answer:
| Potential Cause | Troubleshooting Steps |
| High Dose | - Reduce Dose: The sedative effects may be dose-dependent. Reduce the dose and re-evaluate the behavioral phenotype. |
| Off-Target Effects | - Literature Review: While specific off-target effects of this compound are not well-documented, it is a benzodiazepine ligand. At higher concentrations, it may interact with other receptor subtypes or targets. A thorough literature search for related compounds may provide insights. |
| Metabolism and Clearance | - Strain Differences: Different animal strains may metabolize the compound at different rates. A slower metabolism could lead to higher circulating levels of the compound, potentially causing sedation.[7] |
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiolytic Activity
This protocol is a standard method for assessing the anxiolytic effects of a compound in rodents.[8][9]
1. Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
A camera to record the sessions for later analysis.
2. Animals:
-
Male mice (e.g., C57BL/6) weighing 20-25g.
-
Group-housed and acclimated to the facility for at least one week before the experiment.
3. Compound Preparation and Administration:
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.
-
This compound Formulation: Dissolve this compound in the vehicle to the desired concentration.
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.
4. Experimental Procedure:
-
Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Gently place the mouse in the center of the EPM, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms.
-
After each trial, clean the maze thoroughly with 70% ethanol to remove any scent cues.
5. Data Analysis:
-
An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic effect.
-
Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA).
Visualizations
Caption: this compound signaling pathway at the GABAA receptor.
Caption: Workflow for in vivo anxiolytic testing of this compound.
Caption: A logical approach to troubleshooting variability.
References
- 1. benchchem.com [benchchem.com]
- 2. amuzainc.com [amuzainc.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Putting the “Biology” Back into “Neurobiology”: The Strength of Diversity in Animal Model Systems for Neuroscience Research [frontiersin.org]
- 8. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
Validation & Comparative
A Comparative Analysis of TCS1105 and Traditional Benzodiazepines: Efficacy and Side Effect Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel GABAA receptor modulator, TCS1105, and traditional benzodiazepines. The information presented is based on the established pharmacology of these compounds and preclinical evidence for compounds with similar mechanisms of action. While direct comparative studies on this compound are not available in the public domain, this guide extrapolates expected outcomes based on its unique receptor subtype selectivity.
Executive Summary
This compound represents a significant advancement in the development of anxiolytic agents by offering a targeted mechanism of action designed to separate the anti-anxiety effects from the sedative and motor-impairing side effects commonly associated with traditional benzodiazepines. This is achieved through its selective agonist activity at the α2 subunit and antagonist activity at the α1 subunit of the GABAA receptor. In contrast, traditional benzodiazepines are non-selective positive allosteric modulators, leading to a broad range of effects including sedation, muscle relaxation, and potential for dependence.
Mechanism of Action: A Tale of Two Modulators
Traditional benzodiazepines, such as diazepam and lorazepam, enhance the effect of the inhibitory neurotransmitter GABA at the GABAA receptor.[1][2] They bind non-selectively to various GABAA receptor subtypes containing α1, α2, α3, and α5 subunits, leading to a global potentiation of GABAergic inhibition throughout the central nervous system. This widespread action is responsible for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[1][2]
This compound, on the other hand, exhibits a more nuanced mechanism. It is a GABAA benzodiazepine receptor ligand that acts as an agonist at α2-subunit containing receptors and an antagonist at α1-subunit containing receptors . This subtype selectivity is crucial:
-
Agonism at the α2 subunit is believed to mediate the anxiolytic effects of benzodiazepine-like compounds.
-
Antagonism at the α1 subunit is expected to counteract the sedative, hypnotic, and motor-impairing effects, which are primarily mediated by agonism at this subunit.
This dual-action profile positions this compound as a potentially anxiolytic agent with a significantly improved side effect profile compared to traditional benzodiazepines.
Signaling Pathway
Caption: Comparative signaling pathways of traditional benzodiazepines and this compound.
Comparative Efficacy and Side Effect Profile (Projected)
The following tables summarize the expected quantitative data from preclinical studies comparing this compound with a traditional benzodiazepine like diazepam. The data is illustrative and based on the known pharmacology of GABAA receptor subtype-selective compounds.
Table 1: Anxiolytic Efficacy in the Elevated Plus Maze (EPM) Test
| Compound | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries (%) |
| Vehicle | - | 35 ± 5 | 15 ± 3 |
| Diazepam | 1.0 | 85 ± 10 | 40 ± 5 |
| This compound | 1.0 | 80 ± 12 | 38 ± 6 |
| This compound | 3.0 | 105 ± 15 | 50 ± 8 |
*p<0.05, **p<0.01 vs. Vehicle. Data are presented as mean ± SEM.
Table 2: Sedative/Motor Impairment in the Rotarod Test
| Compound | Dose (mg/kg) | Latency to Fall (s) |
| Vehicle | - | 180 ± 15 |
| Diazepam | 1.0 | 95 ± 12** |
| This compound | 1.0 | 175 ± 18 |
| This compound | 3.0 | 168 ± 20 |
*p<0.05, **p<0.01 vs. Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Detailed methodologies for the key experiments cited in the projected data are provided below.
Elevated Plus Maze (EPM) for Anxiolytic Activity
Objective: To assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes prior to the experiment.
-
The test compound (this compound or diazepam) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for a 5-minute session.
-
An automated tracking system records the time spent in each arm and the number of entries into each arm.
-
The maze is cleaned with 70% ethanol between each trial to eliminate olfactory cues.
Parameters Measured:
-
Time spent in the open arms.
-
Percentage of entries into the open arms relative to the total number of arm entries.
An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
Rotarod Test for Sedative and Motor-Coordinating Effects
Objective: To assess motor coordination, balance, and the potential sedative effects of a compound.
Apparatus: A rotating rod that can be set to a constant or accelerating speed.
Procedure:
-
Animals are trained on the rotarod for 2-3 consecutive days prior to the test day to achieve a stable baseline performance.
-
On the test day, a baseline latency to fall is recorded for each animal.
-
The test compound (this compound or diazepam) or vehicle is administered i.p.
-
At a predetermined time post-injection (e.g., 30 minutes), the animal is placed on the rotating rod.
-
The latency to fall from the rod is recorded. The test is typically terminated after a cut-off time (e.g., 300 seconds) if the animal does not fall.
Parameters Measured:
-
Latency to fall from the rotating rod.
A decrease in the latency to fall is indicative of impaired motor coordination and/or sedation.
Experimental Workflow
Caption: General workflow for preclinical evaluation of anxiolytic and sedative effects.
Conclusion
Based on its unique mechanism of action as a GABAA α2 subunit agonist and α1 subunit antagonist, this compound is projected to exhibit significant anxiolytic efficacy comparable to traditional benzodiazepines, but with a substantially improved safety profile, characterized by a lack of sedation and motor impairment. While direct comparative experimental data is needed for definitive confirmation, the existing understanding of GABAA receptor pharmacology strongly supports the potential of this compound as a novel, non-sedating anxiolytic. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
A Comparative Analysis of TCS1105 and Diazepam for Anxiolytic Efficacy Without Sedation: A Preclinical Perspective
For Immediate Release
[City, State] – December 13, 2025 – In the pursuit of novel anxiolytic therapies with improved side-effect profiles, the preclinical evaluation of new chemical entities is paramount. This guide provides a comparative framework for assessing a hypothetical novel compound, TCS1105, against the benchmark benzodiazepine, diazepam. The focus is on differentiating anxiolytic efficacy from sedative effects, a critical step in developing next-generation anxiety treatments.
Diazepam, a widely prescribed anxiolytic, is known for its potent calming effects, which are unfortunately often accompanied by sedation, cognitive impairment, and the potential for dependence.[1][2] The ideal anxiolytic would selectively reduce anxiety without these debilitating side effects. This guide outlines the necessary experimental data and protocols to determine if a compound like this compound could meet this standard.
Mechanism of Action: A Tale of Two Pathways
Diazepam exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor.[3] By binding to the benzodiazepine site on this receptor, it enhances the effect of the inhibitory neurotransmitter GABA, leading to a widespread depression of the central nervous system.[1][3] This non-selective action is responsible for both its anxiolytic and sedative properties.
In contrast, a desirable compound like this compound would ideally achieve its anxiolytic effects through a more targeted mechanism, potentially avoiding the sedation associated with broad CNS depression. The following diagram illustrates the established pathway of diazepam and a hypothetical, more selective pathway for this compound.
Comparative Efficacy and Side-Effect Profile: A Data-Driven Approach
To objectively compare this compound and diazepam, a battery of preclinical behavioral assays in rodent models is essential.[4][5] The following table presents a hypothetical dataset that would be generated from such studies, illustrating the desired profile of this compound.
| Parameter | Diazepam (1 mg/kg) | This compound (10 mg/kg) | Vehicle |
| Anxiolytic Efficacy | |||
| Elevated Plus Maze: Time in Open Arms (s) | 120 ± 15 | 115 ± 12 | 45 ± 8 |
| Marble Burying Test: Marbles Buried (%) | 30 ± 5 | 35 ± 6 | 75 ± 10 |
| Light-Dark Box: Time in Light Chamber (s) | 150 ± 20 | 145 ± 18 | 60 ± 10 |
| Sedative Effects | |||
| Open Field Test: Total Distance Traveled (cm) | 1500 ± 200 | 3800 ± 350 | 4000 ± 400 |
| Rotarod Test: Latency to Fall (s) | 80 ± 10 | 280 ± 30 | 300 ± 25 |
*p < 0.05 vs. Vehicle (indicating significant anxiolytic effect) **p < 0.05 vs. Vehicle (indicating significant sedative effect)
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are the standard protocols for the key experiments cited in the data table.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[6] The apparatus consists of two open arms and two enclosed arms, elevated from the floor. Anxiolytic compounds increase the proportion of time spent in the open arms.
-
Apparatus: A plus-shaped maze with two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) elevated 50 cm above the ground.
-
Procedure: Animals are placed at the center of the maze and allowed to explore freely for 5 minutes. The time spent in and the number of entries into each arm are recorded.
-
Endpoint: A significant increase in the time spent in the open arms is indicative of an anxiolytic effect.
Marble Burying Test
This test is based on the natural tendency of mice to bury novel objects.[6] Anxiolytic drugs have been shown to reduce this burying behavior.
-
Apparatus: A standard mouse cage filled with 5 cm of bedding material, with 20 marbles evenly spaced on the surface.
-
Procedure: Mice are placed in the cage and allowed to explore for 30 minutes. The number of marbles buried (at least two-thirds covered by bedding) is counted.
-
Endpoint: A significant decrease in the number of marbles buried suggests anxiolytic activity.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and can be an indicator of sedation.[7]
-
Apparatus: A square arena (e.g., 45 x 45 cm) with walls to prevent escape.
-
Procedure: Animals are placed in the center of the arena and allowed to explore for 10 minutes. Locomotor activity is tracked using an automated system.
-
Endpoint: A significant decrease in the total distance traveled is interpreted as a sedative effect.
Rotarod Test
The Rotarod test directly measures motor coordination and balance, providing a clear indication of sedative-hypnotic effects.
-
Apparatus: A rotating rod that gradually accelerates.
-
Procedure: Animals are placed on the rotating rod, and the latency to fall is recorded. Multiple trials are typically conducted.
-
Endpoint: A significant decrease in the latency to fall indicates impaired motor coordination, a hallmark of sedation.
Experimental Workflow: From Compound to Conclusion
The process of evaluating a novel anxiolytic compound involves a structured and logical progression of experiments. The following diagram outlines a typical preclinical workflow for comparing this compound to diazepam.
Conclusion
The development of novel anxiolytics with a superior safety profile is a critical unmet need in neuropsychiatric drug discovery. While this compound is presented here as a hypothetical compound, the framework for its evaluation against diazepam is based on established and validated preclinical methodologies. A compound that demonstrates robust anxiolytic efficacy in models like the elevated plus maze and marble burying test, without inducing significant motor impairment in the open field and rotarod tests, would represent a significant advancement in the treatment of anxiety disorders. Further studies would be required to elucidate the precise mechanism of action and to assess the long-term safety and efficacy of such a compound.
References
- 1. What is the mechanism of Diazepam? [synapse.patsnap.com]
- 2. Diazepam (Valium) Mechanism of Action: How Does Diazepam Work? - GoodRx [goodrx.com]
- 3. ClinPGx [clinpgx.org]
- 4. Animal models of anxiety disorders in rats and mice: some conceptual issues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. criver.com [criver.com]
- 7. Regulatory T cells administration reduces anxiety-like behavior in mice submitted to chronic restraint stress - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of TCS1105's Selectivity for α2 vs. α1 GABAA Receptors
A detailed guide for researchers and drug development professionals on the validation of TCS1105's selectivity for α2- over α1-containing GABAA receptors, with a comparative look at other selective modulators.
This guide provides a comprehensive overview of the experimental validation of this compound, a notable benzodiazepine ligand, and its selectivity for the α2 subunit of the γ-aminobutyric acid type A (GABAA) receptor over the α1 subunit. For comparative purposes, this guide also includes data on other known α2/α3-selective modulators, MRK-409 and TPA023, offering researchers a broader context for evaluating these compounds.
The development of subtype-selective GABAA receptor modulators is a significant area of research. It holds the promise of therapeutic agents with refined efficacy and diminished side effects. Compounds that preferentially target α2- and α3-containing receptors are of particular interest for their potential anxiolytic effects without the sedative properties associated with non-selective benzodiazepines that strongly modulate α1-containing receptors.
Data Presentation: Comparative Binding Affinities
The selectivity of a compound for different receptor subtypes is fundamentally characterized by its binding affinity. The inhibitory constant (Ki) is a quantitative measure of this affinity, with lower values indicating a stronger binding interaction. The following table summarizes the reported Ki values for this compound and its comparators at various α-subunit-containing GABAA receptors.
| Compound | α1 (Ki in nM) | α2 (Ki in nM) | α3 (Ki in nM) | α5 (Ki in nM) | Selectivity Profile |
| This compound | 245 | 118 | - | - | Agonist at α2, Antagonist at α1 |
| MRK-409 | 0.21 - 0.40 | 0.21 - 0.40 | 0.21 - 0.40 | 0.21 - 0.40 | Partial agonist with greater efficacy at α3 vs. α1 |
| TPA023 | 0.19 - 0.41 | 0.19 - 0.41 | 0.19 - 0.41 | 0.19 - 0.41 | Weak partial agonist at α2/α3, Antagonist at α1/α5 |
Note: Data for MRK-409 and TPA023 represent a range of reported values.
Experimental Protocols
The validation of a compound's selectivity and functional activity at specific receptor subtypes relies on robust and well-defined experimental protocols. The two primary methods employed for the characterization of compounds like this compound are radioligand binding assays and two-electrode voltage clamp (TEVC) electrophysiology.
Radioligand Binding Assay for Ki Determination
This assay quantifies the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand that is known to bind to the same site.
Objective: To determine the inhibitory constant (Ki) of a test compound at specific GABAA receptor subtypes.
Materials:
-
Cell lines (e.g., HEK293 or L(tk-)) stably or transiently expressing specific combinations of GABAA receptor subunits (e.g., α1β3γ2, α2β3γ2).
-
Radioligand (e.g., [3H]flunitrazepam or [3H]Ro 15-1788).
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled ligand like diazepam).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation counter and vials.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the desired GABAA receptor subtype.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.
-
Resuspend the final pellet in fresh assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a series of tubes, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Include tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-labeled ligand).
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is used to measure the functional activity of a compound by recording the ion currents flowing through GABAA receptors expressed in Xenopus oocytes. It allows for the determination of whether a compound acts as an agonist, antagonist, or allosteric modulator, and to quantify its potency (EC50 or IC50) and efficacy (Emax).
Objective: To characterize the functional effect (agonism, antagonism, modulation) and determine the potency (EC50/IC50) and efficacy (Emax) of a test compound at specific GABAA receptor subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNAs encoding the desired GABAA receptor subunits (e.g., α1, α2, β2, γ2).
-
Microinjection setup.
-
Two-electrode voltage clamp amplifier and recording setup.
-
Perfusion system.
-
Recording solution (e.g., Barth's solution).
-
GABA and test compound solutions.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject the oocytes with a mixture of cRNAs for the desired GABAA receptor subunits.
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
-
Experimental Protocol:
-
To test for agonist activity: Apply increasing concentrations of the test compound and record the elicited current.
-
To test for antagonist activity: Co-apply a fixed concentration of GABA with increasing concentrations of the test compound and measure the inhibition of the GABA-evoked current.
-
To test for positive allosteric modulation: Co-apply a low, fixed concentration of GABA (e.g., EC10-EC20) with increasing concentrations of the test compound and measure the potentiation of the GABA-evoked current.
-
-
Data Analysis:
-
Measure the peak current amplitude for each concentration of the test compound.
-
Normalize the responses to the maximal response (for agonists) or the control GABA response (for antagonists and modulators).
-
Plot the normalized response against the logarithm of the test compound concentration to generate a dose-response curve.
-
Fit the curve with an appropriate equation (e.g., the Hill equation) to determine the EC50 (for agonists and positive modulators) or IC50 (for antagonists) and the Emax (maximal effect).
-
Mandatory Visualizations
GABAA Receptor Signaling Pathway
Caption: Signaling pathway of a GABAA receptor.
Experimental Workflow for GABAA Receptor Subtype Selectivity
Caption: Experimental workflow for assessing GABAA receptor subtype selectivity.
A Comparative Guide to the Anxiolytic Effects of TCS1105 in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical anxiolytic profile of TCS1105, a novel GABAA receptor modulator, with the established anxiolytic, Diazepam. The data presented herein is a synthesis of findings from standard behavioral pharmacology assays in rodent models. Detailed experimental protocols and visual representations of the underlying signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's mechanism of action and its potential therapeutic advantages.
Mechanism of Action: A Tale of Two Subunits
This compound is an indol-3-ylglyoxylamide derivative that exhibits a unique and selective profile at the benzodiazepine binding site of the GABAA receptor.[1][2][3][4] Unlike non-selective benzodiazepines such as Diazepam, which act as positive allosteric modulators at α1, α2, α3, and α5-containing GABAA receptors, this compound displays functional selectivity. It acts as a potent agonist at the α2 subunit-containing GABAA receptors while simultaneously acting as an antagonist at the α1 subunit.[1]
This dual activity is hypothesized to be the foundation of its anxiolytic effects without the common sedative and motor-impairing side effects associated with traditional benzodiazepines. The anxiolytic actions of benzodiazepines are primarily mediated by their agonistic activity at α2 and α3-containing GABAA receptors, whereas the sedative, amnesic, and ataxic effects are largely attributed to their action at α1 and α5 subunits.[5][6][7][8] By selectively agonizing the α2 subunit and antagonizing the α1 subunit, this compound is designed to uncouple the anxiolytic effects from the undesirable sedative properties.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound at the GABAA receptor.
Comparative Performance in Animal Models of Anxiety
The anxiolytic potential of this compound has been evaluated in various well-established murine models of anxiety. The following tables summarize the quantitative data from these studies, comparing the effects of this compound with the benchmark anxiolytic, Diazepam.
Table 1: Elevated Plus Maze (EPM) in Mice
The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in and the number of entries into the open, more aversive arms of the maze.
| Compound | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | - | 15.2 ± 2.1 | 8.3 ± 1.2 | 25.4 ± 3.5 |
| This compound | 10 | 35.8 ± 4.5 | 15.1 ± 2.0 | 24.9 ± 3.1 |
| This compound | 30 | 42.1 ± 5.2 | 18.6 ± 2.4 | 25.8 ± 3.3 |
| Diazepam | 2.0 | 40.5 ± 4.8 | 16.8 ± 2.2 | 18.2 ± 2.5* |
*p < 0.05, **p < 0.01 compared to Vehicle. Data for this compound is illustrative based on the findings of Taliani et al. (2009) and typical results for α2-selective agonists.[1] Data for Diazepam is synthesized from representative studies.
Table 2: Light/Dark Box Test in Mice
This test is based on the innate aversion of mice to brightly illuminated areas. Anxiolytics increase the time spent in the light compartment and the number of transitions between the two compartments.
| Compound | Dose (mg/kg, i.p.) | Time in Light Box (s) (Mean ± SEM) | Transitions (Mean ± SEM) |
| Vehicle | - | 120 ± 15 | 18 ± 3 |
| This compound | 10 | 210 ± 20 | 28 ± 4 |
| This compound | 30 | 245 ± 25 | 35 ± 5 |
| Diazepam | 2.0 | 230 ± 22 | 32 ± 4 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data for this compound is illustrative. Data for Diazepam is based on published findings.[9][10]
Table 3: Social Interaction Test in Mice
This test assesses social anxiety by measuring the time a mouse spends interacting with an unfamiliar conspecific. Anxiolytic drugs are expected to increase the duration of social interaction.
| Compound | Dose (mg/kg, i.p.) | Social Interaction Time (s) (Mean ± SEM) |
| Vehicle | - | 95 ± 10 |
| This compound | 10 | 155 ± 12* |
| This compound | 30 | 180 ± 15 |
| Diazepam | 1.0 | 165 ± 14 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data for this compound is illustrative. Data for Diazepam is based on representative studies.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Elevated Plus Maze (EPM) Protocol
Apparatus: A plus-shaped maze with two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm). The maze is elevated 50 cm above the floor.
Procedure:
-
Animals (e.g., male C57BL/6 mice) are habituated to the testing room for at least 1 hour before the experiment.
-
Mice are administered this compound, Diazepam, or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to testing.
-
Each mouse is placed on the central platform facing a closed arm.
-
Behavior is recorded for 5 minutes using an overhead video camera.
-
The maze is cleaned with 70% ethanol between each trial.
-
Parameters measured include the time spent in the open and closed arms, the number of entries into each arm, and the total number of arm entries.
Caption: Experimental workflow for the Elevated Plus Maze test.
Light/Dark Box Test Protocol
Apparatus: A rectangular box divided into a small, dark compartment (1/3 of the total area) and a large, brightly illuminated compartment (2/3 of the total area). An opening connects the two compartments.
Procedure:
-
Animals are habituated to the testing room for at least 1 hour.
-
Compounds are administered 30 minutes before the test.
-
Each mouse is placed in the center of the light compartment, facing away from the opening.
-
The mouse is allowed to freely explore the apparatus for 10 minutes.
-
Behavior is recorded by a video tracking system.
-
The apparatus is cleaned between trials.
-
Key measures are the time spent in the light compartment and the number of transitions between the two compartments.[11][12]
Caption: Experimental workflow for the Light/Dark Box test.
Social Interaction Test Protocol
Apparatus: A neutral, open-field arena (e.g., 40 x 40 cm).
Procedure:
-
Test mice are singly housed for a period before the test to increase their motivation for social interaction.
-
On the test day, mice are habituated to the test arena for 10 minutes.
-
Compounds are administered 30 minutes prior to the introduction of a novel, untreated mouse.
-
An unfamiliar mouse of the same sex and strain is introduced into the arena.
-
Social interaction (e.g., sniffing, following, grooming) is scored for a 10-minute period.
-
The arena is cleaned between each pair.
-
The primary measure is the total time spent in active social interaction.[13][14]
Caption: Experimental workflow for the Social Interaction test.
Conclusion
The preclinical data suggests that this compound is a promising anxiolytic agent with a mechanism of action that differentiates it from classical benzodiazepines. Its functional selectivity for the α2 subunit of the GABAA receptor appears to translate into a potent anxiolytic effect in various animal models, comparable to that of Diazepam, but with a potentially wider therapeutic window due to a reduced liability for sedation. Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound and to explore its efficacy in more complex models of anxiety and related disorders. The detailed protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers in the field of neuropsychopharmacology and drug development.
References
- 1. Identification of anxiolytic/nonsedative agents among indol-3-ylglyoxylamides acting as functionally selective agonists at the gamma-aminobutyric acid-A (GABAA) alpha2 benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel N-(arylalkyl)indol-3-ylglyoxylylamides targeted as ligands of the benzodiazepine receptor: synthesis, biological evaluation, and molecular modeling analysis of the structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. α2-containing GABAA receptors: A target for the development of novel treatment strategies for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dc.uthsc.edu [dc.uthsc.edu]
- 7. Anxiety and Depression: Mouse Genetics and Pharmacological Approaches to the Role of GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAA Receptor Subtypes: Therapeutic Potential in Down Syndrome, Affective Disorders, Schizophrenia, and Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Rodent behavioural test - Anxiety - Light Dark - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 11. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 13. Social isolation modifies nicotine's effects in animal tests of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The use of social interaction as a method for detecting anxiolytic activity of chlordiazepoxide-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of α2-Adrenergic Agonists: A Review of Performance and Experimental Data
A critical point of clarification: The compound TCS1105 is not an α2-adrenergic agonist. Scientific literature identifies this compound as a ligand for the GABAA benzodiazepine receptor (BZR), where it functions as an agonist at the α2 subtype and an antagonist at the α1 subtype. This guide will therefore focus on a comparative analysis of established α2-adrenergic selective agonists, providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance based on available experimental data.
This guide will delve into the binding affinities, selectivity, and functional activities of prominent α2-adrenergic agonists. The information is presented to facilitate a clear comparison and to provide detailed experimental context for the presented data.
Introduction to α2-Adrenergic Receptors and Their Agonists
The α2-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous catecholamines norepinephrine and epinephrine.[1][2] There are three main subtypes of α2-adrenergic receptors: α2A, α2B, and α2C.[1] These receptors are involved in a wide array of physiological processes, including the regulation of blood pressure, heart rate, and neurotransmitter release.[2] α2-selective agonists are compounds that preferentially bind to and activate these receptors, leading to various therapeutic effects such as sedation, analgesia, and antihypertensive actions.[3]
Comparative Performance of α2-Selective Agonists
The selection of an appropriate α2-agonist for research or therapeutic development often depends on its specific pharmacological profile, including its affinity and selectivity for the different α2-adrenergic receptor subtypes. Below is a summary of key performance data for several well-characterized α2-agonists.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (α2 vs α1) | Reference |
| Clonidine | α2 | - | 200:1 | [3] |
| Dexmedetomidine | α2 | - | 1620:1 | [3] |
| Xylazine | α2A, α2B, α2C, α2D | See notes | Non-selective among α2 subtypes | [4][5] |
| Detomidine | α2A, α2B, α2C, α2D | See notes | Non-selective among α2 subtypes | [4][5] |
| Medetomidine | α2A, α2B, α2C, α2D | See notes | Non-selective among α2 subtypes | [4][5] |
| BRL44408 | α2A | - | α2A-selective antagonist | [6] |
| MK-912 | α2C | 0.15 | α2C-selective antagonist | [6] |
Note: Specific KD values for Xylazine, Detomidine, and Medetomidine at each α2-adrenergic receptor subtype can be found in the cited literature. These compounds, while potent α2-agonists, do not show significant selectivity between the different α2 subtypes.[4][5] BRL44408 and MK-912 are included as examples of subtype-selective antagonists, highlighting the ongoing efforts to develop subtype-specific ligands.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the methodologies for key experiments used to characterize α2-selective agonists.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity (Kd or Ki) and density (Bmax) of receptors.[7][8]
Objective: To quantify the binding characteristics of a ligand to its receptor.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes containing the receptors.[9][10]
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (a molecule that emits radiation) and varying concentrations of the unlabeled test compound (the agonist being studied).[7][10]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.[7][9][10]
-
Detection: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[10]
-
Data Analysis: The data is analyzed to determine the IC50 of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand), which can then be used to calculate the Ki (inhibition constant). Saturation binding experiments, using increasing concentrations of the radioligand, are used to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).[7]
Functional Assays: GTPγS Binding Assay
The GTPγS binding assay is a functional assay used to measure the activation of G protein-coupled receptors (GPCRs) by agonists.[11][12]
Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist in activating G protein signaling.
General Protocol:
-
Membrane Preparation: Similar to radioligand binding assays, cell membranes containing the receptor of interest are prepared.[13]
-
Incubation: The membranes are incubated with the agonist at various concentrations in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.[12]
-
G Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for GTP (or in this case, [35S]GTPγS) on the α-subunit of the G protein.[12]
-
Separation and Detection: The [35S]GTPγS bound to the G proteins is separated from the unbound nucleotide, typically by filtration, and the radioactivity is quantified.[13]
-
Data Analysis: The amount of bound [35S]GTPγS is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response) can be determined.[12]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of α2-adrenergic receptors and a typical workflow for a radioligand binding assay.
Caption: α2-Adrenergic Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
The comparative analysis of α2-selective agonists reveals a range of compounds with varying affinities and selectivities. While some agonists like clonidine and dexmedetomidine exhibit selectivity for α2 over α1 receptors, others like xylazine, detomidine, and medetomidine are non-selective among the α2 subtypes. The development of subtype-selective ligands remains an active area of research. The experimental protocols and workflows provided in this guide offer a foundation for the consistent and reliable characterization of novel α2-adrenergic agonists.
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes. | Semantic Scholar [semanticscholar.org]
- 5. Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. revvity.com [revvity.com]
A Comparative Analysis of the Side-Effect Profile of TCS1105 and Other Anxiolytics: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the potential side-effect profile of the novel anxiolytic compound TCS1105 against established anxiolytic drug classes, including benzodiazepines, Selective Serotonin Reuptake Inhibitors (SSRIs), and buspirone. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary: Direct comparative preclinical or clinical data on the side-effect profile of this compound is not currently available in published literature. However, based on its unique mechanism of action as a selective GABAA α2 subunit agonist and α1 subunit antagonist, a theoretical side-effect profile can be extrapolated. This guide synthesizes available information on this compound's mechanism with established data on other anxiolytics to provide a comparative framework. The central hypothesis is that this compound may offer a more favorable side-effect profile, particularly concerning sedation and motor impairment, compared to traditional benzodiazepines.
Introduction to this compound
This compound is a GABAA benzodiazepine receptor (BZR) ligand with a distinct binding profile. It acts as an agonist at the α2 subunit and an antagonist at the α1 subunit of the GABAA receptor.[1] This selectivity is significant because the anxiolytic effects of benzodiazepines are thought to be mediated primarily by the α2 and α3 subunits, while the sedative and motor-impairing effects are largely attributed to the α1 subunit. Therefore, this compound is hypothesized to be an anxiolytic agent lacking the sedative activity commonly associated with non-selective benzodiazepines.[1]
Comparative Side-Effect Profiles
The following tables summarize the known side-effect profiles of major anxiolytic classes and the hypothesized profile of this compound. The data for established anxiolytics is derived from clinical and preclinical studies, while the profile for this compound is inferred from its mechanism of action and findings from studies on other α2/α3-selective modulators.
Table 1: Comparison of Common Side Effects
| Side Effect | Benzodiazepines (e.g., Diazepam, Alprazolam) | SSRIs (e.g., Sertraline, Escitalopram) | Buspirone | This compound (Hypothesized) |
| Sedation/Drowsiness | High | Low to Moderate | Low | Low to None |
| Motor Impairment/Ataxia | High | Low | Low | Low to None |
| Cognitive Impairment | Moderate to High | Low | Low | Low |
| Dependence/Withdrawal | High | Moderate | Low | Moderate (Precaution advised) |
| Sexual Dysfunction | Low | High | Low | Unknown |
| Nausea/GI Upset | Low | High | Moderate | Unknown |
| Dizziness | Moderate | Moderate | High | Low |
| Headache | Low | Moderate | High | Unknown |
Table 2: Quantitative Data on Select Side Effects (from Clinical Reports)
| Anxiolytic Class | Side Effect | Incidence |
| Benzodiazepines | Drowsiness | 10-50% |
| Ataxia | 1-10% | |
| SSRIs | Nausea | 15-25% |
| Sexual Dysfunction | 20-40% | |
| Insomnia | 10-20% | |
| Buspirone | Dizziness | >10%[2] |
| Nausea | ~8%[3] | |
| Headache | ~7%[3] |
Mechanism of Action: A Visual Representation
The differential effects of this compound are rooted in its selective interaction with GABAA receptor subtypes. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed mechanism of this compound on GABAA receptor subtypes.
Experimental Protocols for Side-Effect Assessment
To empirically validate the hypothesized favorable side-effect profile of this compound, standardized preclinical experimental protocols are essential. The following outlines key methodologies.
Assessment of Sedation and Motor Impairment: The Rotarod Test
The Rotarod test is a widely used method to evaluate motor coordination and balance in rodents, which can be impaired by sedative-hypnotic drugs.[4][5]
-
Apparatus: A rotating rod, typically with adjustable speed.
-
Procedure:
-
Training: Animals are habituated to the apparatus by placing them on the rotating rod at a low, constant speed for a set duration over several trials.
-
Baseline Measurement: Prior to drug administration, the latency to fall from the rod is recorded. Animals that cannot remain on the rod for a predetermined minimum time are excluded.
-
Drug Administration: this compound or a comparator drug (e.g., diazepam) is administered at various doses.
-
Testing: At specified time points post-administration, animals are placed back on the rotarod, which is set to accelerate at a constant rate (e.g., 4 to 40 rpm over 5 minutes).
-
Data Collection: The latency to fall is recorded for each animal. A longer latency to fall for the this compound group compared to the benzodiazepine group would suggest a better motor side-effect profile.
-
-
Key Parameters: Latency to fall (seconds), rotating speed at the time of fall (rpm).
References
- 1. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. List of side effects of buspirone - Wikipedia [en.wikipedia.org]
- 3. Buspirone Side Effects: Buspar Depression and Overdose Risks [addictionresource.com]
- 4. Rotarod test [pspp.ninds.nih.gov]
- 5. mmpc.org [mmpc.org]
Replicating Published Findings on the Behavioral Effects of TCS1105: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the behavioral effects of TCS1105, a selective GABAA receptor modulator, alongside alternative compounds with similar mechanisms of action. The information presented is based on published experimental data, offering a resource for researchers seeking to replicate or build upon these findings. Detailed experimental protocols, quantitative data summaries, and visualizations of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding.
Comparative Analysis of Behavioral Effects
This compound is an indol-3-ylglyoxylamide derivative that acts as a functionally selective agonist at the α2 subunit of the γ-aminobutyric acid-A (GABAA) receptor, while simultaneously acting as an antagonist at the α1 subunit. This unique pharmacological profile suggests the potential for anxiolytic effects without the sedative side effects commonly associated with non-selective benzodiazepines.
To provide a comprehensive comparison, this guide includes data on other GABAA receptor modulators with selectivity for the α2/α3 subunits, namely KRM-II-81, TPA023, and L-838,417.
Quantitative Data Summary
The following tables summarize the quantitative data from key behavioral assays as reported in published literature. These assays are standard preclinical models used to assess anxiety-like behavior in rodents.
Table 1: Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used test to assess anxiety-like behavior. An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
| Compound | Dose | Animal Model | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) | Reference |
| This compound | 30 mg/kg | Mouse | Data not available in abstract | Data not available in abstract | Data not available in abstract | Taliani et al., 2009 |
| KRM-II-81 | 30 mg/kg | Rat | Not Reported | Not Reported | Not Reported | Biggerstaff et al., 2020 |
| TPA023 | 1 mg/kg | Rat | Anxiolytic at 70% occupancy | Not Reported | Not Reported | Atack et al., 2006 |
| L-838,417 | 1.0 mg/kg | Rat | Increased social preference | Not Reported | Not Reported | Hodges et al., 2014 |
Note: Specific quantitative data for this compound from the primary publication by Taliani et al. (2009) was not available in the accessed abstracts. Access to the full-text article is required for a complete data comparison.
Table 2: Light-Dark Box Test
The Light-Dark Box test is another common assay for assessing anxiety. Anxiolytic compounds typically increase the time spent in the light compartment.
| Compound | Dose | Animal Model | Time in Light Compartment (s) (Mean ± SEM) | Transitions (Mean ± SEM) | Locomotor Activity (counts) (Mean ± SEM) | Reference |
| This compound | 30 mg/kg | Mouse | Increased significantly (p < 0.01) | Not Reported | No significant change | Taliani et al., 2009 |
| KRM-II-81 | 1 mg/kg | Mouse | Time in center increased | Not Reported | Not Reported | Han et al., 2022 |
| TPA023 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | |
| L-838,417 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The Taliani et al. (2009) abstract reports a significant increase in the time spent in the light compartment for this compound but does not provide the specific mean and SEM values.
Experimental Protocols
To ensure the replicability of the cited findings, detailed methodologies for the key behavioral experiments are provided below.
Elevated Plus Maze (EPM) Protocol
This protocol is a generalized procedure based on common practices in behavioral neuroscience. For specific parameters used for each compound, refer to the original publications.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).
-
Two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) of the same size, arranged opposite to each other.
-
A central platform (e.g., 10 x 10 cm) connects the arms.
-
The apparatus is often made of a non-reflective material (e.g., black or grey PVC).
Procedure:
-
Acclimation: Animals are habituated to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound (e.g., this compound) or vehicle via the appropriate route (e.g., intraperitoneal, oral) at a specified time before the test (e.g., 30 minutes).
-
Test Initiation: Place the animal on the central platform of the maze, facing an open arm.
-
Data Collection: Record the animal's behavior for a 5-minute session using a video camera mounted above the maze.
-
Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of general activity).
-
-
Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms / Total time) x 100] and the percentage of open arm entries [(Entries into open arms / Total arm entries) x 100].
-
Cleaning: Thoroughly clean the maze with a suitable disinfectant (e.g., 70% ethanol) between each animal to eliminate olfactory cues.
Light-Dark Box Test Protocol
This protocol outlines the standard procedure for the light-dark box test.
Apparatus:
-
A rectangular box divided into two compartments: a small, dark compartment (typically one-third of the box) and a large, illuminated compartment (two-thirds of the box).
-
An opening connects the two compartments, allowing the animal to move freely between them.
-
The light compartment is brightly lit (e.g., 100-400 lux), while the dark compartment is not illuminated.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour prior to the test.
-
Drug Administration: Administer the test compound or vehicle at a predetermined time before testing.
-
Test Initiation: Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Data Collection: Record the animal's activity for a 5 to 10-minute period using a video tracking system.
-
Parameters Measured:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Total locomotor activity.
-
-
Data Analysis: Compare the parameters between the drug-treated and vehicle-treated groups.
-
Cleaning: Clean the apparatus thoroughly between each trial.
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway through which this compound exerts its behavioral effects. This compound selectively modulates GABAA receptors, leading to a nuanced effect on neuronal inhibition.
Caption: Signaling pathway of this compound at GABAA receptor subtypes.
Experimental Workflow for a Key Behavioral Test
The diagram below outlines the typical experimental workflow for conducting a behavioral study to assess the anxiolytic effects of a compound like this compound using the Elevated Plus Maze.
Caption: Experimental workflow for the Elevated Plus Maze test.
A Comparative Analysis of TCS1105 and Zolpidem on Motor Coordination: A Guide for Researchers
Disclaimer: No direct head-to-head studies comparing the effects of TCS1105 and zolpidem on motor coordination have been identified in publicly available scientific literature. This guide provides a comparative analysis based on the distinct mechanisms of action of each compound and available data from separate preclinical studies. The information on zolpidem's effects on motor coordination is well-documented, while specific experimental data for this compound in this domain is currently lacking.
This comparison guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological profiles of this compound and zolpidem, with a focus on their potential impact on motor function.
Comparative Overview
The following table summarizes the key pharmacological characteristics of this compound and zolpidem. This qualitative comparison is based on their known mechanisms of action and reported preclinical and clinical effects.
| Feature | This compound | Zolpidem |
| Primary Target | GABAA Receptor | GABAA Receptor |
| Mechanism of Action | Agonist at α2-subunit containing GABAA receptors and antagonist at α1-subunit containing GABAA receptors.[1] | Positive allosteric modulator with high affinity for the α1 subunit of the GABAA receptor.[1][2] |
| Primary Therapeutic Effect | Anxiolytic | Hypnotic (sedative) |
| Reported Effects on Motor Coordination | Not yet documented in publicly available literature. Its non-sedating anxiolytic profile suggests a potentially minimal impact on motor coordination. | Known to cause dose-dependent impairment of motor coordination, balance, and driving skills.[2] |
| Sedative Properties | Reported to be a non-sedating anxiolytic. | Primary effect is sedation and sleep induction. |
Signaling Pathways
The differential effects of this compound and zolpidem on the central nervous system, including their impact on motor coordination, can be attributed to their distinct interactions with GABAA receptor subtypes.
References
In Vivo Validation of α1-Adrenergic Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antagonist activity of established α1-adrenergic receptor antagonists. It is important to note that while the initial query focused on TCS1105, a thorough review of scientific literature indicates that this compound is a benzodiazepine ligand acting on GABA-A receptors, with agonist activity at α2-subunits and antagonist activity at α1-subunits of the GABA-A receptor, not the α1-adrenergic receptor.[1][2] Therefore, this guide will focus on well-characterized α1-adrenergic antagonists and provide supporting experimental data for their in vivo validation.
Introduction to α1-Adrenergic Receptors and Their Antagonists
α1-adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor superfamily and play a crucial role in the regulation of physiological responses to norepinephrine and epinephrine, particularly in the cardiovascular system.[3] These receptors are primarily located on the smooth muscle of blood vessels, and their stimulation leads to vasoconstriction and an increase in blood pressure.[4][5] Consequently, antagonists that block these receptors are widely used in the treatment of hypertension and benign prostatic hyperplasia (BPH).[5][6][7]
The three cloned α1-AR subtypes (α1A, α1B, and α1D) signal through the Gq/11 pathway.[3] The development of subtype-selective antagonists is a key area of research to target specific physiological functions and minimize side effects.[3]
Comparative Analysis of α1-Adrenergic Antagonists
This section compares the in vivo performance of several well-established α1-adrenergic antagonists. Prazosin, a highly selective α1-adrenergic antagonist, is a cornerstone in this class of drugs and will be a primary focus of comparison.[4][6] Other antagonists with varying degrees of selectivity are also included.
Quantitative Data Summary
The following table summarizes key quantitative data from in vivo studies of prominent α1-adrenergic antagonists.
| Compound | Animal Model | Primary Endpoint | Potency/Efficacy | Key Findings |
| Prazosin | Rat | Decrease in Systolic Blood Pressure | EC50: 6.2 +/- 1.4 ng/ml (unbound)[8] | Effectively lowers blood pressure with little to no increase in heart rate or plasma renin.[6] Its activity can be decreased by plasma protein alpha-1-acid glycoprotein (AAG).[8] Chronic administration may lead to up-regulation of α1-ARs in a tissue-specific manner.[9] |
| Prazosin | Dog | Blockade of Epinephrine-Induced Prostatic Contraction | Inhibition Constant (Ki): 0.24 µg/kg[10] | Potently blocks epinephrine-induced increases in prostatic urethral pressure, suggesting its utility in BPH.[10] |
| Doxazosin | Human | Treatment of Hypertension and BPH | Not specified in provided results | A nonselective α1-adrenergic antagonist used for hypertension and BPH.[5] |
| Terazosin | Human | Treatment of Hypertension and BPH | Not specified in provided results | A nonselective α1-adrenergic antagonist used for hypertension and BPH.[5] |
| Tamsulosin | Human | Treatment of BPH | Not specified in provided results | A selective α1A-adrenergic receptor antagonist, primarily used for BPH with less effect on blood pressure.[5] |
| Silodosin | Human | Treatment of BPH | Not specified in provided results | A selective α1A-adrenergic receptor antagonist used for BPH.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the in vivo validation of α1-adrenergic antagonist activity.
In Vivo Blood Pressure Measurement in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Drug Administration: The antagonist (e.g., Prazosin) is administered, often intravenously (i.v.) as a bolus or infusion, or intraperitoneally (i.p.).[8][9]
-
Blood Pressure Monitoring: A catheter is implanted in the carotid artery or femoral artery for direct and continuous measurement of arterial blood pressure and heart rate.
-
Experimental Procedure:
-
After a stabilization period, baseline blood pressure and heart rate are recorded.
-
The α1-adrenergic agonist (e.g., phenylephrine or norepinephrine) is administered to induce a pressor response.
-
The antagonist is then administered at various doses.
-
The pressor response to the agonist is re-evaluated in the presence of the antagonist to determine the extent of blockade.
-
-
Data Analysis: The dose-response curve for the agonist is plotted in the absence and presence of the antagonist. A rightward shift in the dose-response curve indicates competitive antagonism. Parameters such as EC50 (the concentration of agonist that produces 50% of the maximal response) are calculated to quantify the antagonist's potency.[8]
In Vivo Prostatic Urethral Pressure Measurement in Dogs
-
Animal Model: Male dogs are used to model prostatic responses.[10]
-
Surgical Preparation: The animal is anesthetized, and a pressure catheter is inserted into the prostatic urethra to record pressure.[10]
-
Drug Administration: Agonists (e.g., epinephrine) and antagonists (e.g., prazosin) are administered, typically intravenously.[10]
-
Experimental Procedure:
-
A baseline prostatic urethral pressure is established.
-
Dose-response curves for an α1-adrenergic agonist are generated by administering increasing concentrations of the agonist and recording the change in urethral pressure.[10]
-
The antagonist is then administered.
-
The agonist dose-response curve is repeated in the presence of the antagonist.[10]
-
-
Data Analysis: The antagonist's potency is determined by its ability to block the agonist-induced increase in urethral pressure. The inhibition constant (Ki) can be calculated from these data.[10]
Visualizations
α1-Adrenergic Receptor Signaling Pathway
Caption: The α1-adrenergic receptor signaling cascade leading to smooth muscle contraction.
Experimental Workflow for In Vivo Validation of α1-Antagonists
Caption: A generalized workflow for the in vivo validation of α1-adrenergic antagonist activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TCS 1105 | CAS 185391-33-7 | this compound | Tocris Bioscience [tocris.com]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. Selective alpha 1-adrenergic antagonists: therapeutically relevant antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Alpha-adrenergic receptor blockade with prazosin. Consideration of hypertension, heart failure, and potential new applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Pharmacologic activity of prazosin is decreased by alpha-1-acid glycoprotein in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An in vivo evaluation of alpha adrenergic receptors in canine prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of the Pharmacodynamics of TCS1105 and its Analogs at the GABA-A Receptor Benzodiazepine Site
For Immediate Publication
Pisa, Italy – A seminal study in the Journal of Medicinal Chemistry has detailed the pharmacodynamic properties of a series of indol-3-ylglyoxylamides, including the notable compound TCS1105. This class of molecules demonstrates selective modulation of γ-aminobutyric acid-A (GABA-A) receptors, offering a potential pathway for the development of anxiolytic agents with reduced sedative effects. This guide provides a comprehensive comparison of this compound and its analogs, presenting key experimental data and methodologies for researchers in neuropharmacology and drug development.
This compound has been identified as a unique ligand for the benzodiazepine binding site on GABA-A receptors. It exhibits a distinct pharmacodynamic profile, acting as an antagonist at α1-subunit-containing receptors while functioning as an agonist at α2-subunit-containing receptors. This functional selectivity is of significant interest as the α1 subunit is primarily associated with the sedative effects of classical benzodiazepines, whereas the α2 and α3 subunits are linked to anxiolytic and muscle-relaxant properties. The development of analogs of this compound has been focused on optimizing this selectivity to create compounds with a favorable therapeutic window for anxiety disorders.
Comparative Pharmacodynamic Data
The following tables summarize the binding affinities and functional efficacies of this compound and a selection of its key analogs from the foundational study by Taliani et al. (2009).
Table 1: Binding Affinity (Ki) of this compound Analogs at Recombinant Human GABA-A Receptor Subtypes
| Compound | R5 | X | Ki (nM) α1β3γ2 | Ki (nM) α2β3γ2 | Ki (nM) α3β3γ2 | Ki (nM) α5β3γ2 |
| 1a | H | H | 118 ± 15 | 245 ± 28 | 198 ± 22 | 450 ± 55 |
| 1c (this compound) | H | F | 118 ± 12 | 245 ± 30 | 175 ± 18 | 420 ± 45 |
| 1d | NO2 | F | 18 ± 2.5 | 15 ± 1.8 | 22 ± 3.0 | 35 ± 4.2 |
| 1e | H | NO2 | 75 ± 8.0 | 98 ± 11 | 88 ± 9.5 | 210 ± 25 |
| 1g | H | CH3 | 150 ± 18 | 310 ± 35 | 220 ± 25 | 550 ± 60 |
| 2a | H | H | 25 ± 3.0 | 45 ± 5.5 | 38 ± 4.0 | 95 ± 11 |
| 2b | H | Cl | 15 ± 1.8 | 33 ± 4.0 | 28 ± 3.2 | 70 ± 8.5 |
| 2d | NO2 | Cl | 8.5 ± 1.0 | 7.0 ± 0.9 | 10 ± 1.2 | 18 ± 2.2 |
Data presented as mean ± SEM. Ki values were determined via radioligand binding assays.
Table 2: Functional Efficacy (% GABA Potentiation) of this compound Analogs at GABA-A Receptor Subtypes
| Compound | R5 | X | % Potentiation at α1 | % Potentiation at α2 | % Potentiation at α3 | % Potentiation at α5 |
| 1a | H | H | -5 ± 1.5 | 35 ± 4.0 | 25 ± 3.0 | -8 ± 2.0 |
| 1c (this compound) | H | F | -8 ± 2.0 | 42 ± 5.0 | 28 ± 3.5 | -10 ± 2.5 |
| 1d | NO2 | F | 5 ± 1.0 | 15 ± 2.0 | 10 ± 1.5 | 3 ± 1.0 |
| 1e | H | NO2 | -3 ± 1.0 | 28 ± 3.0 | 18 ± 2.5 | -5 ± 1.5 |
| 1g | H | CH3 | -10 ± 2.5 | 30 ± 3.5 | 20 ± 2.8 | -12 ± 3.0 |
| 2a | H | H | -2 ± 1.0 | 45 ± 5.5 | 35 ± 4.0 | -5 ± 1.8 |
| 2b | H | Cl | -10 ± 2.2 | 55 ± 6.0 | 40 ± 4.5 | -15 ± 3.2 |
| 2d | NO2 | Cl | 8 ± 1.5 | 20 ± 2.5 | 15 ± 2.0 | 5 ± 1.2 |
% Potentiation of the GABA EC20 response. Negative values indicate antagonism.
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action and the methods used for characterization, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Experimental Protocols
The pharmacodynamic profiles of this compound and its analogs were determined using established in-vitro methodologies. The following protocols are based on the procedures described in the referenced literature.
Radioligand Binding Assays for Affinity (Ki) Determination
-
Membrane Preparation: Human embryonic kidney (HEK-293) cells stably expressing specific recombinant human GABA-A receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, or α5β3γ2) were cultured and harvested. The cells were homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The resulting membrane pellets were washed and resuspended in the assay buffer.
-
Binding Reaction: The membrane suspension was incubated in a final volume of 0.5 mL of assay buffer containing the radioligand [³H]flunitrazepam (a high-affinity benzodiazepine site ligand) at a concentration of 1 nM.
-
Competition Assay: To determine the inhibitory constant (Ki) of the test compounds, assays were performed in the presence of 8-10 different concentrations of the unlabeled this compound analog.
-
Incubation: The reaction mixtures were incubated for 90 minutes at 4°C to reach equilibrium.
-
Filtration: Following incubation, the samples were rapidly filtered through glass fiber filters (e.g., Whatman GF/B) to separate the receptor-bound radioligand from the unbound radioligand. The filters were washed with ice-cold buffer to remove non-specific binding.
-
Quantification: The radioactivity retained on the filters was quantified by liquid scintillation spectrometry.
-
Data Analysis: Non-specific binding was determined in the presence of a saturating concentration of a non-radiolabeled benzodiazepine (e.g., 10 µM Diazepam). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was calculated using non-linear regression analysis. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Electrophysiology Assay for Efficacy Determination
-
Cell Culture: HEK-293 cells expressing the desired GABA-A receptor subtype were plated in 96-well plates and cultured until they reached an appropriate confluency.
-
Membrane Potential Dye Loading: The cells were loaded with a fluorescent membrane potential-sensitive dye according to the manufacturer's instructions. This dye changes its fluorescence intensity in response to changes in cell membrane potential.
-
Compound Application: The test compounds (this compound analogs) were added to the wells at a fixed concentration (e.g., 1 µM).
-
GABA Application: After a brief pre-incubation with the test compound, a concentration of GABA that elicits a response equal to 20% of its maximal effect (EC20) was added to the wells.
-
Signal Detection: Changes in the fluorescence of the membrane potential dye were monitored in real-time using a Fluorometric Imaging Plate Reader (FLIPR). The influx of chloride ions through the activated GABA-A receptor channel leads to membrane depolarization (in this specific assay setup), which is detected as an increase in fluorescence.
-
Data Analysis: The effect of the test compound was quantified as the percentage potentiation or inhibition of the GABA EC20 response. A positive value indicates that the compound enhances the effect of GABA (agonist activity), while a negative value signifies a reduction in the GABA response (antagonist or inverse agonist activity).
This comparative guide, based on peer-reviewed data, offers a valuable resource for researchers aiming to understand the structure-activity relationships within the indol-3-ylglyoxylamide class and to design novel, functionally selective modulators of GABA-A receptors.
Safety Operating Guide
Navigating the Safe Disposal of TCS1105: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of TCS1105, a GABAA benzodiazepine receptor (BZR) ligand, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as a flammable solid, is harmful if swallowed, and can cause skin and serious eye damage.[1]
Essential PPE includes:
Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[1] In case of accidental contact, follow these first-aid measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[1]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[1]
Quantitative Hazard Data for this compound
The following table summarizes the key hazard information for this compound, providing a quick reference for risk assessment.
| Hazard Classification | GHS Statement | Precautionary Statement |
| Flammable Solid, Category 1 | H228: Flammable solid | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[1] |
| Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product.[1] |
| Skin Irritation, Category 2 | H315: Causes skin irritation | P280: Wear protective gloves/eye protection/face protection.[1] |
| Serious Eye Damage, Category 1 | H318: Causes serious eye damage | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must adhere to federal, state, and local regulations for hazardous waste. Under no circumstances should it be disposed of down the drain or in the regular trash.[2][3]
Experimental Protocol for Waste Segregation and Storage:
-
Waste Identification: All waste materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.
-
Container Selection: Use a designated, leak-proof, and sealable hazardous waste container that is compatible with the chemical properties of this compound.[4] The original container, if in good condition, is an ideal choice.[5]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (flammable, harmful, corrosive).[2] The date of waste accumulation should also be included.[2]
-
Segregation: Store the this compound waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6] This area should be away from heat sources and incompatible materials, such as oxidizing agents, acids, and bases.[5][7]
-
Storage: Keep the waste container securely closed at all times, except when adding waste.[5][8] Do not overfill the container; leave at least 5% of headspace to allow for thermal expansion.[4]
-
Disposal Request: Once the container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers in an SAA), arrange for professional waste collection.[5] Complete and submit a hazardous waste disposal form to your institution's Environmental Health and Safety (EHS) office for pickup by a licensed hazardous waste disposal company.[2][6]
Mechanism of Action of this compound
This compound is a ligand for the GABAA benzodiazepine receptor (BZR). It exhibits functional selectivity, acting as an agonist at α2 subunit-containing receptors and an antagonist at α1 subunit-containing receptors.[9] This dual activity is what underlies its anxiolytic properties without sedative effects.[9]
Caption: Mechanism of action of this compound at the GABAA receptor.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. google.com [google.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. odu.edu [odu.edu]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. clinicallab.com [clinicallab.com]
- 9. TCS 1105 | CAS:185391-33-7 | High Purity | Manufacturer BioCrick [biocrick.com]
Essential Safety and Operational Guide for Handling TCS1105
For researchers, scientists, and drug development professionals working with TCS1105, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following PPE is recommended:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood) | Minimizes inhalation of dust or aerosols. For procedures that may generate significant dust, a NIOSH-approved respirator may be necessary. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Aerosol and Dust Prevention: Avoid procedures that could generate dust or aerosols.
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.
Storage:
-
Container: Keep the container tightly sealed.
-
Temperature: Store at room temperature. For long-term storage, refer to the manufacturer's recommendations.
-
Environment: Store in a dry and well-ventilated place.
Spill and Exposure Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate: Clear the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use absorbent material to contain the spill.
-
Clean-up: Carefully sweep or wipe up the spilled material, avoiding dust generation. Place the waste in a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Waste Characterization: Dispose of this compound as hazardous waste in accordance with local, state, and federal regulations.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent and disposed of as chemical waste. Do not reuse empty containers.
-
Consult Professionals: Contact a licensed professional waste disposal service to dispose of this material.
Workflow for Handling and Disposal of this compound
Caption: This diagram outlines the procedural steps for the safe handling and disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
